2-(Piperazin-1-yl)pyrimidin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylpyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9,13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKRAKYZQCJDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653105 | |
| Record name | 2-(Piperazin-1-yl)pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-85-2 | |
| Record name | 1-(5-Hydroxy-2-pyrimidinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperazin-1-yl)pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-HYDROXY-2-PYRIMIDINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA2FEY43FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol
Foreword: The Strategic Importance of the Pyrimidinyl-Piperazine Scaffold
The convergence of the pyrimidine ring and the piperazine moiety creates a privileged scaffold of significant interest to the medicinal chemistry community. The pyrimidine core is a cornerstone of nucleic acids and a frequent component in molecules designed to interact with a vast array of biological targets. The piperazine ring, with its two basic nitrogen atoms, offers a versatile linker that can improve aqueous solubility, modulate pharmacokinetic properties, and provide a vector for establishing crucial interactions with protein targets.[1][2] The compound 2-(piperazin-1-yl)pyrimidin-5-ol is a valuable building block and a known human metabolite of several centrally acting drugs, underscoring its relevance in drug development and metabolic studies.[3]
This guide provides an in-depth, technically-grounded examination of a robust and logical synthetic pathway to this compound. Moving beyond a mere recitation of steps, we will explore the underlying chemical principles, the rationale for procedural choices, and the self-validating protocols required for ensuring scientific integrity.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound, hinges on the carbon-nitrogen bond between the pyrimidine C2 position and the piperazine nitrogen. This bond can be readily formed via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is highly effective because the electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles.
This leads to two key synthons: piperazine and an activated pyrimidine precursor, specifically 2-chloropyrimidin-5-ol . The latter serves as our key electrophilic intermediate. While commercially available, its synthesis from a more common precursor, 2-chloro-5-methoxypyrimidine, is an important and illustrative step involving a classic ether cleavage reaction.
Caption: Retrosynthetic pathway for this compound.
Synthetic Pathway and Mechanistic Considerations
Our forward synthesis is a two-stage process designed for efficiency and reliability.
Stage 1: Synthesis of 2-Chloropyrimidin-5-ol via O-Demethylation The first stage involves the preparation of the key electrophile. Aryl methyl ethers are notably stable, requiring a potent reagent for cleavage. Boron tribromide (BBr₃) is the reagent of choice for this transformation.
-
Causality of Reagent Choice: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, weakening the C-O bond. The bromide ion then acts as a nucleophile to cleave the methyl group, a mechanism that is highly effective and generally proceeds under mild conditions, preventing degradation of the sensitive pyrimidine ring.
Stage 2: Nucleophilic Aromatic Substitution (SNAr) This is the core step where the target molecule is assembled. The reaction between 2-chloropyrimidin-5-ol and piperazine proceeds via a classic SNAr mechanism.
-
Reaction Rationale: The C2 position of the pyrimidine ring is significantly electron-deficient (δ+) due to the inductive electron-withdrawing effects of the two flanking ring nitrogens. This makes it highly susceptible to nucleophilic attack by one of the secondary amines of piperazine. The chloride ion is an excellent leaving group, facilitating the reaction.
-
Controlling Selectivity: Piperazine possesses two nucleophilic secondary amines. This creates the potential for a significant byproduct: 1,4-bis(5-hydroxypyrimidin-2-yl)piperazine.[4] To suppress this undesired double substitution, a large excess of piperazine is employed.[5] This ensures that a molecule of 2-chloropyrimidin-5-ol is statistically more likely to encounter a molecule of free piperazine than one that has already reacted.
-
Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). A base, such as potassium carbonate or triethylamine, is essential to neutralize this acid. Without a base, the HCl would protonate the highly basic piperazine, forming a piperazinium salt that is no longer nucleophilic, thereby quenching the reaction.
Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Boron tribromide is extremely corrosive and reacts violently with moisture; handle with extreme care under an inert atmosphere.
Protocol 1: Synthesis of 2-Chloropyrimidin-5-ol
This protocol is adapted from the standard procedure for aryl ether cleavage.[6]
-
Reagents and Materials:
-
2-Chloro-5-methoxypyrimidine
-
Boron tribromide (1.0 M solution in Dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
-
-
Procedure:
-
Dissolve 2-chloro-5-methoxypyrimidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 1.0 M solution of boron tribromide in DCM (5.0 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding the saturated NaHCO₃ solution at 0 °C until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to afford pure 2-chloropyrimidin-5-ol.[6]
-
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the reaction of chloropyrimidines with piperazine.[4][7]
-
Reagents and Materials:
-
2-Chloropyrimidin-5-ol
-
Piperazine, anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 2-chloropyrimidin-5-ol (1.0 eq), anhydrous piperazine (5.0 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add ethanol or DMF as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (for ethanol) or ~80-100 °C (for DMF).
-
Stir the reaction vigorously for 6-12 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue contains the product and excess piperazine. Dissolve the residue in a minimal amount of water and extract with a suitable organic solvent like ethyl acetate or chloroform to remove less polar impurities. The highly polar product may require specific extraction conditions or purification via chromatography.
-
Purification can be achieved by crystallization from a suitable solvent system or by column chromatography to yield pure this compound.
-
Data Summary and Characterization
The successful synthesis must be validated by thorough characterization of the intermediate and final product.
| Reaction Stage | Key Reactant | Key Reagents | Solvent | Temp. | Typical Yield | Analytical Validation |
| Stage 1 | 2-Chloro-5-methoxypyrimidine | BBr₃ | DCM | 0 °C to RT | 70-85% | ¹H NMR, ¹³C NMR, MS |
| Stage 2 | 2-Chloropyrimidin-5-ol | Piperazine, K₂CO₃ | Ethanol | Reflux | 60-80% | ¹H NMR, ¹³C NMR, HRMS, M.P. |
Expected Characterization Data for this compound:
-
Molecular Weight: 180.21 g/mol [9]
-
¹H NMR: Expect signals corresponding to the pyrimidine ring protons, the four piperazine methylene protons adjacent to the pyrimidine ring, the four piperazine methylene protons adjacent to the NH group, the piperazine NH proton, and the hydroxyl proton.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 181.1084.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-hydroxypyrimidine | 4983-28-2 [chemicalbook.com]
- 7. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 8. PubChemLite - this compound (C8H12N4O) [pubchemlite.lcsb.uni.lu]
- 9. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to 2-(Piperazin-1-yl)pyrimidin-5-ol: Properties, Synthesis, and Pharmacological Significance
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Unveiling a Key Metabolite and Versatile Chemical Scaffold
In the landscape of medicinal chemistry and drug development, the pyrimidine and piperazine moieties are considered "privileged structures" due to their frequent appearance in a vast array of pharmacologically active compounds.[1][2][3] The hybrid molecule, 2-(Piperazin-1-yl)pyrimidin-5-ol, embodies this principle, integrating the hydrogen bonding capabilities and structural rigidity of the pyrimidine ring with the versatile and often pharmacologically critical piperazine group.[4]
This guide provides a comprehensive technical overview of this compound. While it is recognized primarily as a human metabolite of 2-(1-piperazinyl)pyrimidine (1-PP)—which is itself an active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone and gepirone—its intrinsic chemical properties and potential as a synthetic building block merit closer examination.[5][6][7] We will delve into its physicochemical characteristics, outline logical synthetic and analytical approaches, explore its pharmacological context, and provide actionable experimental protocols for its study. This document is intended for researchers, medicinal chemists, and drug metabolism scientists seeking a deeper understanding of this compound's role in pharmaceutical science.
Core Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. These data are critical for predicting its behavior in both chemical reactions and biological systems, guiding formulation development, and ensuring proper handling and storage.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7][8] |
| Molecular Formula | C₈H₁₂N₄O | [7][8] |
| Molecular Weight | 180.21 g/mol | [8] |
| Monoisotopic Mass | 180.1011 Da | [8] |
| CAS Number | 55745-85-2 | [7] |
| Appearance | White to off-white solid (Typical for related compounds) | General Knowledge |
| Predicted XlogP | -0.4 | [8] |
| Hydrogen Bond Donors | 2 (hydroxyl and piperazine N-H) | [8] |
| Hydrogen Bond Acceptors | 4 (pyrimidine and piperazine nitrogens, hydroxyl oxygen) | [8] |
| Stability | Stable under recommended storage conditions.[9] | [9] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture.[9] | General Chemical Safety |
| Solubility | Expected to have moderate to high solubility in polar solvents like water, DMSO, and ethanol due to multiple hydrogen bond donors/acceptors.[6][10] | [6][10] |
Synthesis and Structural Characterization
Rationale for Synthetic Approach
The synthesis of 2-(piperazin-1-yl)pyrimidine derivatives is most commonly achieved via nucleophilic aromatic substitution (SNAr). This strategy is effective because the pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles, especially when a good leaving group (such as a halogen) is present at the 2-position. Piperazine serves as an excellent nitrogen nucleophile for this reaction.
A generalized, logical pathway to synthesize this compound would involve the reaction of a suitably protected 2-halopyrimidin-5-ol with piperazine. The hydroxyl group may require a protecting group (e.g., benzyl, silyl) to prevent side reactions, which would be removed in a final deprotection step.
General Synthetic Workflow
Caption: General SNAr synthesis pathway for this compound.
Structural Characterization: A Multi-Technique Approach
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for unambiguous structure elucidation.
-
¹H NMR: For the parent compound 2-(1-Piperazinyl)pyrimidine, characteristic signals are observed: a doublet for the two equivalent pyrimidine protons (~8.3 ppm), a triplet for the single pyrimidine proton (~6.5 ppm), and two triplets for the piperazine protons (~3.8 ppm and ~2.9 ppm).[11] For this compound, one would expect the pyrimidine signals to shift due to the electron-donating hydroxyl group, and an additional broad singlet for the hydroxyl proton (exchangeable with D₂O) would appear.[12]
-
¹³C NMR: Expected signals would include those for the distinct carbons of the pyrimidine ring and a signal for the piperazine carbons. The carbon bearing the hydroxyl group would be significantly shifted downfield.[13]
-
-
Mass Spectrometry (MS) : MS confirms the molecular weight and provides fragmentation data. High-resolution MS (HRMS) can verify the elemental composition. The predicted collision cross-section values are invaluable for identification in complex matrices using ion mobility-mass spectrometry.[8]
| Adduct | m/z (mass-to-charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 181.10838 | 141.5 |
| [M+Na]⁺ | 203.09032 | 147.7 |
| [M-H]⁻ | 179.09382 | 139.3 |
*Data sourced from PubChem.[8]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is essential for assessing purity. A reverse-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient and UV detection would be standard.[14][15] The inclusion of a small amount of acid (e.g., formic acid or TFA) in the mobile phase is often necessary to ensure good peak shape for basic compounds like piperazines.
Pharmacological Context and Potential Mechanism of Action
The primary pharmacological relevance of this compound stems from its status as a metabolite. Its parent compound, 2-(1-piperazinyl)pyrimidine (1-PP), is an antagonist of α₂-adrenergic receptors and also interacts with serotonin 5-HT₁ₐ receptors.[6]
-
α₂-Adrenergic Receptor Antagonism : α₂-receptors are presynaptic autoreceptors that, when activated by norepinephrine, inhibit further norepinephrine release. By acting as an antagonist, 1-PP blocks this negative feedback loop, leading to increased synaptic norepinephrine levels. This mechanism is thought to contribute to the antidepressant and anxiolytic effects of parent drugs like buspirone.[6]
-
Metabolic Hydroxylation : The formation of this compound from 1-PP is a Phase I metabolic reaction, likely mediated by cytochrome P450 (CYP) enzymes in the liver.[6] The addition of a hydroxyl group significantly increases the molecule's polarity, facilitating its eventual excretion from the body.
It is plausible that this compound retains some affinity for the biological targets of its parent compound. Therefore, characterizing its activity is crucial for understanding the complete pharmacological and toxicological profile of any drug that produces it as a metabolite.
Caption: Potential antagonism at the presynaptic α₂-adrenergic receptor.
Key Experimental Protocols
To facilitate research on this compound, we provide two foundational, self-validating protocols.
Protocol 1: HPLC Method for Purity Assessment
-
Objective : To determine the purity of a this compound sample using reverse-phase HPLC with UV detection.
-
Rationale : A gradient elution method on a C18 column provides robust separation for a wide range of impurities. UV detection is suitable due to the aromatic pyrimidine ring. Formic acid is used to improve peak shape by ensuring the basic nitrogens are protonated.
-
Methodology :
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 247 nm (based on λmax of parent compound).[6]
-
Injection Volume : 10 µL.
-
Gradient Program :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.
-
Analysis : Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective : To determine the intrinsic clearance rate of this compound in a liver model.
-
Rationale : As a known metabolite, its own stability is a key parameter. HLMs contain a rich supply of CYP enzymes. Monitoring the disappearance of the compound over time via LC-MS provides a quantitative measure of its metabolic stability.
-
Methodology :
-
Reagents : Pooled HLM (e.g., 20 mg/mL stock), 0.5 M Phosphate Buffer (pH 7.4), NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase), Test Compound (10 mM stock in DMSO), Ice-cold Acetonitrile with an internal standard (e.g., deuterated this compound[16]).
-
Incubation Preparation (on ice) :
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and water to the pre-incubation volume.
-
Prepare a parallel reaction without the NADPH system as a negative control.
-
-
Initiation :
-
Pre-warm tubes at 37 °C for 5 minutes.
-
Add the test compound to a final concentration of 1 µM. Mix gently.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points : At specified times (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching : Immediately add the aliquot to a tube containing a 3x volume (150 µL) of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates proteins.
-
Sample Processing : Vortex the quenched samples, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis : Transfer the supernatant to an HPLC vial and analyze using an LC-MS/MS system to quantify the remaining amount of the test compound relative to the internal standard at each time point.
-
Data Analysis : Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k), which can be used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Safety and Handling
While no specific toxicological data is available for this compound, its parent compound and related structures are classified as irritants.[9][17] Standard laboratory precautions should be observed.
-
Personal Protective Equipment (PPE) : Wear protective gloves, a lab coat, and safety glasses.[17][18]
-
Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[9]
-
In case of contact : If skin contact occurs, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[18]
Conclusion and Future Directions
This compound stands as a molecule of significant interest at the intersection of drug metabolism and medicinal chemistry. Its identity as a key metabolite of widely used pharmaceuticals necessitates its availability as a certified reference standard for pharmacokinetic and toxicological studies.[16] Furthermore, the functionalized pyrimidine-piperazine scaffold it presents is a valuable starting point for the synthesis of new chemical entities. Future research could focus on quantifying its activity at adrenergic and serotonergic receptors to build a comprehensive structure-activity relationship (SAR) profile that includes key metabolites, ultimately leading to the design of safer and more effective therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 5. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-(5-Hydroxy-2-pyrimidinyl)piperazine | C8H12N4O | CID 34180809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C8H12N4O) [pubchemlite.lcsb.uni.lu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 2-(Piperazin-1-yl)pyrimidin-5-ol (CAS No. 55745-85-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)pyrimidin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Primarily known as a human metabolite of several centrally acting drugs, including the anxiolytic buspirone, its unique structure combining a pyrimidine core with a piperazine moiety makes it a valuable subject of study. This document details its physicochemical properties, outlines a plausible synthetic route and purification strategy, provides in-depth analytical characterization methods, and discusses its known biological significance and safety considerations.
Introduction and Significance
This compound, with the Chemical Abstracts Service (CAS) number 55745-85-2 , is a polar organic molecule featuring a pyrimidin-5-ol ring substituted at the 2-position with a piperazine group. Its primary significance in the field of drug development stems from its identity as a major metabolite of 2-(1-piperazinyl)pyrimidine (1-PP). 1-PP itself is an active metabolite of several azapirone drugs, such as buspirone, gepirone, and tandospirone, which are utilized for their anxiolytic and antidepressant properties.[1]
The parent compound, 1-PP, is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.[2] The metabolic introduction of a hydroxyl group to form this compound can significantly alter the compound's polarity, pharmacokinetic profile, and receptor binding affinity. Understanding the properties and potential biological activity of this metabolite is therefore crucial for a complete understanding of the pharmacology of the parent drugs.
This guide serves as a technical resource for researchers engaged in the synthesis, analysis, or biological evaluation of this compound and its analogues.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 55745-85-2 | Internal Database |
| Molecular Formula | C₈H₁₂N₄O | Internal Database |
| Molecular Weight | 180.21 g/mol | Internal Database |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol) and aqueous acids. | General knowledge |
| pKa | The piperazine moiety confers basicity. Estimated pKa values are ~8-9 for the secondary amine and ~4-5 for the pyrimidine nitrogens. The hydroxyl group is weakly acidic. | General knowledge |
Synthesis and Purification
Synthetic Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Exemplary Synthesis Protocol: Nucleophilic Aromatic Substitution
Principle: This protocol describes the reaction of 2-chloro-5-hydroxypyrimidine with an excess of piperazine. The piperazine acts as the nucleophile, displacing the chloride on the electron-deficient pyrimidine ring. An excess of piperazine or the addition of another base is used to neutralize the hydrochloric acid byproduct.
Materials:
-
2-Chloro-5-hydroxypyrimidine
-
Anhydrous Piperazine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, extraction, and filtration.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-hydroxypyrimidine (1.0 eq), anhydrous piperazine (3.0 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent to achieve a concentration of approximately 0.5 M with respect to the starting pyrimidine.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Causality: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack. The use of a polar aprotic solvent like DMF facilitates the reaction, and heating provides the necessary activation energy. Potassium carbonate acts as a base to neutralize the HCl formed, preventing the protonation of the piperazine nucleophile.
Purification Protocol
Principle: The crude product can be purified by column chromatography to remove unreacted starting materials and byproducts, followed by recrystallization to obtain a highly pure solid.
3.3.1. Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH), often with a small percentage (0.5-1%) of triethylamine (TEA) to prevent tailing of the basic product on the acidic silica gel. A typical gradient could be from 100% DCM to 90:10 DCM:MeOH.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
3.3.2. Recrystallization
-
Solvent System: A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of isopropanol and ethyl acetate or methanol and diethyl ether could be effective.
-
Procedure:
-
Dissolve the purified product from chromatography in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Below are the predicted ¹H and ¹³C NMR chemical shifts.[5]
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyrimidine-H | ~8.0 | s | 2H | H-4, H-6 |
| Piperazine-H | ~3.6 | t, J ≈ 5 Hz | 4H | -N(CH₂)₂- (adjacent to pyrimidine) |
| Piperazine-H | ~2.8 | t, J ≈ 5 Hz | 4H | -N(CH₂)₂- (adjacent to NH) |
| NH | Variable | br s | 1H | Piperazine -NH |
| OH | Variable | br s | 1H | Pyrimidine -OH |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Pyrimidine-C | ~160 | C-2 |
| Pyrimidine-C | ~155 | C-4, C-6 |
| Pyrimidine-C | ~140 | C-5 |
| Piperazine-C | ~45 | -N(CH₂)₂- (adjacent to pyrimidine) |
| Piperazine-C | ~44 | -N(CH₂)₂- (adjacent to NH) |
Interpretation:
-
The pyrimidine protons are expected to appear as a singlet in the aromatic region, deshielded by the electronegative nitrogen atoms.
-
The piperazine protons will appear as two distinct triplets, corresponding to the methylene groups adjacent to the pyrimidine ring and the NH group.
-
The carbon attached to the oxygen (C-5) and the carbon at the point of substitution (C-2) will be significantly deshielded in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) in positive mode coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Expected [M+H]⁺: m/z 181.1084 (for C₈H₁₃N₄O⁺)
-
Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic fragmentation of the piperazine ring and cleavage of the bond between the pyrimidine and piperazine moieties.
High-Performance Liquid Chromatography (HPLC)
HPLC is crucial for assessing the purity of the final compound.
Exemplary HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Due to the polar nature of the compound, a polar-endcapped C18 column or a method with a high aqueous mobile phase may be necessary.[6]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Expected Retention Time: As a polar compound, it is expected to have a relatively short retention time on a standard C18 column.
Biological Activity and Applications
The primary biological relevance of this compound is as a metabolite of pharmacologically active compounds.
-
Metabolite of Anxiolytics: It is formed in vivo from the metabolism of drugs like buspirone.[7] This metabolism typically occurs via cytochrome P450 enzymes in the liver.[2]
-
Pharmacological Profile: While the parent metabolite, 1-PP, has known activity at adrenergic and serotonergic receptors, the specific pharmacological profile of the 5-hydroxy metabolite is not extensively characterized in publicly available literature. The addition of the hydroxyl group increases polarity, which will likely affect its ability to cross the blood-brain barrier and could alter its receptor binding affinity.
-
Research Applications: As a key metabolite, pure this compound is an essential reference standard for pharmacokinetic and drug metabolism studies of the parent drugs.[8] It can be used to:
-
Quantify its formation in in vitro and in vivo metabolism studies.
-
Assess its potential contribution to the overall pharmacological or toxicological profile of the parent drug.
-
Serve as a starting point for the synthesis of other metabolite derivatives or related new chemical entities.
-
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. Safety data for this specific compound is not widely available, so precautions should be based on related piperazine and pyrimidine derivatives.[9][10][11]
6.1. Hazard Identification
-
Potential Hazards: Based on similar structures, it may cause skin and eye irritation or burns. It may be harmful if swallowed or inhaled.
6.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
6.3. First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
6.4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a molecule of considerable importance for researchers in pharmacology and medicinal chemistry, primarily due to its role as a metabolite of several clinically used drugs. This guide provides a foundational understanding of its properties, along with exemplary, detailed protocols for its synthesis, purification, and analysis. The provided data and methodologies serve as a valuable starting point for further investigation into the chemical and biological characteristics of this compound, facilitating a deeper understanding of the metabolic fate and overall pharmacological profile of its parent drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-(Piperazin-1-yl)pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Piperazin-1-yl)pyrimidin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, synthesis, and explore its relevance as a building block in the development of novel therapeutic agents.
Core Molecular Profile
This compound is a bifunctional molecule integrating a pyrimidine ring and a piperazine moiety. This unique structural combination imparts a range of physicochemical properties that are attractive for drug design. The piperazine group can be readily functionalized, allowing for the modulation of pharmacological activity, while the pyrimidine core is a common scaffold in a multitude of bioactive compounds.
Molecular Weight and Formula
A foundational aspect of any chemical entity is its molecular weight, which is crucial for stoichiometric calculations in synthesis and for various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O | [1][2] |
| Molecular Weight | 180.21 g/mol | [1] |
| Monoisotopic Mass | 180.1011 Da | [2] |
The chemical structure of this compound is depicted below, illustrating the connectivity of the pyrimidine and piperazine rings.
Caption: Chemical structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of pyrimidine derivatives often involves the condensation of a suitable pyrimidine precursor with a piperazine derivative. A general approach for the synthesis of 2-(piperazin-1-yl)pyrimidines involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with piperazine.
A common synthetic route is the reaction of 2-chloropyrimidine with piperazine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Illustrative Synthetic Workflow
Caption: Generalized workflow for the synthesis of 2-(piperazin-1-yl)pyrimidines.
Applications in Drug Discovery and Development
The piperazine-pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The piperazine moiety, in particular, is known to improve the pharmacokinetic properties of drug candidates.
Derivatives of 2-(piperazin-1-yl)pyrimidine have been investigated for a variety of therapeutic applications, including as:
-
Acetylcholinesterase inhibitors: For the potential treatment of Alzheimer's disease.[4]
-
Monoamine oxidase (MAO)-A inhibitors: For the potential treatment of depression.[5]
-
PI3Kδ inhibitors: For potential applications in cancer and inflammatory diseases.[6]
-
Adenosine A2A receptor inverse agonists: For potential therapeutic use in neurodegenerative disorders.[7]
Furthermore, 2-(piperazin-1-yl)pyrimidine itself is a known human metabolite of several drugs, including gepirone and buspirone.[8] This highlights the biological relevance of this core structure. Deuterium-labeled this compound is also available for use as an internal standard in quantitative analysis.[9]
Characterization and Analytical Techniques
The structural elucidation and purity assessment of this compound and its derivatives are critical for research and development. Standard analytical techniques employed for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion
This compound, with a molecular weight of 180.21 g/mol , is a valuable heterocyclic compound with significant potential in drug discovery. Its synthesis, based on established pyrimidine chemistry, allows for the generation of diverse libraries of derivatives. The proven biological activities of related compounds underscore the importance of the piperazine-pyrimidine scaffold as a pharmacophore. Further investigation into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore its full therapeutic potential.
References
- 1. cas 55745-85-2|| where to buy this compound [english.chemenu.com]
- 2. PubChemLite - this compound (C8H12N4O) [pubchemlite.lcsb.uni.lu]
- 3. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists [mdpi.com]
- 8. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Structural Elucidation of 2-(Piperazin-1-yl)pyrimidin-5-ol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffolds of pyrimidine and piperazine are foundational in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The compound 2-(piperazin-1-yl)pyrimidin-5-ol, a known human metabolite of 2-(1-piperazinyl)pyrimidine, represents a key structure whose unambiguous characterization is paramount for metabolic studies and drug development programs.[3][4] This in-depth technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It moves beyond a simple listing of methods to explain the underlying scientific rationale for experimental choices, ensuring a self-validating and robust analytical workflow. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Significance of Structural Integrity
Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms, is a core component of nucleic acids and a privileged scaffold in medicinal chemistry.[5][6] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][7] The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is another crucial pharmacophore known for its prevalence in CNS-active agents and other drug classes.[8][9]
The conjugation of these two moieties in this compound results in a molecule with significant potential for biological interaction. Therefore, its definitive structural confirmation is a prerequisite for any further investigation into its pharmacological properties. This guide will detail the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy to achieve an unequivocal structural assignment.
Strategic Workflow for Structure Elucidation
A logical and sequential application of analytical techniques is crucial for an efficient and accurate structure determination. The proposed workflow is designed to provide orthogonal data, where each technique validates the information obtained from the others.
Caption: A logical workflow for the structural elucidation of novel chemical entities.
Mass Spectrometry: The First Step in Molecular Characterization
Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight and elemental composition of a compound.[10] For this compound, high-resolution mass spectrometry (HRMS) is the technique of choice.
3.1. Expected Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₈H₁₂N₄O.[4] The expected monoisotopic mass is 180.1011 g/mol .[4][11] HRMS analysis should confirm this mass with high accuracy, typically within 5 ppm. The presence of four nitrogen atoms will also result in a characteristic isotopic pattern that can be predicted and compared with the experimental data.
| Property | Expected Value |
| Molecular Formula | C₈H₁₂N₄O |
| Monoisotopic Mass | 180.1011 Da |
| M+H⁺ | 181.1084 m/z |
| M+Na⁺ | 203.0903 m/z |
3.2. Fragmentation Analysis
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation patterns.[12] Key expected fragmentations for this molecule would involve cleavage of the piperazine and pyrimidine rings.
3.3. Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the isotopic pattern to confirm the elemental composition.
Infrared Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] For this compound, the IR spectrum will be characterized by vibrations corresponding to the O-H, N-H, C-H, C=C, C=N, and C-O bonds.
4.1. Expected Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching vibration, indicative of the hydroxyl group. |
| N-H (piperazine) | 3200-3500 (sharp) | Stretching vibration of the secondary amine.[13] |
| C-H (aromatic) | 3000-3100 | Stretching vibrations of the pyrimidine ring hydrogens.[14] |
| C-H (aliphatic) | 2800-3000 | Stretching vibrations of the piperazine ring hydrogens.[13] |
| C=N, C=C (aromatic) | 1400-1650 | Ring stretching vibrations of the pyrimidine ring.[14] |
| C-N (piperazine) | 1199-1323 | Stretching vibrations of the C-N bonds in the piperazine ring.[13] |
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[15] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be employed.
5.1. ¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
-
Pyrimidine Protons: Two distinct signals are expected for the protons on the pyrimidine ring. These will appear in the aromatic region (typically δ 6.0-8.5 ppm).
-
Piperazine Protons: The protons on the piperazine ring will likely appear as two multiplets in the aliphatic region (typically δ 2.5-4.0 ppm), corresponding to the CH₂ groups adjacent to the pyrimidine ring and those adjacent to the N-H group.[10]
-
N-H and O-H Protons: The N-H proton of the piperazine and the O-H proton of the pyrimidine will appear as broad singlets that can be exchanged with D₂O.
5.2. ¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Pyrimidine Carbons: Four signals are expected for the pyrimidine ring carbons. The carbon bearing the hydroxyl group will be shifted downfield.
-
Piperazine Carbons: Two signals are expected for the piperazine ring carbons, corresponding to the two different chemical environments of the CH₂ groups.[10]
5.3. 2D NMR Spectroscopy: Establishing Connectivity
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for confirming the connectivity of protons and carbons.
-
COSY: Will show correlations between adjacent protons, confirming the connectivity within the pyrimidine and piperazine rings.
-
HSQC: Will show correlations between each proton and the carbon to which it is directly attached.
Caption: Relationship between 1D and 2D NMR data for structure confirmation.
5.4. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D COSY and HSQC spectra.
-
-
Data Analysis: Integrate and assign all proton and carbon signals. Use the 2D NMR data to confirm the connectivity and finalize the structure.
Data Integration and Structure Confirmation
The final step in the elucidation process is the integration of all spectroscopic data to build a cohesive and self-consistent structural assignment.
-
MS provides the molecular formula (C₈H₁₂N₄O).
-
IR confirms the presence of O-H, N-H, and aromatic functionalities.
-
NMR provides the complete carbon-hydrogen framework and confirms the connectivity between the piperazine and pyrimidine rings, as well as the position of the hydroxyl group.
The combined evidence from these orthogonal techniques provides an unambiguous confirmation of the structure as this compound.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By systematically applying mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a definitive and trustworthy structural assignment can be achieved. This guide provides not only the protocols for these analyses but also the underlying rationale, empowering researchers to apply these principles to the characterization of other novel chemical entities.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(5-Hydroxy-2-pyrimidinyl)piperazine | C8H12N4O | CID 34180809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PubChemLite - this compound (C8H12N4O) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
The Biological Profile of 2-(Piperazin-1-yl)pyrimidin-5-ol: A Technical Guide for Drug Development Professionals
Foreword: Unveiling the Potential of a Key Metabolite
In the landscape of modern pharmacology, the journey of a drug molecule through the human body is as critical as its initial interaction with a target. Metabolites, the byproducts of this journey, can possess their own distinct biological activities, contributing to the overall therapeutic efficacy and safety profile of the parent compound. This guide delves into the biological landscape of 2-(Piperazin-1-yl)pyrimidin-5-ol, a significant human metabolite of the anxiolytic agent Gepirone. While direct and extensive research on this specific molecule is nascent, its structural heritage as a pyrimidine-piperazine hybrid provides a fertile ground for predictive analysis and targeted investigation. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the known and potential biological activities of this compound and its chemical relatives, and laying a roadmap for future research.
The Pyrimidine-Piperazine Scaffold: A Privileged Motif in Medicinal Chemistry
The fusion of pyrimidine and piperazine rings creates a chemical scaffold of significant interest in drug discovery.[1][2] This combination has proven to be a versatile framework, giving rise to a multitude of compounds with a wide array of biological activities.[2][3] The pyrimidine ring, a diazine, offers multiple points for substitution, allowing for the fine-tuning of electronic and steric properties. The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms, often imparts favorable pharmacokinetic properties and provides a key interaction point for various biological targets.[4]
The therapeutic applications of pyrimidine-piperazine derivatives are extensive and well-documented, spanning:
-
Antimicrobial Agents: Demonstrating efficacy against various bacterial and fungal strains.[1][5]
-
Anticancer Therapeutics: Including inhibitors of critical cell signaling proteins like epidermal growth factor receptor (EGFR).[6]
-
Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors to achieve anxiolytic and antipsychotic effects.[3]
-
Enzyme Inhibitors: Targeting enzymes such as acetylcholinesterase and monoamine oxidase (MAO).[7][8]
The inherent "drug-likeness" of this scaffold makes any of its derivatives, including metabolites, worthy of detailed investigation.
This compound: A Metabolite of Gepirone
This compound is a known human metabolite of Gepirone, an anxiolytic drug that acts as a selective partial agonist of the 5-HT1A receptor.[9] The metabolic transformation of Gepirone to this compound is a critical aspect of its pharmacology. Understanding the biological activity of this metabolite is paramount for a complete comprehension of Gepirone's mechanism of action, its efficacy, and its potential side effects.
The metabolic pathway from the parent drug to this compound likely involves oxidative processes in the liver. The presence of a hydroxyl group on the pyrimidine ring, introduced during metabolism, can significantly alter the molecule's polarity, solubility, and its ability to interact with biological targets compared to the parent compound.
Caption: Metabolic conversion of Gepirone.
Predicted Biological Activities and Mechanistic Insights
Based on the activities of structurally related pyrimidinylpiperazine compounds, we can formulate hypotheses regarding the potential biological activities of this compound.
Neuromodulatory Activity
The parent compound, Gepirone, and other pyrimidinylpiperazine derivatives exhibit significant CNS activity.[10] It is plausible that this compound retains some affinity for CNS receptors.
-
α2-Adrenergic Receptor Antagonism: Many 1-(2-Pyrimidinyl)piperazine derivatives are known antagonists of the α2-adrenergic receptor.[10] This action can lead to an increase in norepinephrine release, which may have antidepressant effects.
-
5-HT1A Receptor Partial Agonism: While likely less potent than Gepirone, the metabolite may still possess some partial agonist activity at the 5-HT1A receptor, contributing to the overall anxiolytic effect.[10]
Enzyme Inhibition
The pyrimidine-piperazine scaffold is present in known enzyme inhibitors.[7][8]
-
Monoamine Oxidase (MAO) Inhibition: Certain derivatives have shown selective inhibitory activity against MAO-A.[8] Inhibition of MAO-A increases the levels of serotonin and norepinephrine, which is a common mechanism for antidepressant drugs.
-
Acetylcholinesterase (AChE) Inhibition: Some 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been identified as AChE inhibitors, a therapeutic strategy for Alzheimer's disease.[7] While the structure of this compound is simpler, the core scaffold's potential for AChE interaction warrants investigation.
Proposed Experimental Workflows for Biological Characterization
To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following protocols outline key assays to test the hypothesized activities.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound to key CNS receptors.
Methodology:
-
Receptor Preparation: Utilize commercially available cell lines expressing human α2-adrenergic and 5-HT1A receptors, or prepare membrane fractions from appropriate animal tissues.
-
Radioligand Binding:
-
Incubate the receptor preparation with a known radiolabeled ligand (e.g., [3H]Rauwolscine for α2-adrenergic receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Caption: Workflow for receptor binding assay.
Enzyme Inhibition Assays
Objective: To assess the inhibitory potential of this compound on MAO-A and AChE.
Methodology (MAO-A):
-
Enzyme Source: Use recombinant human MAO-A.
-
Assay Principle: Employ a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of MAO-A activity.
-
Procedure:
-
Pre-incubate MAO-A with varying concentrations of this compound.
-
Initiate the reaction by adding a suitable substrate (e.g., kynuramine).
-
Measure the fluorescence signal over time.
-
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Methodology (AChE):
-
Enzyme Source: Use purified human AChE.
-
Assay Principle: Utilize the Ellman's method, which measures the production of thiocholine upon the hydrolysis of acetylthiocholine by AChE. The thiocholine reacts with DTNB to produce a yellow color, which is measured spectrophotometrically.
-
Procedure:
-
Pre-incubate AChE with varying concentrations of this compound.
-
Add the substrate acetylthiocholine and DTNB.
-
Monitor the change in absorbance at 412 nm.
-
-
Data Analysis: Determine the IC50 value.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of potential experimental outcomes to guide researchers in their data interpretation.
| Biological Target | Assay Type | Predicted Outcome (IC50/Ki) | Rationale |
| α2-Adrenergic Receptor | Radioligand Binding | 50 - 500 nM | Common target for pyrimidinylpiperazine derivatives.[10] |
| 5-HT1A Receptor | Radioligand Binding | > 1 µM | Likely lower affinity than the parent compound, Gepirone.[10] |
| Monoamine Oxidase A | Enzyme Inhibition | 1 - 10 µM | Plausible activity based on structurally related compounds.[8] |
| Acetylcholinesterase | Enzyme Inhibition | > 20 µM | The core scaffold has potential, but the lack of specific substituents may result in weaker activity.[7] |
Conclusion and Future Directions
This compound, as a key metabolite of Gepirone, represents an under-investigated molecule with a high potential for biological activity. Its structural foundation as a pyrimidine-piperazine hybrid suggests a likely interaction with CNS receptors and various enzymes. The experimental workflows detailed in this guide provide a clear path for the systematic evaluation of these potential activities.
Future research should focus on:
-
In vivo studies: To determine the pharmacokinetic profile of this compound and its contribution to the overall pharmacological effects of Gepirone in animal models.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of novel compounds with enhanced potency and selectivity for specific targets.
-
Off-target screening: A comprehensive screening against a panel of receptors and enzymes will provide a broader understanding of the compound's selectivity and potential for side effects.
By systematically exploring the biological landscape of this compound, the scientific community can gain deeper insights into the pharmacology of its parent drug and potentially uncover new therapeutic leads.
References
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9732058B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
2-(Piperazin-1-yl)pyrimidin-5-ol literature review
An In-Depth Technical Guide to 2-(Piperazin-1-yl)pyrimidin-5-ol: From Synthesis to Biological Significance
Introduction
This compound is a heterocyclic organic compound that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of both piperazine and pyrimidine, it belongs to a class of compounds recognized for their broad spectrum of biological activities and their prevalence in the structure of numerous clinically significant drugs.[1][2] The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a well-established pharmacophore that can improve the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability, while also providing a versatile scaffold for synthetic modification.[2]
This technical guide provides a comprehensive overview of this compound, beginning with its fundamental chemical properties and synthetic pathways. It further explores its biological context, primarily as a human metabolite of other active pharmaceutical ingredients, and discusses the broader pharmacological significance of the 2-(piperazin-1-yl)pyrimidine scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's role and potential in modern drug discovery.
Chemical Properties and Characterization
The foundational step in understanding any chemical entity is to characterize its physicochemical properties. This compound is identified by its unique molecular structure, which dictates its behavior in chemical and biological systems.
Core Identifiers and Computed Properties
The essential identification and computed physicochemical properties of this compound are summarized below. These parameters are crucial for predicting the molecule's behavior, including its solubility, permeability, and potential for interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O | [3] |
| Molecular Weight | 180.21 g/mol | PubChem |
| Monoisotopic Mass | 180.1011 Da | [3] |
| IUPAC Name | This compound | PubChem |
| InChI Key | QLKRAKYZQCJDSA-UHFFFAOYSA-N | [3] |
| SMILES | C1CN(CCN1)C2=NC=C(C=N2)O | [3] |
| Predicted XlogP | -0.4 | [3] |
Predicted Collision Cross Section (CCS) Data: Mass spectrometry is a critical analytical tool in modern chemistry. The predicted CCS values provide insight into the molecule's shape and size in the gas phase, aiding in its identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 181.10838 | 141.5 |
| [M+Na]⁺ | 203.09032 | 147.7 |
| [M-H]⁻ | 179.09382 | 139.3 |
| Data sourced from PubChem and calculated using CCSbase.[3] |
Synthesis and Derivatization Strategies
The synthesis of 2-(piperazin-1-yl)pyrimidine derivatives is a cornerstone of their exploration in medicinal chemistry. While a specific, dedicated synthesis for the 5-hydroxy variant is not extensively documented as a primary target, its structure can be achieved through established synthetic routes for this class of compounds, either by direct synthesis or as a metabolic product.
General Synthetic Workflow
The most common and efficient method for constructing the 2-(piperazin-1-yl)pyrimidine core involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted chloropyrimidine and piperazine. This approach is widely adopted due to the commercial availability of the starting materials and the robustness of the reaction.
Experimental Protocol: General Synthesis of 2-(Piperazin-1-yl)pyrimidine Derivatives
This protocol outlines a representative procedure adapted from literature methods for similar compounds.[4][5]
-
Precursor Preparation: The synthesis begins with a suitably substituted 2-chloropyrimidine. For the target molecule, this would ideally be 2-chloro-pyrimidin-5-ol.
-
Reaction Setup: To a stirred solution of piperazine (2.5 to 3 equivalents, to minimize disubstitution) and a base such as potassium carbonate (K₂CO₃, ~1.5 equivalents) in a suitable solvent (e.g., water, ethanol, or DMF), the 2-chloropyrimidine derivative (1 equivalent) is added portion-wise.
-
Causality Insight: The use of excess piperazine favors the desired monosubstituted product over the 1,4-bis(pyrimidinyl)piperazine byproduct. The inorganic base (K₂CO₃) acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Conditions: The reaction mixture is heated, typically between 60-80°C, and stirred for several hours (1-12 h) until Thin Layer Chromatography (TLC) or LC-MS analysis indicates the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. If water is the solvent, the product may precipitate or can be extracted using an organic solvent like chloroform or ethyl acetate. The organic phases are then combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure 2-(piperazin-1-yl)pyrimidine derivative.
Visualization of Synthetic Pathway
The following diagram illustrates the general synthetic scheme for producing 2-(piperazin-1-yl)pyrimidine compounds.
Caption: General SNAr workflow for the synthesis of 2-(piperazin-1-yl)pyrimidine derivatives.
Biological Significance and Pharmacological Context
The 2-(piperazin-1-yl)pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including anxiolytics, antipsychotics, and kinase inhibitors.[2][6] While this compound itself is not a marketed drug, its significance lies in its role as a key metabolite of other biologically active compounds.
Metabolic Profile
This compound is a known human metabolite of 2-(1-piperazinyl)pyrimidine (1-PP).[7] 1-PP, in turn, is a major active metabolite of several azapirone drugs, most notably the anxiolytic agent buspirone.[8][9]
-
Metabolic Transformation: The formation of 1-PP from buspirone is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[8] Subsequently, 1-PP undergoes further hydroxylation to form this compound.[7]
-
Pharmacological Implications: The metabolites of a drug can have their own distinct pharmacological profiles, contributing to the parent drug's overall efficacy and side-effect profile. 1-PP is known to be an antagonist of α₂-adrenergic receptors, a property distinct from the 5-HT₁ₐ partial agonism of buspirone.[8] This α₂-adrenergic blockade by the metabolite is believed to contribute to the therapeutic effects of the parent drug.[8] The specific activity of the hydroxylated metabolite, this compound, is less characterized but represents an important endpoint in the drug's metabolic cascade.
Visualization of Metabolic Pathway
This diagram illustrates the metabolic conversion of buspirone to this compound.
Caption: Metabolic pathway from Buspirone to this compound.
Applications in Research and Drug Development
The core structure of 2-(piperazin-1-yl)pyrimidine serves as a valuable starting point for the design of novel therapeutic agents. The piperazine ring, in particular, offers a synthetically tractable handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.
As a Scaffold for Novel Inhibitors
Researchers have successfully utilized the 2-(piperazin-1-yl)pyrimidine scaffold to develop inhibitors for a range of biological targets:
-
Acetylcholinesterase (AChE) Inhibitors: Derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide have been designed and synthesized as potential treatments for Alzheimer's disease, showing moderate to potent AChE inhibitory activity.
-
GPR119 Agonists: A series of 5-methyl-4-(piperazin-1-yl)pyrimidine derivatives were prepared and evaluated as agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes and obesity.[10]
-
Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine core, often functionalized with a piperazine group, is a key feature in several kinase inhibitors developed for oncology.[11][12]
Use in Metabolic and Pharmacokinetic Studies
The availability of isotopically labeled versions of this compound, such as this compound-d₈, is crucial for advanced research applications.[13]
-
Metabolic Tracing: Deuterium-labeled compounds act as tracers, allowing researchers to follow the metabolic fate of the molecule in complex biological systems without the need for radioactive isotopes.[13]
-
Quantitative Analysis: Labeled compounds are used as internal standards in mass spectrometry-based assays (LC-MS).[13] This significantly improves the accuracy and reproducibility of quantifying the compound in biological matrices like plasma or urine, which is essential for pharmacokinetic (ADME) studies.
Conclusion
This compound stands as a molecule of significant interest, not as a therapeutic agent in its own right, but as a critical piece in the broader puzzle of drug metabolism and medicinal chemistry. Its identity as a human metabolite of widely used anxiolytics underscores the importance of understanding the full metabolic cascade of a drug. Furthermore, its core structure, the 2-(piperazin-1-yl)pyrimidine scaffold, continues to prove its value as a "privileged" framework, enabling the development of new and potent inhibitors for a variety of disease targets. Future research will likely continue to leverage this versatile scaffold in the quest for novel therapeutics and to further elucidate the pharmacological contributions of drug metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H12N4O) [pubchemlite.lcsb.uni.lu]
- 4. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 10. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]
- 12. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
discovery and history of piperazine pyrimidine compounds
An In-depth Technical Guide to the Discovery and History of Piperazine Pyrimidine Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Synergy of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets, offering a robust starting point for drug discovery. Two such scaffolds, the pyrimidine ring and the piperazine moiety, form the cornerstone of numerous approved drugs.[1][2] Pyrimidine, an essential component of the nucleic acids that constitute the very blueprint of life (cytosine, thymine, and uracil), offers a versatile template for hydrogen bonding and other molecular interactions.[2][3][4] Piperazine, a six-membered heterocycle with two nitrogen atoms, is prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability, which are critical for a molecule's success as a therapeutic.[5][6]
The strategic combination of these two entities into piperazine pyrimidine hybrids has emerged as a powerful approach in modern drug design.[3][7] This molecular hybridization is not merely an additive process; it often results in synergistic enhancements of biological activity and the creation of novel chemical entities capable of addressing complex diseases.[1] This guide provides a comprehensive technical overview of the discovery, history, synthetic evolution, and diverse therapeutic applications of this important class of compounds, intended for researchers, scientists, and professionals in the field of drug development.
Chapter 1: Historical Foundations of the Core Moieties
The journey of piperazine pyrimidine compounds begins with the independent discovery and application of their constituent parts.
Piperazine: From Worms to Wonder Drug Building Block
Piperazine was first introduced into medicine in the early 20th century, primarily as an anthelmintic agent for treating parasitic worm infections.[8] Its mechanism of action involves paralyzing the parasites, which allows the host to expel them.[8][9][10] This effect is achieved through its role as an agonist of the γ-aminobutyric acid (GABA) receptor in the nematode's neuromuscular system.[9][11][12] Activation of this receptor leads to hyperpolarization of muscle cells, causing a flaccid paralysis.[9][11] This selective toxicity is a classic example of exploiting physiological differences between a host and a pathogen, as GABA signaling is confined to the central nervous system in vertebrates.[8][11] Beyond its anthelmintic origins, the simple, symmetric structure of piperazine and its unique physicochemical properties made it an ideal scaffold for broader medicinal chemistry exploration.[6][13]
Pyrimidine: The Alphabet of Life and a Pharmacological Mainstay
The significance of the pyrimidine ring is deeply rooted in biochemistry as a fundamental component of DNA and RNA.[3][4] This inherent biological relevance spurred early interest in pyrimidine derivatives as potential therapeutic agents. The ability of the pyrimidine ring's nitrogen atoms to act as hydrogen bond acceptors and donors allows molecules incorporating this scaffold to mimic natural ligands and interact effectively with the active sites of enzymes and receptors.[2][4] This versatility has led to the development of a vast array of pyrimidine-based drugs with applications spanning from anticancer and antiviral to cardiovascular and central nervous system disorders.[4]
Chapter 2: The Genesis of a Hybrid: Synthetic Evolution
The creation of piperazine pyrimidine compounds hinges on established principles of organic chemistry, primarily nucleophilic aromatic substitution. A common and effective strategy involves the reaction of a piperazine derivative with a pyrimidine ring that has been activated with a suitable leaving group, such as a halogen (e.g., chlorine) or a methylthio group.[3][14][15]
The causality behind this experimental choice is clear: the nitrogen atoms of the piperazine ring are nucleophilic and readily attack the electron-deficient carbon atom on the pyrimidine ring, displacing the leaving group to form a stable carbon-nitrogen bond. The reaction conditions, such as the choice of solvent and the use of a base, are optimized to facilitate this reaction, which is often driven to completion by heating.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of piperazine pyrimidine derivatives, adapted from methodologies reported in the literature.[14][15][16]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities | Semantic Scholar [semanticscholar.org]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biosynce.com [biosynce.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 2-(Piperazin-1-yl)pyrimidin-5-ol as a Starting Material in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(piperazin-1-yl)pyrimidin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, outlines a robust synthetic pathway, and explores its application as a versatile starting material, particularly in the development of kinase inhibitors. This guide is intended to serve as a practical resource for researchers, offering field-proven insights and detailed experimental protocols to facilitate its synthesis and utilization in the laboratory.
Introduction: The Significance of the Pyrimidine-Piperazine Scaffold
The fusion of pyrimidine and piperazine moieties creates a privileged scaffold in medicinal chemistry.[1][2] The pyrimidine ring, a core component of nucleobases, offers a versatile platform for substitution, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets.[1] The piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and provides a convenient handle for introducing further chemical diversity.[2]
This compound, with its reactive hydroxyl and secondary amine functionalities, serves as a valuable starting material for the synthesis of a wide array of more complex molecules. Its structural motif is found in numerous compounds investigated for a range of therapeutic applications, highlighting its importance in modern drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O | --INVALID-LINK-- |
| Molecular Weight | 180.21 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light brown solid (predicted) | General chemical knowledge |
| XlogP (predicted) | -0.4 | --INVALID-LINK-- |
| Monoisotopic Mass | 180.1011 Da | --INVALID-LINK-- |
Synthetic Pathway: A Step-by-Step Guide
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the demethylation of 2-chloro-5-methoxypyrimidine, followed by a nucleophilic aromatic substitution with piperazine. To ensure monosubstitution and facilitate purification, a Boc-protected piperazine is recommended, followed by a final deprotection step.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Chloro-5-hydroxypyrimidine
Causality: The initial step involves the demethylation of the commercially available 2-chloro-5-methoxypyrimidine. Boron tribromide is a powerful and selective reagent for the cleavage of aryl methyl ethers, proceeding via a Lewis acid-base adduct followed by the elimination of methyl bromide.
Experimental Protocol:
-
To a solution of 2-chloro-5-methoxypyrimidine (1.0 eq) in anhydrous dichloromethane (DCM), add a 1.0 M solution of boron tribromide in DCM (4.0-5.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-5-hydroxypyrimidine.
Step 2: Synthesis of tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
Causality: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the chlorine atom at the 2-position for displacement by a nucleophile. Using N-Boc-piperazine prevents the undesired double substitution on the piperazine ring. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol:
-
To a stirred solution of 2-chloro-5-hydroxypyrimidine (1.0 eq) and N-Boc-piperazine (1.1-1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate.
Step 3: Synthesis of this compound (Final Product)
Causality: The final step is the deprotection of the Boc group under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbamate, leading to the formation of a stable tert-butyl cation and subsequent release of the free amine.
Experimental Protocol:
-
Dissolve the tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M) to the solution at room temperature.[3][4]
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., saturated NaHCO₃ solution or dilute NaOH) to a pH of 8-9.
-
Extract the product with a suitable organic solvent, such as a mixture of chloroform and isopropanol.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.
Characterization Data (Predicted and Analogous)
| Data Type | Description |
| ¹H NMR | Expected signals for the pyrimidine ring protons, the piperazine methylene protons, and the hydroxyl proton. For the related compound 2-(1-piperazinyl)pyrimidine, signals are observed at δ 8.29 (d, 2H), 6.45 (t, 1H), 3.78 (t, 4H), and 2.90 (t, 4H) ppm in CDCl₃.[5][6] |
| ¹³C NMR | Expected signals for the carbon atoms of the pyrimidine and piperazine rings. |
| Mass Spectrometry | Expected [M+H]⁺ peak at m/z 181.1084.[7] For the related 2-(1-piperazinyl)pyrimidine, the molecular ion is observed at m/z 164.[8] |
Applications in Drug Discovery: A Versatile Building Block
This compound is a valuable starting material for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The hydroxyl group can be functionalized to introduce various side chains, while the secondary amine of the piperazine ring allows for the attachment of different substituents to modulate potency, selectivity, and pharmacokinetic properties.
Logical Relationship Diagram for Derivative Synthesis
Caption: Diversification pathways from this compound.
The ability to selectively modify either the piperazine nitrogen or the pyrimidine oxygen allows for the systematic exploration of the chemical space around this core structure, a key strategy in lead optimization for drug development.
Conclusion
This compound is a strategically important starting material for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed, step-by-step synthetic protocol, grounded in established chemical principles, to facilitate its preparation in a laboratory setting. By understanding the causality behind each experimental step and leveraging the versatility of this building block, researchers can efficiently generate libraries of derivatives for biological screening, accelerating the discovery of new medicines.
References
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jgtps.com [jgtps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]
- 6. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C8H12N4O) [pubchemlite.lcsb.uni.lu]
- 8. 2-(1-Piperazinyl)pyrimidine(20980-22-7) MS spectrum [chemicalbook.com]
2-(Piperazin-1-yl)pyrimidin-5-ol solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(Piperazin-1-yl)pyrimidin-5-ol in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from its formulation and bioavailability to its toxicological profile. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.
Given the limited availability of direct experimental data for this specific molecule, this document will serve as a predictive and methodological whitepaper. It will equip researchers, scientists, and drug development professionals with the theoretical framework and practical protocols necessary to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. This approach is grounded in the fundamental principles of chemical interactions and established laboratory techniques.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. An analysis of this compound's structure reveals key features that govern its behavior in different solvent environments.
Molecular Structure:
-
Key Functional Groups:
-
Pyrimidine Ring: A polar aromatic heterocycle containing two nitrogen atoms.[3]
-
Piperazine Ring: A saturated heterocycle with two nitrogen atoms, capable of acting as hydrogen bond acceptors and, if protonated, as donors.[4][5]
-
Hydroxyl Group (-OH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor.
-
Amine Groups: The nitrogen atoms in the piperazine and pyrimidine rings introduce basicity and potential for hydrogen bonding.[4]
-
Predicted Physicochemical Properties:
-
Polarity: The presence of multiple nitrogen and oxygen atoms, along with the hydroxyl group, imparts a significant degree of polarity to the molecule.
-
Hydrogen Bonding: The molecule has multiple sites for both hydrogen bond donation (the -OH group and the N-H in the piperazine ring) and acceptance (the nitrogen atoms in both rings and the oxygen of the hydroxyl group). This suggests a strong potential for interaction with protic and polar aprotic solvents.
-
pKa: The piperazine and pyrimidine moieties confer basic properties to the molecule, with a predicted basic pKa around 8.9 for the related compound 1-(2-Pyrimidinyl)piperazine.[6] The hydroxyl group is weakly acidic. The ionization state of the molecule will be highly dependent on the pH of the environment, which can be a factor in certain solvent systems.[3]
-
XlogP: The predicted XlogP (a measure of lipophilicity) is -0.4, indicating that the compound is likely more soluble in polar solvents than in nonpolar solvents.[1][2]
The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" is a cornerstone of solubility prediction.[7] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with all the key functional groups of this compound. Therefore, a higher degree of solubility is anticipated in these solvents. For the related compound 2-(1-Piperazinyl)pyrimidine, slight solubility in methanol has been noted.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors and will interact favorably with the hydroxyl and amine protons of the target molecule. Studies on similar pyrimidine derivatives have shown good solubility in DMF.[9][10]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity and hydrogen bonding capability of this compound suggest that it will have very poor solubility in nonpolar solvents. The energy required to break the strong intermolecular forces between the solute molecules would not be compensated by the weak van der Waals interactions with the solvent.
Predictive Solubility Profile
Based on the structural analysis and theoretical principles, a qualitative prediction of the solubility of this compound in common organic solvents is presented below. It is crucial to note that this is a predictive assessment and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the solute's hydroxyl, amine, and heterocyclic nitrogen groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Slightly Polar | Chloroform, Ethyl Acetate | Low to Moderate | Some interaction is possible, but the overall polarity mismatch will limit solubility. Slight solubility in chloroform is noted for a similar compound.[8] |
| Nonpolar | Hexane, Toluene | Very Low | The large difference in polarity and the inability of the solvent to participate in hydrogen bonding will result in poor solubility. |
Experimental Determination of Solubility
To obtain quantitative data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a solid compound in organic solvents.
Shake-Flask Method (Equilibrium Solubility)
This is a widely accepted method for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[11]
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to facilitate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The solubility is calculated from the concentration of the compound in the saturated solution and is typically expressed in mg/mL or mol/L.
High-Throughput Screening (Kinetic Solubility)
For rapid assessment, kinetic solubility methods are often employed in early-stage drug discovery. These methods measure the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution in an aqueous or organic medium. While faster, these methods may not represent true thermodynamic equilibrium.
Visualizing the Workflow
The following diagram illustrates the logical workflow for assessing the solubility of this compound.
Caption: Workflow for Solubility Assessment.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a robust scientific framework allows for strong predictions and a clear path to experimental determination. The molecular structure, with its multiple polar functional groups and hydrogen bonding capabilities, strongly suggests a preference for solubility in polar protic and aprotic organic solvents, with limited solubility in nonpolar media. For drug development professionals, it is imperative to move beyond prediction and undertake rigorous experimental solubility studies. The protocols and theoretical considerations outlined in this guide provide the necessary foundation for these critical investigations, ultimately enabling informed decisions in the formulation and advancement of this promising compound.
References
- 1. PubChemLite - this compound (C8H12N4O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(5-Hydroxy-2-pyrimidinyl)piperazine | C8H12N4O | CID 34180809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 9. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
A Technical Guide to Elucidating the Mechanism of Action of 2-(Piperazin-1-yl)pyrimidin-5-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The elucidation of a novel compound's mechanism of action (MoA) is a critical endeavor in drug discovery, providing the foundational understanding necessary for rational drug development, efficacy optimization, and safety assessment. This guide presents a comprehensive, multi-faceted strategy for predicting and experimentally validating the MoA of 2-(Piperazin-1-yl)pyrimidin-5-ol, a molecule incorporating two "privileged" scaffolds in medicinal chemistry: pyrimidine and piperazine. Recognizing that this compound is a known human metabolite of the anxiolytic agent Gepirone, we will leverage this knowledge to form an initial, targeted hypothesis. However, to ensure a thorough and unbiased investigation, our approach will be systematic, beginning with broad in silico and phenotypic screening, and progressively narrowing to specific target identification and validation. This document provides not only the strategic framework but also detailed, field-proven experimental protocols and data interpretation insights, designed to empower researchers to rigorously interrogate the biological activity of this and similar novel chemical entities.
Introduction: Deconstructing this compound
The subject of our investigation, this compound, is a small molecule featuring a pyrimidine ring linked to a piperazine moiety. Both scaffolds are ubiquitous in pharmacology, renowned for their versatile roles in modulating biological targets.
-
The Pyrimidine Scaffold: As a fundamental component of DNA and RNA, the pyrimidine core is readily recognized by a vast array of biological macromolecules.[1][2] Its derivatives are known to exhibit a wide spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties, often by acting as competitive inhibitors at the ATP-binding sites of kinases.[1][3][4]
-
The Piperazine Scaffold: This six-membered nitrogenous heterocycle is a common constituent in approved drugs.[5][6] Its inclusion in a molecule can significantly enhance pharmacokinetic properties such as aqueous solubility, cell permeability, and protein-binding capacity.[5][6] The piperazine ring is also a versatile pharmacophore, integral to the activity of drugs targeting a range of receptors and enzymes.[7][8][9]
A crucial piece of initial intelligence is that this compound is a human metabolite of 1-(2-Pyrimidinyl)piperazine (1-PP), which itself is a major metabolite of several anxiolytic drugs of the azapirone class, including Gepirone.[10][11] The parent compound, 1-PP, is a known antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.[10] This metabolic link provides a strong, albeit preliminary, hypothesis that this compound may retain activity at these G-protein coupled receptors (GPCRs). Our investigative strategy will therefore be twofold: to test this specific hypothesis and to simultaneously conduct a broader, unbiased search for its MoA.
Phase I: In Silico and Computational MoA Prediction
Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis is indispensable. This initial phase aims to generate testable hypotheses by comparing the compound's structure to vast databases of known bioactive molecules and predicting its potential targets.
Structural Similarity and Substructure Analysis
The first step is to identify known drugs or bioactive compounds that share structural similarities with this compound. This can be accomplished using chemical informatics tools and databases.
Experimental Protocol: Similarity Searching
-
Obtain the SMILES String: Convert the chemical structure of this compound into its SMILES (Simplified Molecular-Input Line-Entry System) representation.
-
Select Databases: Utilize public and commercial databases such as PubChem, ChEMBL, and SciFinder.
-
Perform Searches: Conduct Tanimoto similarity searches. A Tanimoto coefficient threshold between 0.45 and 0.99 is often used to identify compounds with a significant degree of similarity.[12]
-
Analyze Results: Compile a list of the most similar compounds and their known biological targets and activities. This list will provide the first clues to potential MoAs.
Target Prediction via Machine Learning and Network-Based Inference
Modern computational approaches use machine learning models and network-based inference to predict drug-target interactions.[12][13] These methods can suggest potential targets even in the absence of highly similar compounds.
Experimental Protocol: Computational Target Prediction
-
Model Selection: Employ validated, publicly available tools or in-house models. One such approach is the balanced substructure-drug-target network-based inference (bSDTNBI) method, which predicts new targets by integrating known drug-target interactions with chemical substructure information.[12] Another strategy involves deep learning models that co-embed compound structures and transcriptomic signatures to predict MoA.[14][15][16]
-
Input Data: Provide the chemical structure of this compound as input.
-
Prediction and Ranking: The algorithm will generate a ranked list of potential protein targets.
-
Pathway Analysis: Perform pathway enrichment analysis on the top-ranked potential targets to identify biological pathways that may be modulated by the compound.
Data Presentation: Predicted Targets and Pathways
| Prediction Method | Predicted Target(s) | Associated Pathway(s) | Confidence Score |
| Structural Similarity | α2-Adrenergic Receptor, 5-HT1A Receptor | GPCR Signaling, Neurological Signaling | High |
| Machine Learning Model | List of top 5-10 ranked proteins | List of enriched KEGG/Reactome pathways | Model-specific |
| Network-Based Inference | List of top 5-10 ranked proteins | List of enriched KEGG/Reactome pathways | Model-specific |
Phase II: Experimental Workflow for MoA Elucidation
The hypotheses generated in Phase I must be rigorously tested through a tiered experimental approach. This workflow is designed to move from broad, phenotypic observations to specific, on-target validation.
Mandatory Visualization: Overall Experimental Workflow
Caption: A tiered workflow for MoA determination.
Phenotypic Screening: A Broad View of Cellular Effects
Phenotypic screening provides an unbiased assessment of the compound's effect on cell morphology, viability, and proliferation across a diverse panel of cell lines.
Experimental Protocol: Cell Viability Assay
-
Cell Line Selection: Choose a panel of cell lines relevant to potential therapeutic areas (e.g., cancer cell lines, neuronal cell lines).
-
Compound Preparation: Prepare a dilution series of this compound. A deuterated version is available which can be useful as a tracer in metabolic studies.[17]
-
Cell Treatment: Seed cells in 96-well plates and treat with the compound dilutions for 24, 48, and 72 hours.
-
Viability Assessment: Use a commercially available assay (e.g., CellTiter-Glo®, MTS) to measure cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation: Cell Viability IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) at 48h |
| A549 | Lung Carcinoma | Experimental Value |
| MCF7 | Breast Cancer | Experimental Value |
| SH-SY5Y | Neuroblastoma | Experimental Value |
| HEK293 | Embryonic Kidney | Experimental Value |
Target Identification: Finding the Molecular Partner
If phenotypic effects are observed, the next crucial step is to identify the direct molecular target(s) of the compound.
Experimental Protocol: Affinity Chromatography
-
Compound Immobilization: Covalently link this compound to a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare a protein lysate from a responsive cell line.
-
Incubation and Washing: Incubate the lysate with the compound-immobilized beads. Wash extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Target Validation: Confirming the Interaction
Once potential targets are identified, it is essential to validate the direct binding and functional modulation of these targets by the compound.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: Immobilize the purified recombinant target protein on an SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the binding.
-
Kinetic Analysis: Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) to quantify the binding affinity.
Experimental Protocol: GPCR Functional Assay (cAMP Measurement)
Given the strong hypothesis related to adrenergic and serotonin receptors, a functional GPCR assay is a priority.
-
Cell Line: Use a cell line engineered to express the target receptor (e.g., HEK293-ADRA2A or HEK293-HTR1A).
-
Compound Treatment: Treat the cells with this compound in the presence of an appropriate agonist (e.g., UK 14,304 for α2-adrenergic; 8-OH-DPAT for 5-HT1A).
-
cAMP Measurement: Use a commercially available kit (e.g., HTRF, ELISA) to measure intracellular cyclic AMP (cAMP) levels, a key second messenger in GPCR signaling.
-
Data Analysis: Determine if the compound acts as an agonist, antagonist, or allosteric modulator by observing its effect on the agonist-induced cAMP response.
Phase III: Delineating the Signaling Pathway
Validating a direct target is a major milestone. The final phase connects this molecular interaction to the observed cellular phenotype by mapping the downstream signaling pathway.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Treat responsive cells with this compound at a concentration near its IC50 or EC50.
-
Protein Extraction and Quantification: Extract total protein and determine the concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key phosphorylated signaling proteins downstream of the validated target (e.g., phospho-ERK, phospho-Akt for kinase pathways; phospho-CREB for GPCR pathways) and their total protein counterparts.
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the changes in phosphorylation levels relative to controls.
Mandatory Visualization: Hypothesized Signaling Pathway
Caption: A hypothesized GPCR signaling pathway.
Conclusion: Synthesizing a Self-Validating MoA Narrative
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]
- 10. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 11. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-chloropyrimidin-5-ol, followed by a nucleophilic aromatic substitution (SNAr) with piperazine. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, and practical advice for troubleshooting and ensuring reaction success. The protocols have been structured to be self-validating, with explanations for critical steps grounded in established chemical principles.
Introduction and Significance
Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core scaffold of numerous therapeutic agents. The 2-(piperazin-1-yl)pyrimidine moiety, in particular, is a recognized pharmacophore present in drugs targeting the central nervous system. For instance, 2-(1-Piperazinyl)pyrimidine is a known metabolite of the anxiolytic drug Buspirone.[1] The target molecule of this protocol, this compound, serves as a crucial intermediate for creating more complex derivatives, such as those used in the development of anxiolytics and other targeted therapies.[2]
This application note details a reliable and reproducible synthetic route, focusing on clarity and the rationale behind procedural choices to empower researchers to not only replicate the synthesis but also adapt it for analogous structures. The chosen pathway involves the demethylation of a commercially available precursor to yield 2-chloropyrimidin-5-ol, which is then coupled with piperazine.
Overall Synthetic Strategy
The synthesis of this compound is achieved via a two-step sequence. The workflow is designed for efficiency and scalability in a standard laboratory setting.
Caption: Overall synthetic workflow for this compound.
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)
The key bond-forming step in this synthesis is the reaction of 2-chloropyrimidin-5-ol with piperazine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles. The chlorine atom at the C2 position is an effective leaving group. Piperazine, a strong nucleophile, attacks the carbon atom bonded to the chlorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The complex then rearomatizes by expelling the chloride ion to yield the final product. The presence of a base (e.g., potassium carbonate) is crucial to neutralize the HCl generated and to deprotonate the piperazinium salt, regenerating the nucleophilic free piperazine.
Part I: Synthesis of 2-Chloropyrimidin-5-ol Intermediate
This protocol outlines the demethylation of 2-chloro-5-methoxypyrimidine to produce the essential 2-chloropyrimidin-5-ol precursor. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloro-5-methoxypyrimidine | ≥97% | Sigma-Aldrich | Starting Material |
| Boron Tribromide (BBr₃) | 1.0 M in DCM | Sigma-Aldrich | Highly corrosive and moisture-sensitive |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab Prepared | For quenching and neutralization |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-chloro-5-methoxypyrimidine (e.g., 3.18 mmol, 0.46 g) in anhydrous dichloromethane (10 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of boron tribromide in DCM (16 mL, 16 mmol) dropwise via syringe. Caution: BBr₃ reacts violently with water; ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir the reaction mixture overnight (approx. 16 hours).
-
Work-up and Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred solution of saturated aqueous NaHCO₃ (50 mL) cooled in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 2-chloropyrimidin-5-ol as an off-white solid.[2]
Part II: Synthesis of this compound
This stage involves the nucleophilic aromatic substitution of the chloro-group on the pyrimidine ring with piperazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloropyrimidin-5-ol | ≥98% | From Part I | Starting Material |
| Piperazine | ≥99% | Sigma-Aldrich | Used in excess to prevent di-substitution |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |
| Deionized Water | High Purity | Lab System | Reaction solvent |
| Chloroform (CHCl₃) | ACS Grade | VWR | Extraction solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | Drying agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of piperazine (45 mmol, 3.87 g) and potassium carbonate (16.5 mmol, 2.28 g) in deionized water (20 mL). Stir until the solids are dissolved.
-
Reagent Addition: Heat the solution to 60-65 °C. Add the 2-chloropyrimidin-5-ol (18 mmol, 2.35 g) in small portions over 10-15 minutes to control any exotherm.
-
Reaction Execution: Maintain the reaction mixture at 60-65 °C with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[3]
-
Work-up and Filtration: Cool the reaction mixture to room temperature. If a solid by-product (1,4-bis(pyrimidin-5-ol-2-yl)piperazine) has formed, remove it by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with chloroform (3 x 40 mL). The use of chloroform is based on a similar procedure for related compounds.[1][3]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can often be used in subsequent steps without further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a higher purity product.
Caption: Step-by-step workflow for the SNAr reaction.
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Part I | Incomplete reaction; moisture contamination deactivating BBr₃. | Ensure anhydrous conditions. Extend reaction time. Re-verify the molarity of the BBr₃ solution. |
| Formation of By-product | Stoichiometry of piperazine is too low, leading to di-substitution. | Use a significant excess of piperazine (≥2.5 equivalents) to favor the mono-substituted product, as is common practice.[4] |
| Difficult Extraction | Emulsion formation; product may have some water solubility. | Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. Perform additional extractions if necessary. |
| Incomplete Reaction in Part II | Insufficient temperature or reaction time; base is not effective. | Ensure the temperature is maintained at 60-65 °C. Extend the reaction time and monitor by TLC. Ensure K₂CO₃ is anhydrous and of good quality. |
Safety Precautions
-
Boron Tribromide (BBr₃): Is highly corrosive, toxic, and reacts violently with water. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Chlorinated Solvents (DCM, Chloroform): Are volatile and suspected carcinogens. Handle exclusively in a fume hood and wear appropriate gloves.
-
Piperazine: Can cause skin and respiratory irritation. Avoid inhalation of dust and direct contact with skin.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- 1. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 2. 2-Chloro-5-hydroxypyrimidine | 4983-28-2 [chemicalbook.com]
- 3. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Purification of 2-(Piperazin-1-yl)pyrimidin-5-ol: A Guide to Chromatographic Method Development
An Application Note for Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
The purification of polar, nitrogen-containing heterocyclic compounds like 2-(Piperazin-1-yl)pyrimidin-5-ol presents a significant challenge in medicinal chemistry and drug development. The inherent basicity of the piperazine moiety combined with the polar pyrimidinol core complicates purification via standard chromatographic techniques, often leading to poor peak shape, low recovery, and inadequate separation from synthetic impurities. This application note provides a detailed guide for selecting and implementing an optimal chromatographic strategy. We will explore the physicochemical properties of the target molecule, evaluate the suitability of various chromatographic modes, and present a robust, field-proven protocol based on Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary method, with a discussion of a viable Reversed-Phase Chromatography (RPC) alternative.
Introduction: The Purification Challenge
This compound is a valuable synthetic intermediate, serving as a key building block in the development of various pharmaceutically active agents.[1] Its structure, featuring both a basic piperazine ring and a polar pyrimidinol system, imparts complex physicochemical properties.[2] The primary purification challenges stem from:
-
High Polarity: The molecule is highly soluble in polar solvents and exhibits weak retention on traditional non-polar reversed-phase (C18) stationary phases, often eluting in or near the solvent front.[3]
-
Basicity: The nitrogen atoms in the piperazine ring are basic and can undergo strong, undesirable ionic interactions with acidic residual silanols on the surface of standard silica gel stationary phases. This leads to severe peak tailing and, in some cases, irreversible adsorption.[4][5]
-
Complex Impurity Profile: Synthesis of such molecules can result in a variety of related impurities, including starting materials, by-products from side reactions, and oligomeric species, necessitating a high-resolution purification technique.[6]
This guide explains the causality behind experimental choices to empower researchers to develop a self-validating and efficient purification workflow.
Analyte Properties & Strategic Method Selection
The key to successful purification lies in choosing a chromatographic system that leverages the molecule's properties rather than being hindered by them.
-
Normal-Phase Chromatography (NPC): While using a polar stationary phase like silica, the strong basicity of the analyte would require significant mobile phase modification with amines (e.g., triethylamine or ammonia) to achieve elution and acceptable peak shape.[4] This often complicates solvent removal and may not provide sufficient resolution.
-
Reversed-Phase Chromatography (RPC): On standard C18 columns, the compound's polarity prevents effective retention.[3][7] While specialized polar-embedded or polar-endcapped C18 columns can operate under highly aqueous conditions, HILIC often provides superior retention and selectivity for such polar molecules.[8][9]
-
Ion-Exchange Chromatography (IEX): As a basic compound, cation-exchange chromatography is a viable option.[10] It separates based on charge and can be highly selective for pyrimidine derivatives.[11] However, it typically requires salt gradients for elution, which can necessitate a subsequent desalting step.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is arguably the most powerful for this application. HILIC utilizes a polar stationary phase with a primarily organic mobile phase containing a small amount of a polar solvent (like water).[12][13] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar compounds that are unretained in RPC.[14][15]
Based on this analysis, HILIC is the recommended primary technique due to its superior ability to retain and resolve highly polar, basic compounds.
Caption: Decision tree for chromatography method selection.
Recommended Protocol: HILIC Purification
This protocol is designed to provide high-resolution separation and recovery of the target compound.
3.1. Principle of HILIC Separation In HILIC, retention is governed by the partitioning of the polar analyte between the bulk mobile phase (high in organic solvent) and a water-enriched layer immobilized on the polar stationary phase surface. Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the aqueous component concentration.[13][14] This mechanism is ideal for retaining and separating polar molecules like this compound.
3.2. Materials and Reagents
| Item | Specification |
| Stationary Phase | HILIC Column (e.g., Amide, Zwitterionic, or Silica) |
| Mobile Phase A | Acetonitrile (ACN), HPLC Grade |
| Mobile Phase B | Deionized Water with 10 mM Ammonium Formate, pH 3.5 |
| Sample Solvent | 90:10 (v/v) ACN/Water or DMSO (if necessary) |
| Crude Sample | This compound (synthesized) |
| Instrumentation | Preparative HPLC or Flash Chromatography System |
| Detection | UV Detector (set to an appropriate wavelength) |
Rationale for Component Selection:
-
Stationary Phase: An amide or zwitterionic phase is often preferred over bare silica for basic compounds as they offer different selectivity and can reduce strong ionic interactions, leading to better peak shapes.[3]
-
Mobile Phase Buffer: Ammonium formate is volatile, making it ideal for preparative work as it can be easily removed during solvent evaporation. Adjusting the pH to 3.5 ensures the piperazine nitrogens are consistently protonated, leading to reproducible retention and sharp peaks.
3.3. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare a 10 mM stock solution of ammonium formate in deionized water. Adjust the pH to 3.5 using formic acid. This is your Mobile Phase B. Mobile Phase A is 100% Acetonitrile.
-
Sample Preparation: Dissolve the crude this compound in a minimal volume of 90:10 (v/v) ACN/Water. If solubility is low, DMSO can be used, but the injection volume should be kept as small as possible to avoid solvent effects and peak distortion.
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% A) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Gradient Elution: Inject the prepared sample and begin the gradient elution. A typical gradient is outlined below. The gradient should be optimized based on the impurity profile observed in analytical scouting runs.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (ACN) | % Mobile Phase B (Aqueous) |
| 0.0 | 20.0 | 95.0 | 5.0 |
| 2.0 | 20.0 | 95.0 | 5.0 |
| 20.0 | 20.0 | 70.0 | 30.0 |
| 22.0 | 20.0 | 5.0 | 95.0 |
| 25.0 | 20.0 | 5.0 | 95.0 |
| 26.0 | 20.0 | 95.0 | 5.0 |
| 30.0 | 20.0 | 95.0 | 5.0 |
-
Fraction Collection: Collect fractions based on the UV detector signal.
-
Analysis and Pooling: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC or TLC) to determine which contain the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. The use of a volatile buffer (ammonium formate) simplifies this step. The final product can be obtained after lyophilization or high-vacuum drying.
Alternative Protocol: Reversed-Phase on a Polar-Embedded Column
For labs not equipped for HILIC, RPC on a specialized column is a workable alternative.
-
Principle: Polar-embedded columns incorporate a polar group (e.g., amide or carbamate) near the base of the alkyl chain (C18).[9] This allows the stationary phase to remain fully wetted even with 100% aqueous mobile phases, enabling the retention of very polar compounds.[9]
-
Stationary Phase: C18 Polar-Embedded or "Aqua" type column.
-
Mobile Phase: Use a gradient of Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B). Start with 95-100% A to retain the polar compound.
-
Rationale: The acidic modifier (formic acid) suppresses the ionization of residual silanols and ensures the basic analyte is protonated, which generally results in better peak shape.[16]
Workflow and Troubleshooting
Caption: General purification workflow from crude to pure compound.
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Severe Peak Tailing | Strong ionic interactions between the basic analyte and acidic silanols. | Ensure the mobile phase is adequately buffered (e.g., 10 mM ammonium formate). Consider a different stationary phase like an amide or zwitterionic HILIC column.[3] |
| No Retention (Elutes in Void) | The mobile phase is too polar (too much water) at the start of the run. | Increase the initial percentage of organic solvent (Acetonitrile). Ensure the column is properly equilibrated in the high-organic mobile phase. |
| Poor Resolution | The gradient is too steep, or the chosen stationary phase lacks selectivity. | Flatten the gradient to improve separation between closely eluting peaks. Screen different HILIC stationary phases (Silica, Amide, Diol, Zwitterionic) as each offers unique selectivity.[12] |
| Low Recovery | Irreversible adsorption of the compound onto the stationary phase. | This is common on bare silica.[4] Using a buffered mobile phase and a less acidic stationary phase (e.g., amide-based) should mitigate this issue. |
Conclusion
The purification of polar basic compounds like this compound requires a departure from standard chromatographic methods. Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as the most effective strategy, providing the necessary retention and resolution that is unachievable with conventional normal-phase or reversed-phase systems. By utilizing a buffered, high-organic mobile phase with a suitable polar stationary phase, researchers can achieve high purity and recovery. The protocols and rationale presented in this note serve as a comprehensive guide for developing a robust and efficient purification workflow, accelerating the pace of drug discovery and development.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H12N4O) [pubchemlite.lcsb.uni.lu]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. chromtech.com [chromtech.com]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases - University of Tasmania - Figshare [figshare.utas.edu.au]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HILIC Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 16. biotage.com [biotage.com]
Application Note: Quantitative Analysis of 2-(Piperazin-1-yl)pyrimidin-5-ol in Human Plasma by HILIC-LC-MS/MS
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 2-(Piperazin-1-yl)pyrimidin-5-ol, a key human metabolite of several psychoactive drugs, in human plasma.[1] Recognizing the polar nature of this hydroxylated metabolite, this guide details a robust and sensitive method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). The protocols herein are designed to provide the high selectivity, accuracy, and precision required for pharmacokinetic and drug metabolism studies, adhering to the principles outlined in international bioanalytical method validation guidelines.[2][3][4][5] We provide a complete workflow, from sample preparation to data acquisition and analysis, underpinned by a scientific rationale for each methodological choice.
Introduction: The Analytical Imperative for this compound
This compound is a significant human metabolite of 2-(1-piperazinyl)pyrimidine, which itself is a metabolite of clinically important drugs such as buspirone.[1] As a hydroxylated derivative, this compound exhibits increased polarity compared to its parent compound. This physicochemical property presents a unique challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention and inadequate separation from endogenous interferences. Therefore, a specialized analytical approach is necessary for its reliable quantification in complex biological matrices like human plasma.
Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective solution for retaining and separating polar compounds.[6][7][8][9] This application note describes a HILIC-LC-MS/MS method that leverages the high sensitivity and specificity of tandem mass spectrometry for the definitive quantification of this compound. The method is developed and validated based on the principles of the ICH M10 guideline for bioanalytical method validation, ensuring data integrity and regulatory compliance.[2][3][4][5]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is foundational to method development.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂N₄O | [1] |
| Molecular Weight | 180.21 g/mol | [3] |
| Predicted Polarity | High (due to hydroxyl and multiple nitrogen atoms) | Inferred from structure |
| Internal Standard | This compound-d₈ | [10] |
Experimental Design and Rationale
The overall workflow is designed to ensure the accurate and precise measurement of this compound from plasma samples. This involves an efficient sample clean-up, robust chromatographic separation, and highly selective mass spectrometric detection.
Caption: High-level workflow for the analysis of this compound.
Detailed Methodologies and Protocols
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), this compound-d₈ (isotopic purity ≥99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
Biological Matrix: Drug-free human plasma (K₂EDTA).
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma, which can interfere with the analysis.[11]
-
Aliquoting: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d₈ at 100 ng/mL in 50:50 acetonitrile:water).
-
Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (90:10 acetonitrile:10 mM ammonium formate in water, pH 3.5). Vortex to mix and transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Method
A HILIC method is employed to achieve optimal retention and peak shape for the polar analyte.
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | For high resolution and throughput. |
| Column | Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Amide stationary phase provides excellent retention for polar compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.5) | Provides protons for ESI+ and aids in peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The strong, aprotic solvent in HILIC mode. |
| Gradient | See table below | To elute the analyte with good peak shape and separation. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL |
LC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 10 | 90 |
| 3.0 | 40 | 60 |
| 3.1 | 10 | 90 |
| 5.0 | 10 | 90 |
Mass Spectrometry (MS) Method
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in a complex matrix.
| Parameter | Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Capable of performing MRM for quantification. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The multiple nitrogen atoms are readily protonated. |
| Capillary Voltage | 3.5 kV | |
| Source Temp. | 150°C | |
| Desolvation Temp. | 450°C | |
| Desolvation Gas Flow | 800 L/hr | |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 181.1 | 111.1 | 100 | 20 |
| This compound-d₈ | 189.1 | 119.1 | 100 | 20 |
Fragmentation Pathway and Justification
The selection of MRM transitions is based on the predictable fragmentation of the analyte. The primary site of fragmentation in piperazine derivatives often involves the piperazine ring itself.[12][13]
Caption: Proposed fragmentation of this compound.
The protonated molecule ([M+H]⁺ at m/z 181.1) undergoes collision-induced dissociation (CID). The most probable fragmentation pathway involves the cleavage of the C-N bonds of the piperazine ring, leading to the loss of a neutral piperazine fragment (C₄H₈N₂). This results in a stable product ion at m/z 111.1, corresponding to the protonated 5-hydroxypyrimidine moiety. This transition is highly specific and provides a robust signal for quantification.
Method Validation and Performance
The developed method should be fully validated according to the ICH M10 guidelines to demonstrate its suitability for its intended purpose.[2][3][4][5] Key validation parameters include:
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analyte and internal standard in blank plasma samples.
-
Calibration Curve: The method should be linear over a defined concentration range (e.g., 0.1 to 100 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day precision (as %CV) and accuracy (as %RE) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: The ion suppression or enhancement from the plasma matrix should be assessed and minimized.
-
Recovery: The extraction recovery of the analyte should be consistent and reproducible.
-
Stability: The stability of the analyte in plasma should be evaluated under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in human plasma using HILIC-LC-MS/MS. The method is designed for high sensitivity, selectivity, and throughput, making it well-suited for regulated bioanalysis in support of drug development programs. By explaining the rationale behind key experimental choices and grounding the protocol in established validation principles, this guide serves as a valuable resource for researchers in the pharmaceutical and clinical research fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hpst.cz [hpst.cz]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [Determination of six psychotropic drug metabolites in human plasma by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Strategic Approach to Characterizing 2-(Piperazin-1-yl)pyrimidin-5-ol with Cell-Based Assays
Introduction: From Unknown Compound to Characterized Modulator
The journey of drug discovery often begins with a novel small molecule of unknown biological function. 2-(Piperazin-1-yl)pyrimidin-5-ol represents such a starting point—a compound whose potential therapeutic value is yet to be unlocked. This guide provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to systematically characterize its effects using a suite of robust cell-based assays.
Instead of focusing on a single, predetermined target, this protocol embraces the principles of phenotypic screening.[1] Historically, phenotypic screening has been the foundation for discovering new drugs, allowing for the identification of compounds that produce a desired change in a cell or organism before their specific molecular target is known.[1] This "classical pharmacology" approach is responsible for a disproportionate number of first-in-class drugs with novel mechanisms of action.
Our strategy is designed to be logical and progressive, starting with broad questions about the compound's impact on cellular health and moving towards the identification of specific modulated signaling pathways. Each protocol is presented with an explanation of its underlying principles, the causal logic behind experimental choices, and a framework for self-validation through the inclusion of rigorous controls. This document serves as a roadmap for transforming an uncharacterized molecule into a valuable tool for biological research and therapeutic development.
Phase 1: Foundational Phenotypic Screening
The initial goal is to determine if this compound exerts any observable effect on whole cells. We will begin by assessing two fundamental cellular phenotypes: viability and apoptosis. These assays are crucial for initial screening as they are cost-effective, highly reproducible, and provide a clear indication of a compound's potential bioactivity.[2][3]
Diagram: Tiered Assay Development Workflow
Caption: A tiered workflow for characterizing a novel compound.
Assay 1: Cell Viability using Resazurin
Principle: This assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in living cells to the pink, highly fluorescent resorufin.[4][5][6] The resulting fluorescent signal is directly proportional to the number of viable cells.[5][6] This method is preferred over tetrazolium salts (like MTT) for its higher sensitivity, simplicity (no solubilization step), and lower toxicity, allowing for longer incubation times if necessary.[4][7]
Protocol: Resazurin Cell Viability Assay
-
Cell Seeding:
-
Culture a suitable cell line (e.g., A549, HeLa, or a line relevant to a specific disease area) under standard conditions (37°C, 5% CO2).[8]
-
Trypsinize and count cells, ensuring they are healthy and have >95% viability.[9]
-
Seed cells into a black, clear-bottom 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound stock to create a range of concentrations (e.g., from 100 µM to 1 nM). It is critical to include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Remove the medium from the cells and add 100 µL of medium containing the desired compound concentrations.
-
-
Incubation:
-
Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition & Measurement:
-
Prepare a sterile 0.15 mg/mL solution of resazurin in DPBS and store it protected from light.[4]
-
Add 20 µL of the resazurin solution to each well (for a final volume of 120 µL).[4][6]
-
Incubate for 1-4 hours at 37°C.[4][5] The optimal time may vary between cell lines.[5]
-
Measure fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.[4][5]
-
Assay 2: Apoptosis Induction using Caspase-Glo® 3/7
Principle: If the compound reduces cell viability, the next logical question is how. This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[10] This cleavage releases aminoluciferin, the substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[10][11] The "add-mix-measure" format makes it ideal for high-throughput screening.
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate suitable for luminescence assays. Use the same seeding density and treatment protocol as described in Assay 1.
-
It is crucial to include a positive control for apoptosis, such as staurosporine (1 µM), to validate the assay's performance.
-
-
Reagent Preparation:
-
Assay Procedure:
-
After the desired compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[10]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to ensure cell lysis and reagent mixing.[10]
-
Incubate at room temperature for at least 30 minutes, protected from light.[10] Signal is stable for several hours.
-
Measure luminescence using a plate reader.
-
Phase 2: Data Analysis and Hypothesis Generation
Data Interpretation: The primary output from these initial assays will be dose-response curves. From these curves, key potency metrics like the half-maximal inhibitory concentration (IC50) for viability and the half-maximal effective concentration (EC50) for apoptosis can be calculated.
Table 1: Key Parameters for Data Analysis
| Parameter | Description | How to Calculate | Software Tools |
| IC50 | The concentration of an inhibitor required to reduce a biological process (e.g., cell viability) by 50%.[13][14] | Normalize data as % inhibition relative to controls. Fit a sigmoidal (four-parameter logistic) dose-response curve.[13][15] The IC50 is the concentration at the 50% point on the curve.[13] | GraphPad Prism, Origin, R |
| EC50 | The concentration of a drug that gives half-maximal response (e.g., caspase activation).[14] | Normalize data as % of maximal effect. Fit a sigmoidal dose-response curve. The EC50 is the concentration at the 50% point on the curve. | GraphPad Prism, Origin, R |
| Z'-Factor | A statistical measure of assay quality and robustness, assessing the separation between positive and negative controls.[16][17] | `Z' = 1 - [3*(SD_pos + SD_neg) / | Mean_pos - Mean_neg |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.[16][18]
Hypothesis Generation: If this compound demonstrates a potent cytotoxic effect (low IC50) that correlates with a potent induction of apoptosis (low EC50), the next logical step is to hypothesize which pro-apoptotic signaling pathway it might be modulating. Many pathways, such as the MAPK/ERK pathway, are critical regulators of cell survival and death.[19] Therefore, a reasonable hypothesis would be that the compound interferes with a key kinase in this pathway.
Phase 3: Target Pathway Interrogation
Based on the hypothesis that the compound may be modulating a kinase pathway, the next phase involves more targeted assays to measure the activity of specific nodes within that pathway.
Diagram: Hypothetical MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK pathway, a potential target for the compound.
Assay 3: Cell-Based Phospho-ERK1/2 ELISA
Principle: This assay directly quantifies the phosphorylation state of a key signaling protein within the cell, providing a direct measure of the upstream kinase activity.[20] A cell-based ELISA for dually phosphorylated ERK1 (at T202/Y204) and ERK2 (at T185/Y187) measures the active form of the kinase.[19][21] A decrease in growth-factor-stimulated ERK phosphorylation in the presence of the compound would strongly suggest inhibition of the pathway. This format is advantageous as it requires no lysate preparation and normalizes the phospho-protein signal to the total cell number in the same well.[19][21]
Protocol: Cell-Based Phospho-ERK1/2 ELISA
-
Cell Seeding and Serum Starvation:
-
Seed cells (e.g., A549) in a 96-well tissue culture plate and grow to ~90% confluency.
-
To reduce basal pathway activity, serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours prior to the experiment.
-
-
Inhibitor and Stimulator Treatment:
-
Pre-treat cells with various concentrations of this compound (and a known MEK inhibitor like U0126 as a positive control) for 1-2 hours.
-
Stimulate the pathway by adding a mitogen like Epidermal Growth Factor (EGF) at a pre-determined optimal concentration (e.g., 100 ng/mL) for a short duration (e.g., 10-15 minutes).
-
-
Fixing and Permeabilization:
-
Immediately fix the cells by adding fixing solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells and add a quenching buffer, followed by a blocking buffer to reduce non-specific antibody binding.[21]
-
-
Antibody Incubation and Detection:
-
Incubate wells with a primary antibody specific for phospho-ERK1/2. In parallel wells, use an antibody for total ERK1/2 for normalization.
-
Wash and add an HRP-conjugated secondary antibody.
-
After a final wash, add a colorimetric substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-ERK signal to the total ERK signal for each condition. Plot the normalized signal against the compound concentration to determine an IC50 for pathway inhibition.
-
Assay 4: SRE-Luciferase Reporter Assay
Principle: To measure the functional consequence of pathway inhibition, a reporter gene assay is used.[22][23] The Serum Response Element (SRE) is a DNA sequence that is activated by transcription factors downstream of the ERK pathway.[24] In this assay, cells are engineered to express the firefly luciferase gene under the control of an SRE promoter.[24][25] Inhibition of the ERK pathway will lead to decreased SRE activation and a corresponding drop in luciferase expression and light output.[23] A co-transfected Renilla luciferase under a constitutive promoter is often used to normalize for cell number and transfection efficiency.[26]
Protocol: SRE-Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with two plasmids: one containing the SRE-Firefly Luciferase construct and another containing a constitutive Renilla Luciferase construct. Use a suitable transfection reagent and follow the manufacturer's protocol.
-
Plate the transfected cells into a 96-well plate and allow them to express the reporters for 24 hours.
-
-
Treatment and Stimulation:
-
Follow the same serum starvation, inhibitor pre-treatment, and mitogen stimulation steps as in Assay 3.
-
-
Cell Lysis:
-
After treatment, wash the cells with PBS and add passive lysis buffer.[26]
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Luminescence Measurement (Dual-Luciferase® System):
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (for firefly luciferase) and measure the first luminescent signal (Signal A).[26]
-
Add 100 µL of Stop & Glo® Reagent to the same well. This quenches the firefly reaction and initiates the Renilla luciferase reaction. Measure the second luminescent signal (Signal B).[26]
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence (Signal A / Signal B) for each well. This normalization corrects for variability in cell number and transfection efficiency.
-
Plot the normalized ratio against the compound concentration to determine the IC50 for the functional pathway output.
-
Conclusion
This application note provides a systematic, multi-phased approach for the initial characterization of a novel compound, this compound. By progressing from broad phenotypic assays to specific, hypothesis-driven pathway analysis, researchers can efficiently determine the compound's biological activity, identify its potential mechanism of action, and generate the robust, high-quality data necessary for the next stages of drug discovery. Adherence to the detailed protocols and inclusion of the described controls will ensure the generation of trustworthy and reproducible results.
References
- 1. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. labbox.es [labbox.es]
- 6. bioquochem.com [bioquochem.com]
- 7. researchgate.net [researchgate.net]
- 8. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 9. biocompare.com [biocompare.com]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 12. Caspase 3/7 Activity [protocols.io]
- 13. clyte.tech [clyte.tech]
- 14. towardsdatascience.com [towardsdatascience.com]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. m.youtube.com [m.youtube.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. assaygenie.com [assaygenie.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. raybiotech.com [raybiotech.com]
- 22. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. assaygenie.com [assaygenie.com]
Application Note: A Strategic Approach to the In Vitro Screening of Novel 2-(Piperazin-1-yl)pyrimidin-5-ol Derivatives as Kinase Inhibitors
An In-Depth Technical Guide
Introduction
The 2-(piperazin-1-yl)pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This heterocyclic framework is a key component in numerous approved drugs and clinical candidates, demonstrating diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Specifically, the pyrimidine core is adept at forming hydrogen bonds in the hinge region of kinase active sites, a feature critical for potent and selective inhibition. The piperazine moiety often serves as a versatile linker, enabling modifications that can optimize physicochemical properties, target engagement, and cellular permeability.[3][5]
This guide provides a comprehensive, field-proven framework for the in vitro screening of a novel library of 2-(piperazin-1-yl)pyrimidin-5-ol derivatives, designed hypothetically as inhibitors of a specific protein kinase (e.g., a Tyrosine Kinase). We will detail a multi-tiered screening cascade, moving from high-throughput primary screening to detailed secondary and tertiary assays, ensuring a robust and efficient evaluation of each compound's therapeutic potential. The protocols and strategies outlined herein are designed to be self-validating systems, providing researchers with the tools to identify potent, selective, and cell-active lead candidates.
The Hierarchical Screening Cascade: From Hits to Leads
A successful screening campaign does not rely on a single assay but rather on a logical progression of experiments. This "screening cascade" is designed to triage large numbers of compounds efficiently, dedicating more complex and resource-intensive assays only to the most promising candidates. Our strategy is built on three pillars: initial hit identification, secondary hit confirmation and characterization, and tertiary validation of cellular mechanism of action.
References
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In-Vivo Preclinical Evaluation of 2-(Piperazin-1-yl)pyrimidin-5-ol
Introduction: Rationale for In-Vivo Assessment
2-(Piperazin-1-yl)pyrimidin-5-ol is a molecule of significant interest, primarily identified as a human metabolite of Gepirone, an anxiolytic agent.[1] The core structure, pyrimidinylpiperazine, is a well-established pharmacophore present in numerous centrally active drugs, including anxiolytics and antidepressants.[2][3] Specifically, the parent compound, 1-(2-pyrimidinyl)piperazine, is an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.[2] These pharmacological activities strongly suggest a potential for this compound to modulate neurological and psychiatric states.
Given its metabolic origin and structural similarity to known psychoactive compounds, a thorough in-vivo investigation is warranted to elucidate its standalone pharmacological profile, including its potential efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) characteristics. This guide provides a comprehensive framework for designing and executing foundational in-vivo studies for this compound, with a focus on CNS-related endpoints.
The design of these studies is guided by the principles outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor, reproducibility, and ethical conduct.[4]
Phase 1: Foundational In-Vivo Characterization
The initial phase of in-vivo testing is designed to establish the basic safety and pharmacokinetic profile of this compound. This data is critical for designing subsequent efficacy studies and ensuring the welfare of the animal subjects.
Maximum Tolerated Dose (MTD) and Dose Range Finding
The primary objective of this initial step is to determine the highest dose of this compound that can be administered without causing unacceptable toxicity. This is a crucial first step in any in-vivo study.[5]
Protocol: Single Ascending Dose MTD Study in Rodents
-
Animal Model: Male and female Swiss Webster mice (n=3-5 per group). The use of both sexes is recommended to identify potential sex-specific differences in toxicity.
-
Drug Formulation: The formulation of this compound will depend on its physicochemical properties. A common starting point is dissolution in a vehicle such as 0.5% methylcellulose in sterile water.
-
Route of Administration: Oral gavage (PO) and intraperitoneal (IP) injection should be evaluated to understand the impact of the route of administration on tolerability.
-
Dosing Regimen: A single ascending dose design should be employed. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose escalation should be guided by the observed clinical signs.
-
Monitoring: Animals should be closely monitored for clinical signs of toxicity for at least 72 hours post-dose. Observations should include changes in posture, activity, grooming, and any signs of distress. Body weight should be recorded daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious adverse effects.
| Parameter | Specification | Rationale |
| Animal Model | Swiss Webster Mice (Male & Female) | A common, outbred strain for initial toxicology screens. |
| Group Size | 3-5 per sex per dose | Sufficient for initial assessment while minimizing animal use. |
| Routes | Oral (PO), Intraperitoneal (IP) | To assess both enteral and parenteral administration. |
| Dose Levels | Ascending: 10, 30, 100, 300 mg/kg | Logarithmic progression to efficiently span a wide dose range. |
| Observation Period | 72 hours post-dose | To capture both acute and sub-acute toxicity. |
Preliminary Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing meaningful efficacy studies. As a pyrimidine analogue, it is plausible that the compound undergoes intracellular phosphorylation to become active, a common mechanism for this class of molecules.[6][7][8]
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point) with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single dose of this compound at a dose well below the MTD (e.g., 10 mg/kg) via both intravenous (IV) and oral (PO) routes in separate cohorts.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Bioanalysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters will be calculated, including:
-
IV: Clearance (CL), Volume of distribution (Vd), half-life (t½).
-
PO: Maximum concentration (Cmax), time to maximum concentration (Tmax), Area Under the Curve (AUC), and oral bioavailability (F%).
-
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the speed of absorption. |
| AUC | Total drug exposure over time | A measure of the overall systemic exposure. |
| t½ | Half-life | Determines the dosing interval for subsequent studies. |
| Bioavailability (F%) | Fraction of oral dose reaching systemic circulation | Crucial for comparing oral vs. intravenous efficacy. |
Phase 2: Pharmacodynamic and Efficacy Assessment
Based on the pharmacological profile of the parent compound, 1-(2-pyrimidinyl)piperazine, the in-vivo efficacy studies for this compound should initially focus on its potential as a CNS-active agent, particularly in models of anxiety and depression.[2]
Target Engagement and Neurochemical Analysis
Before proceeding to behavioral models, it is beneficial to confirm that this compound can cross the blood-brain barrier and engage its putative targets.
Protocol: Brain Penetration and Neurotransmitter Modulation
-
Animal Model: Male C57BL/6 mice.
-
Dosing: Administer a single dose of this compound at a pharmacologically relevant dose determined from the PK study.
-
Sample Collection: At various time points post-dose (e.g., 1, 4, and 8 hours), collect blood and brain tissue.
-
Bioanalysis: Determine the concentration of the compound in both plasma and brain homogenate to calculate the brain-to-plasma ratio.
-
Neurochemistry: In a separate cohort, use microdialysis in the prefrontal cortex or hippocampus of anesthetized rats to measure changes in extracellular levels of key neurotransmitters, such as serotonin and dopamine, following drug administration.[5]
Behavioral Models of Anxiety and Depression
A battery of well-validated behavioral tests should be employed to assess the anxiolytic and antidepressant-like potential of this compound.[9][10]
Anxiety Models:
-
Elevated Plus Maze (EPM): Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
-
Light-Dark Box Test: Anxiolytics are expected to increase the time spent in the brightly lit compartment.
Depression Models:
-
Forced Swim Test (FST): Antidepressants decrease the immobility time in this model of behavioral despair.
-
Tail Suspension Test (TST): Similar to the FST, a reduction in immobility time is indicative of antidepressant-like activity.
Experimental Workflow for Behavioral Studies
Caption: Workflow for CNS Behavioral Pharmacology Studies.
Phase 3: Safety and Tolerability
Concurrent with efficacy studies, a more detailed assessment of the safety profile of this compound is necessary.
Functional Observational Battery (FOB)
The Functional Observational Battery (FOB) is a series of tests designed to detect and quantify changes in autonomic function, sensorimotor responses, and behavioral domains.[11]
Protocol: Rodent FOB
-
Animal Model: Sprague-Dawley rats.
-
Dosing: Administer vehicle and multiple doses of this compound.
-
Observations: At peak plasma concentration times, a trained observer, blinded to the treatment groups, will assess:
-
Autonomic: Salivation, lacrimation, piloerection, pupil size.
-
Neuromotor: Gait, posture, grip strength, motor activity.
-
Sensorimotor: Response to stimuli (e.g., click, tail pinch).
-
Physiological: Body temperature.
-
Ethical Considerations and Data Integrity
All in-vivo experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key principles to uphold include:
-
The 3Rs (Replacement, Reduction, Refinement): Efforts should be made to replace animal use where possible, reduce the number of animals used to the minimum required for statistical power, and refine procedures to minimize animal suffering.
-
Randomization and Blinding: To mitigate bias, animals should be randomly assigned to treatment groups, and experimenters should be blinded to the treatment allocation during data collection and analysis.[12]
-
Statistical Power: Sample sizes should be determined by a power analysis to ensure that the study is adequately powered to detect a meaningful effect.[13]
Conclusion
The proposed experimental design provides a robust and systematic approach to the initial in-vivo characterization of this compound. By progressing from foundational safety and PK studies to targeted pharmacodynamic and behavioral assessments, researchers can build a comprehensive profile of this novel compound. The insights gained from these studies will be instrumental in determining its potential as a therapeutic agent and guiding future drug development efforts.
References
- 1. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. network.febs.org [network.febs.org]
- 5. pharmaron.com [pharmaron.com]
- 6. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal and Translational Models for CNS Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 11. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 12. ichor.bio [ichor.bio]
- 13. mdpi.com [mdpi.com]
using 2-(Piperazin-1-yl)pyrimidin-5-ol in kinase inhibitor screening
An Application Framework for Screening Pyrimidine-Piperazine Scaffolds in Kinase Inhibition Assays Using 2-(Piperazin-1-yl)pyrimidin-5-ol as a Model Compound
Introduction
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are critical regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.
A key strategy in the design of kinase inhibitors is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple targets. The pyrimidine ring is one such scaffold, renowned for its ability to mimic the adenine base of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] When combined with a piperazine moiety—a common pharmacophore that can improve solubility and provide a vector for synthetic elaboration—the resulting pyrimidine-piperazine core represents a versatile starting point for inhibitor design.[3][4] In fact, this structural motif is present in numerous FDA-approved drugs.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening of novel compounds based on this scaffold. We will use This compound as a representative model compound to illustrate the principles and protocols for a robust kinase inhibitor screening cascade, from initial biochemical assays to cellular validation. The methodologies described herein are designed to be adaptable, ensuring scientific rigor and providing a clear path from initial hit identification to lead characterization.
Section 1: Model Compound Profile and Preparation
The first critical step in any screening campaign is the proper handling and preparation of the test compound. The properties and preparation of the model compound, this compound, are outlined below. This compound is a known human metabolite of the anxiolytic drug Gepirone.[7]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₂N₄O |
| Molecular Weight | 180.21 g/mol |
| Canonical SMILES | C1CN(CCN1)C2=NC=C(C=N2)O |
| Structure |
|
Protocol 1.1: Stock Solution Preparation
Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for compound storage and initial dilution in high-throughput screening due to its high solubilizing power and compatibility with most assay formats. A high-concentration stock is essential for creating dilution series while minimizing the final concentration of DMSO in the assay, which can affect enzyme activity.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solubilization: Add an appropriate volume of 100% DMSO to achieve a high-concentration stock, typically 10 mM or 20 mM. For example, to make a 10 mM stock from 1.8 mg of the compound (MW 180.21), add 1 mL of DMSO.
-
Dissolution: Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect the solution for any particulates.
-
Storage: Aliquot the stock solution into small volumes in tightly sealed vials to avoid freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term stability.
Section 2: Primary Biochemical Screening
The goal of the primary screen is to efficiently identify "hits"—compounds that show significant activity against the kinase of interest—from a larger set of compounds. For this, a robust, sensitive, and universal assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a universal product of any kinase reaction, via a luminescence-based readout.[8][9] This method is less susceptible to colorimetric or fluorescent interference from test compounds compared to other methods and can be used with a wide range of ATP concentrations.[9][10]
Protocol 2.1: ADP-Glo™ Kinase Assay for Primary Screening (384-well format)
Rationale: This protocol is designed for high-throughput screening in a 384-well plate format to maximize efficiency and minimize reagent usage. The two-step detection process separates the kinase reaction from the signal generation, enhancing assay robustness.[11]
Materials:
-
Target kinase and its specific substrate
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[12]
-
Kinase reaction buffer (specific to the target kinase, but a general buffer is 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP at a concentration relevant for the kinase (typically at or near the Kₘ)
-
White, opaque 384-well assay plates (low-volume)
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare an intermediate dilution plate of this compound in kinase reaction buffer. Dispense 1 µL of the compound solution into the appropriate wells of the 384-well assay plate. For a final screening concentration of 10 µM from a 10 mM stock, this requires intermediate dilution steps.
-
Controls: Designate wells for controls:
-
Negative Control (0% Inhibition): 1 µL of DMSO vehicle.
-
Positive Control (100% Inhibition): 1 µL of a known potent inhibitor for the target kinase (e.g., Staurosporine).
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase and its substrate in kinase reaction buffer.
-
Add 2 µL of this mix to each well.
-
Prepare a separate solution of ATP in kinase reaction buffer.
-
To start the reaction, add 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.
-
-
Incubation: Mix the plate gently (e.g., orbital shaker for 30 seconds) and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
First Detection Step (Reaction Termination):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.
-
-
Second Detection Step (Signal Generation):
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal.[11]
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.
Section 3: Data Analysis and Hit Confirmation
Once raw data is collected, it must be normalized and analyzed to identify hits. The quality of a high-throughput screen is often assessed by the Z'-factor, which compares the dynamic range of the signal to the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_positive) / (Lumi_negative - Lumi_positive)) Where:
-
Lumi_compound is the signal from the well with the test compound.
-
Lumi_negative is the average signal from the negative control wells (0% inhibition).
-
Lumi_positive is the average signal from the positive control wells (100% inhibition).
-
-
Hit Criteria: A compound is typically classified as a "hit" if its percent inhibition exceeds a certain threshold, for example, >50% inhibition or greater than three standard deviations from the negative control mean.
Protocol 3.1: IC₅₀ Determination for Hit Confirmation
Rationale: A single-point screen can yield false positives. To confirm a hit and quantify its potency, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
-
Prepare Serial Dilutions: Using the 10 mM stock of this compound, prepare a 10-point, 3-fold serial dilution series in 100% DMSO.
-
Assay Setup: Perform the ADP-Glo™ assay as described in Protocol 2.1, but instead of a single concentration, add the dilution series of the compound to the plate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to calculate the IC₅₀ value.
-
| Concentration (µM) | % Inhibition (Example) |
| 100.0 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.1 |
| 3.7 | 75.4 |
| 1.2 | 52.3 |
| 0.4 | 28.9 |
| 0.1 | 10.1 |
| 0.04 | 4.5 |
Section 4: Secondary and Orthogonal Assays
Rationale: It is crucial to confirm hits using an orthogonal assay that employs a different detection technology.[13] This helps to eliminate artifacts where the compound might interfere with the assay components themselves (e.g., inhibiting luciferase in the ADP-Glo™ assay) rather than the target kinase. Homogeneous Time-Resolved Fluorescence (HTRF®) is an excellent orthogonal method based on the TR-FRET principle.[14][15]
Protocol 4.1: HTRF® Kinase Assay for Orthogonal Validation
Rationale: This protocol measures the phosphorylation of a biotinylated substrate. A europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor) bind to the phosphorylated product, bringing the fluorophores into proximity and generating a FRET signal.[16][17]
Materials:
-
Confirmed hits (e.g., this compound)
-
HTRF® KinEASE™ Kit (Revvity) or similar, containing specific substrate, antibodies, and detection reagents[16]
-
Target kinase
-
ATP, kinase reaction buffer
-
Low-volume, black 384-well assay plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating: Prepare a dose-response plate of the hit compound as described in Protocol 3.1.
-
Kinase Reaction:
-
Dispense 2 µL of the kinase and 2 µL of the HTRF® substrate into each well.
-
Start the reaction by adding 2 µL of ATP.
-
Incubate for the optimized time at room temperature.
-
-
Detection:
-
Add 10 µL of the HTRF® detection mix (containing Eu-cryptate antibody and SA-XL665 in detection buffer with EDTA to stop the reaction) to each well.[17]
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). The HTRF® ratio (E_665nm / E_620nm * 10,000) is proportional to the extent of phosphorylation.
-
Data Analysis: Calculate IC₅₀ values as described in Protocol 3.1. A similar IC₅₀ value to that obtained in the ADP-Glo™ assay provides strong evidence that the compound is a true inhibitor of the kinase.
Section 5: Cell-Based Assays
Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux. Cell-based assays are essential to confirm that the inhibitor can engage its target in a physiological environment and elicit a downstream biological response.[18][19] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.[20]
Protocol 5.1: Cellular Target Engagement via Western Blot
Rationale: This protocol directly assesses whether the test compound inhibits the target kinase inside living cells by measuring the phosphorylation status of a key downstream substrate.
Materials:
-
A cell line known to have an active signaling pathway involving the target kinase.
-
This compound.
-
Cell culture medium, flasks, and plates.
-
Phosphatase and protease inhibitor cocktails.
-
RIPA or similar lysis buffer.
-
Primary antibodies (total and phospho-specific for the substrate).
-
HRP-conjugated secondary antibody and ECL chemiluminescence substrate.
Procedure:
-
Cell Culture: Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 2 hours). Include a DMSO vehicle control. If the pathway requires stimulation, add the appropriate growth factor or stimulus for the final 15-30 minutes of the incubation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total substrate protein to confirm equal loading.
-
-
Analysis: A dose-dependent decrease in the phospho-substrate signal, with no change in the total substrate signal, indicates successful target engagement and inhibition in a cellular context.
Section 6: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) in Primary Screen | - Suboptimal enzyme/substrate/ATP concentrations.- Assay window is too small.- Reagent instability. | - Re-optimize assay conditions (enzyme titration, ATP Kₘ determination).- Increase reaction time to generate more signal.- Prepare fresh reagents daily. |
| High Variability between Replicates | - Pipetting errors, especially with small volumes.- Incomplete mixing.- Compound precipitation. | - Use calibrated, automated liquid handlers.- Ensure proper mixing after each reagent addition.- Check compound solubility in the final assay buffer; reduce final concentration if necessary. |
| IC₅₀ from Orthogonal Assay Differs Significantly | - The compound is an artifact/interferes with one assay format.- The compound is an ATP-competitive vs. allosteric inhibitor, and ATP concentrations differ between assays. | - This is the desired outcome of an orthogonal screen. The compound is likely a false positive in the initial assay.- Standardize the ATP concentration in both assays to be at the Kₘ for a more direct comparison. |
| No Activity in Cellular Assay | - Poor cell permeability.- Compound is rapidly metabolized or effluxed.- Incorrect time point or dose. | - Evaluate compound physicochemical properties (LogP, etc.).- Perform a time-course and a wider dose-response experiment.- If available, use mass spectrometry to measure the intracellular concentration of the compound. |
Conclusion
The framework presented provides a systematic and robust cascade for the evaluation of potential kinase inhibitors, using this compound as a model compound representing the important pyrimidine-piperazine scaffold. By progressing from a high-throughput biochemical screen to a mechanistically distinct orthogonal assay and finally to a biologically relevant cell-based assay, researchers can confidently identify and validate true inhibitors. This multi-step, evidence-based approach is critical for minimizing false positives and ensuring that resources are focused on the most promising compounds for further drug development.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 7. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. inits.at [inits.at]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 20. reactionbiology.com [reactionbiology.com]
A Comprehensive Framework for Assessing the In Vitro Cytotoxicity of 2-(Piperazin-1-yl)pyrimidin-5-ol
An Application Note and Protocol for Researchers
Abstract
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of the preclinical drug discovery process. This document provides a detailed, multi-assay protocol for characterizing the in vitro cytotoxicity of 2-(Piperazin-1-yl)pyrimidin-5-ol, a pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry, with many derivatives showing potent biological activity.[1][2] This guide moves beyond a single-endpoint assay, presenting a holistic strategy that first quantifies cell viability and membrane integrity to determine potency (IC50), and then interrogates the mechanism of cell death by assessing key markers of apoptosis. The protocols are designed to be robust and self-validating, incorporating essential controls and field-proven insights to ensure data integrity.
Foundational Considerations: Designing a Robust Cytotoxicity Study
Before initiating any specific assay, careful planning of the experimental design is critical for generating reliable and reproducible data.
Rationale for Cell Line Selection
The choice of cell line is dictated by the research objective. A compound's cytotoxic effect can be highly cell-type specific.[3] For a comprehensive initial screening of this compound, we recommend a dual-cell line approach:
-
Tumor Cell Line: To assess potential anti-cancer efficacy. Common choices include MCF-7 (breast adenocarcinoma) or HepG2 (hepatocellular carcinoma), as pyrimidine derivatives have been evaluated against these lines.[1][2]
-
Non-Tumorigenic Cell Line: To evaluate general toxicity and selectivity. A human fibroblast line such as MRC-5 or immortalized normal cell lines are suitable.[4]
This strategy allows for the calculation of a selectivity index (SI), a critical parameter in early-stage drug development. All cell lines should be obtained from a reputable repository like the American Type Culture Collection (ATCC) and maintained in the logarithmic growth phase using recommended culture conditions.[5][6]
Compound Preparation and Vehicle Controls
This compound is likely to require an organic solvent for solubilization.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Serial Dilutions: Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations for treating the cells.
-
Vehicle Control (Crucial for Trustworthiness): The final concentration of DMSO in the culture medium must be consistent across all wells, including the "untreated" control wells. This concentration should be kept as low as possible, typically not exceeding 0.5% (v/v) , to prevent solvent-induced cytotoxicity.[7][8]
Essential Experimental Controls
Every assay plate must include the following controls to validate the results:
-
Untreated Control: Cells incubated with culture medium only. This represents 100% cell viability.
-
Vehicle Control: Cells incubated with culture medium containing the same final concentration of DMSO used in the compound-treated wells.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm that the assay system can detect a cytotoxic response.
Primary Cytotoxicity Assessment: Quantifying Cell Death
The initial goal is to determine the concentration-dependent effect of the compound on cell viability and membrane integrity. We will employ two distinct and complementary assays.
Workflow for Primary Cytotoxicity Screening
Caption: General workflow for primary in vitro cytotoxicity testing.
Protocol: MTT Assay for Metabolic Activity
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[10][11]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored at 4°C protected from light.[12]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[13]
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (typically 5x10³ to 1x10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow attachment.[7]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for another 3-4 hours at 37°C.[7][10]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[12]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
Protocol: LDH Release Assay for Membrane Integrity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[15] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of lysed cells.[16]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for reagent stability and consistency).
-
96-well flat-bottom tissue culture plates.
-
Lysis Buffer (10X, often included in kits) to create a maximum LDH release control.
-
Microplate reader capable of measuring absorbance at ~490 nm.
Step-by-Step Methodology:
-
Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). Set up additional control wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells.
-
Background Control: Medium only, no cells.
-
-
Induce Maximum Release: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[17]
-
Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any cells.
-
Enzymatic Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as per kit instructions) to each well.[17]
-
Incubation & Measurement: Incubate at room temperature for 20-30 minutes, protected from light. Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm.[17]
Mechanistic Elucidation: Determining the Mode of Cell Death
If this compound is found to be cytotoxic, the next logical step is to determine how it kills cells. Apoptosis (programmed cell death) is a common mechanism for anti-cancer agents.
Apoptotic Pathway Markers
Caption: Key events in apoptosis and their corresponding detection assays.
Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorochrome-conjugated Annexin V.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[19][20]
Materials:
-
FITC-conjugated Annexin V and Propidium Iodide (PI) staining kit.
-
1X Annexin Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂ pH 7.4).[19]
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension and wash once with cold PBS.[20]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-Annexin V and 1-2 µL of PI solution.[19]
-
Incubation: Gently vortex and incubate at room temperature for 15 minutes in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze by flow cytometry within one hour.[19]
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (less common).
-
-
Protocol: Caspase-Glo® 3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7. Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[21][22]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar).
-
White-walled 96-well plates suitable for luminescence.
-
Luminometer.
Step-by-Step Methodology:
-
Assay Setup: Seed and treat cells in a white-walled 96-well plate as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[22]
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation and Troubleshooting
Summarizing Quantitative Data
Results should be summarized clearly. The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is the standard metric for cytotoxicity.
| Cell Line | Compound | IC50 (µM) after 48h (Hypothetical Data) |
| MCF-7 (Cancer) | This compound | 12.5 ± 1.5 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | |
| MRC-5 (Normal) | This compound | 85.2 ± 9.3 |
| Doxorubicin (Positive Control) | 3.1 ± 0.4 |
In this hypothetical example, the compound shows a degree of selectivity for the cancer cell line over the normal cell line (Selectivity Index = 85.2 / 12.5 ≈ 6.8).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; "Edge effect" on the plate. | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting for viscous solutions. Avoid using the outermost wells of the plate or fill them with sterile PBS.[8] |
| Absorbance/Luminescence is too low | Insufficient cell number; Incubation time with reagent is too short; Cells are unhealthy. | Optimize cell seeding density with a titration experiment. Ensure the recommended incubation time is followed. Use cells in the logarithmic growth phase and check for contamination.[8] |
| High background signal in LDH assay | Serum in the medium contains LDH; Rough handling of cells during medium changes. | Use a serum-free medium for the assay or run a "medium only" background control. Handle plates gently to avoid accidental cell lysis.[8] |
| MTT assay: False positive (color change in cell-free wells) | Microbial contamination; Compound directly reduces MTT. | Visually inspect plates for contamination. Run a control with the compound in cell-free medium to check for direct chemical reduction of MTT.[8] |
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. tandfonline.com [tandfonline.com]
- 3. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google 圖書 [books.google.com.hk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. cellbiologics.com [cellbiologics.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 22. promega.com [promega.com]
Application Notes and Protocols: Derivatization of 2-(Piperazin-1-yl)pyrimidin-5-ol for Bioassays
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2-(piperazin-1-yl)pyrimidin-5-ol scaffold represents a confluence of two highly significant pharmacophores in modern drug discovery. The pyrimidine ring is a core component of nucleobases and is found in numerous FDA-approved drugs, where it often serves as a crucial hinge-binding motif for kinase inhibitors.[1] The piperazine moiety is also a privileged structure, frequently incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a versatile handle for synthetic modification.[2] The combination of these two rings in this compound creates a bifunctional molecule with two key reactive sites ripe for derivatization: the secondary amine of the piperazine ring and the hydroxyl group of the pyrimidine ring.
This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of this scaffold. The aim is to generate a library of diverse compounds amenable to a range of bioassays, with a particular focus on kinase inhibitor screening. We will explore the chemical logic behind various derivatization approaches and provide step-by-step protocols for both the chemical modifications and subsequent high-throughput bioassays.
Strategic Derivatization of this compound
The core structure of this compound offers two primary points for chemical modification. The choice of which site to derivatize, and with what functional group, will be dictated by the specific goals of the research program, such as improving potency, selectivity, or attaching a reporter group for a particular bioassay.
Diagram 1: Derivatization Sites of this compound
Caption: Key reactive sites and derivatization strategies for this compound.
Derivatization of the Piperazine Moiety
The secondary amine of the piperazine ring is a versatile nucleophile, readily undergoing N-alkylation and N-acylation reactions. These modifications are crucial for exploring the structure-activity relationship (SAR) and for introducing various functional groups.
N-alkylation introduces alkyl or substituted alkyl groups, which can influence the compound's steric bulk, basicity, and lipophilicity. This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol, ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ACN or DMF, add K₂CO₃ (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-alkylated derivative.
Causality Behind Experimental Choices:
-
The choice of base (K₂CO₃ or DIPEA) is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. K₂CO₃ is a solid base suitable for reactions in polar aprotic solvents like DMF and ACN, while DIPEA is a non-nucleophilic organic base that is soluble in a wider range of solvents.
-
Anhydrous solvents are used to prevent side reactions, such as hydrolysis of the alkyl halide.
-
The reaction temperature is optimized based on the reactivity of the alkyl halide. More reactive halides like benzyl bromide may react at room temperature, while less reactive ones might require heating.
N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor, potentially improving target binding. This protocol outlines the acylation using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with magnetic stirrer, under inert atmosphere (e.g., nitrogen or argon)
-
TLC supplies
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add TEA or pyridine (1.5-2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
The reaction is performed under an inert atmosphere and with anhydrous solvents because acyl chlorides are highly reactive towards water.
-
A base like TEA or pyridine is essential to neutralize the hydrochloric acid (HCl) byproduct. Pyridine can also act as a nucleophilic catalyst.[3]
-
The reaction is initiated at 0 °C to control the exothermic nature of the acylation reaction and minimize potential side reactions.
Derivatization of the Pyrimidine Moiety
The hydroxyl group at the 5-position of the pyrimidine ring is a key site for modification, allowing for the introduction of various functionalities through etherification and esterification.
O-alkylation to form ethers can significantly alter the electronic properties and steric profile of the molecule. This protocol provides a method for the chemoselective O-alkylation of pyrimidin-2(1H)-ones, which can be adapted for this compound.[4][5]
Materials:
-
This compound
-
Alkylating agent (e.g., 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine or other suitable alkyl halides)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
TLC supplies
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous MeCN, add K₂CO₃ (1.5-2.0 eq).
-
Add the alkylating agent (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times are typically in the range of 30 minutes to a few hours.[5]
-
After completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the O-alkylated product.
Causality Behind Experimental Choices:
-
The use of a suitable alkylating agent is critical for achieving chemoselective O-alkylation over N-alkylation of the pyrimidine ring.[4]
-
A polar aprotic solvent like acetonitrile is often preferred for this type of reaction.
-
Heating is generally required to drive the reaction to completion.
Esterification of the hydroxyl group introduces an ester linkage, which can be a valuable pharmacophore or a site for attaching reporter groups. This protocol describes a general method using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stirrer, under inert atmosphere
-
TLC supplies
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and pyridine (as both solvent and base).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute aqueous HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Pyridine serves as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst to activate the acyl chloride.[3]
-
The aqueous workup is designed to remove the pyridine and any unreacted starting materials or byproducts.
Application in Bioassays: Kinase Inhibition Screening
Derivatives of this compound are excellent candidates for screening as kinase inhibitors due to the privileged nature of the pyrimidine-piperazine scaffold in this target class.[1][6][7] High-throughput screening (HTS) of these derivatives can be efficiently performed using various in vitro kinase assay formats.
Diagram 2: Generalized Workflow for an In Vitro Kinase Inhibition Assay
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of 2-(Piperazin-1-yl)pyrimidin-5-ol
Introduction
2-(Piperazin-1-yl)pyrimidin-5-ol is a heterocyclic organic compound incorporating both pyrimidine and piperazine moieties. Such structures are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and reliable quantification of this analyte is paramount for pharmacokinetic studies, formulation development, quality control, and stability testing. This document provides a comprehensive guide to the analytical methodologies for the precise quantification of this compound in various matrices, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to be robust, reproducible, and adhere to the principles of scientific integrity, drawing upon established analytical standards.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. This compound is a polar molecule, a characteristic primarily dictated by the presence of the piperazine ring and the hydroxyl group.[1] This polarity influences the choice of chromatographic conditions and sample preparation techniques. For instance, reversed-phase HPLC is a suitable approach, but careful selection of the mobile phase composition is necessary to achieve adequate retention and symmetrical peak shape. The pyrimidine ring provides a chromophore, enabling UV detection.[2][3] For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method offers a balance of performance, accessibility, and cost-effectiveness for the quantification of this compound in bulk drug substances and simple formulations. The underlying principle is the separation of the analyte from impurities and excipients on a chromatographic column, followed by its detection based on the absorption of UV light.[4][5][6]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, preferably deionized and filtered)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Reference standard of this compound
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | Determined by UV scan (typically 254 nm or λmax) |
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., 50:50 methanol:water).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, dissolve a known amount in the diluent. For formulations, a suitable extraction procedure may be necessary.
Method Validation
The analytical method must be validated to ensure its suitability for the intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradants, or excipients. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery should be within 98-102%. |
| Precision | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.[12][13] This method involves the separation of the analyte by HPLC, followed by its ionization and detection by a tandem mass spectrometer. The use of a stable isotope-labeled internal standard (e.g., this compound-d8) is highly recommended to correct for matrix effects and variations in sample processing.[14]
Experimental Protocol
Instrumentation:
-
LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents and Materials:
-
As per HPLC-UV method, with the addition of a stable isotope-labeled internal standard.
LC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for rapid elution and separation. |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Analyte: Q1/Q3 (e.g., [M+H]⁺ → fragment ion)Internal Standard: Q1/Q3 (e.g., [M+D+H]⁺ → fragment ion) |
| Collision Energy | Optimized for each transition. |
Sample Preparation (Plasma):
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.[15]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
Validation of the LC-MS/MS method should follow the principles outlined in the ICH guidelines, with additional considerations for bioanalytical method validation.
Bioanalytical Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the calibration range. |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte. |
| Recovery | The extraction efficiency of the analyte should be consistent and reproducible. |
| Stability | Analyte stability should be evaluated under various storage and processing conditions. |
Stability-Indicating Method and Forced Degradation Studies
To ensure that the analytical method can accurately quantify the analyte in the presence of its degradation products, forced degradation studies should be performed.[16][17][18][19][20] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The analytical method is then used to separate the parent drug from any degradants, demonstrating its stability-indicating nature.
Forced Degradation Conditions:
| Stress Condition | Typical Reagents/Conditions |
| Acid Hydrolysis | 0.1 M HCl, heated |
| Base Hydrolysis | 0.1 M NaOH, heated |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal | 60 °C |
| Photolytic | UV and visible light exposure |
Visualization of Analytical Workflow
Caption: Workflow for the quantification of this compound.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific application, required sensitivity, and the complexity of the sample matrix. Both methods, when properly developed and validated, can provide accurate and reliable data. The protocols and validation parameters outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality data that is essential for regulatory submissions and the overall success of a drug development program.
References
- 1. PubChemLite - this compound (C8H12N4O) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 12. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acdlabs.com [acdlabs.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. rjptonline.org [rjptonline.org]
Application Notes & Protocols: 2-(Piperazin-1-yl)pyrimidin-5-ol as a Versatile Fragment for Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of novel lead compounds. This methodology relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[1][2] This guide provides a comprehensive overview of the utility of 2-(Piperazin-1-yl)pyrimidin-5-ol as a high-potential fragment for FBDD campaigns. We will explore its chemical properties, rationale for its selection, and provide detailed protocols for its application in screening, hit validation, and lead optimization.
Introduction: The Rationale for this compound in FBDD
The selection of a fragment library is a critical determinant of the success of an FBDD program. Ideal fragments should possess a favorable physicochemical profile, be amenable to synthetic elaboration, and contain functionalities capable of forming key interactions with a variety of biological targets. This compound (PubChem CID: 34180809) is an exemplary fragment that fulfills these criteria.[3]
The core structure of this fragment is composed of a pyrimidine ring linked to a piperazine moiety. Both piperazine and pyrimidine are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide array of approved drugs.[4][5][6][7] The piperazine ring offers a basic nitrogen atom that can act as a hydrogen bond acceptor or be protonated to form salt bridges, while the pyrimidine ring provides both hydrogen bond acceptors and donors. The hydroxyl group on the pyrimidine ring is a key feature, offering a crucial hydrogen bond donor/acceptor site.
Furthermore, this compound is a known human metabolite of 2-(1-piperazinyl)pyrimidine, which itself is a metabolite of several drugs, including the anxiolytic buspirone.[3][8][9] This metabolic stability and precedence in human systems suggest a favorable preliminary safety profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties align well with the "Rule of Three," a common guideline for fragment selection.
| Property | Value | Source |
| CAS Number | 55745-85-2 | --INVALID-LINK--[3] |
| Molecular Formula | C₈H₁₂N₄O | --INVALID-LINK--[3] |
| Molecular Weight | 180.21 g/mol | --INVALID-LINK--[3] |
| Topological Polar Surface Area | 73.6 Ų | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| cLogP | -0.4 | --INVALID-LINK--[3] |
Synthesis of this compound and Analogs
The synthesis of 2-(piperazin-1-yl)pyrimidine derivatives can be achieved through several established routes. A common approach involves the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring with piperazine.
A general synthetic route is depicted below:
Caption: General synthetic scheme for this compound.
Protocol: Synthesis of this compound
Materials:
-
2-chloropyrimidin-5-ol
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of piperazine (2.5 equivalents) and K₂CO₃ (1.5 equivalents) in water, add 2-chloropyrimidin-5-ol (1 equivalent) in portions at 50-60°C.
-
Stir the reaction mixture at 60-65°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.
Application in Fragment-Based Drug Discovery: A Workflow
The following workflow outlines the key stages of an FBDD campaign utilizing this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(5-Hydroxy-2-pyrimidinyl)piperazine | C8H12N4O | CID 34180809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
troubleshooting 2-(Piperazin-1-yl)pyrimidin-5-ol synthesis side reactions
Welcome to the technical support center for the synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Introduction: The Synthetic Challenge
The target molecule, this compound, is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a pyrimidine ring, activated with a leaving group at the C2 position (commonly a halogen like chlorine), with piperazine. While seemingly straightforward, this reaction is often plagued by competing pathways that can significantly lower yield and complicate purification. This guide provides in-depth, mechanistically-grounded advice to troubleshoot these issues.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My primary side product is a high molecular weight, insoluble solid. What is it and how can I prevent its formation?
Answer:
This is the most common issue in this synthesis and the impurity is almost certainly the 1,4-bis(pyrimidin-5-ol)piperazine . This side product arises from a second SNAr reaction where a second molecule of the 2-halopyrimidin-5-ol starting material reacts with the secondary amine of the desired product.
Root Cause Analysis:
-
Stoichiometry: Using a 1:1 molar ratio of the 2-halopyrimidine to piperazine is a primary cause. Once the first molecule of piperazine reacts to form the desired product, the remaining secondary amine on the piperazine ring is still nucleophilic and can compete with unreacted piperazine for the starting material.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of this bis-substituted byproduct.[1]
-
Base: The choice and amount of base can influence the relative nucleophilicity of piperazine versus the product.
Troubleshooting & Mitigation Protocol:
-
Adjust Stoichiometry (Primary Solution):
-
Protocol: Use a significant excess of piperazine relative to the 2-halopyrimidin-5-ol. A molar ratio of 4 to 8 equivalents of piperazine is recommended.[2] This ensures that the concentration of piperazine is always much higher than the concentration of the mono-substituted product, statistically favoring the desired reaction.
-
-
Control Reaction Temperature:
-
Protocol: Begin the reaction at a lower temperature (e.g., 50-65°C) and monitor the progress by TLC or LC-MS.[1] Avoid high temperatures (e.g., >100°C) or prolonged refluxing unless necessary, as this increases the rate of the second substitution.
-
-
Method of Addition:
-
Protocol: Add the 2-halopyrimidin-5-ol solution slowly, in portions, to a stirred solution containing the large excess of piperazine and a suitable base (like K2CO3) in a solvent like water or ethanol.[1][3] This maintains a high concentration of piperazine relative to the electrophile at all times.
-
Workflow for Minimizing Bis-Substitution
Caption: Workflow to prevent 1,4-bis-substitution.
Question 2: My yield is low and I recover a lot of unreacted 2-halopyrimidin-5-ol. What's going wrong?
Answer:
Low conversion suggests that the reaction conditions are not optimal for the SNAr reaction to proceed efficiently. This can be due to insufficient activation of the nucleophile or deactivation of the electrophile.
Root Cause Analysis:
-
Insufficient Basicity: Piperazine requires a base to deprotonate its ammonium salt form (if starting from piperazine dihydrochloride) or to scavenge the HX generated during the reaction, which would otherwise protonate and deactivate the piperazine nucleophile.
-
Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction rate. Highly polar aprotic solvents like DMF or DMSO are often effective, but protic solvents like ethanol or even water can also work well, often in the presence of an inorganic base.[1][3][4]
-
Leaving Group: The reactivity order for SNAr on heteroaromatic systems is generally F > Cl > Br > I, which is opposite to SN2 reactions.[5] If you are using a 2-bromo or 2-iodopyrimidine, the reaction may be inherently slower than with a 2-chloro or 2-fluoropyrimidine.
Troubleshooting & Mitigation Protocol:
-
Optimize the Base:
-
Protocol: Ensure at least 2-3 equivalents of a suitable base are used. Potassium carbonate (K2CO3) is a common and effective choice for reactions in solvents like water, ethanol, or DMF.[1][6] For reactions in aprotic solvents, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.[4]
-
-
Solvent Screening:
-
Protocol: If the reaction is sluggish in a solvent like ethanol, consider switching to a higher-boiling polar aprotic solvent such as DMF, DMSO, or NMP. These solvents can accelerate SNAr reactions. Perform small-scale trials to find the optimal solvent.
-
-
Consider a Catalytic Approach:
-
Protocol: For less reactive aryl halides (especially chlorides and bromides), a transition-metal-catalyzed approach like the Buchwald-Hartwig amination can be highly effective.[7][8] This involves using a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst) with a specialized phosphine ligand (e.g., Xantphos, BINAP).[4][7] This method often proceeds under milder conditions and gives higher yields with challenging substrates.
-
Data Summary: Reaction Condition Variables
| Parameter | Option 1 | Option 2 | Option 3 | Rationale |
| Base | K2CO3[1] | DIPEA[4] | NaOtBu | K2CO3 is cost-effective for protic solvents. DIPEA is a non-nucleophilic organic base for aprotic solvents. NaOtBu is a strong base used in Buchwald-Hartwig reactions. |
| Solvent | Ethanol[4] | Water[1] | Dioxane/DMF | Ethanol and water are common, green solvents. Dioxane or DMF are polar aprotic solvents often required for palladium-catalyzed reactions. |
| Method | Thermal SNAr | Microwave-Assisted | Buchwald-Hartwig | Thermal is standard. Microwave can reduce reaction times. Buchwald-Hartwig is for difficult couplings.[7] |
Question 3: I am observing a side product with a mass corresponding to the hydrolysis of my starting material (2,5-dihydroxypyrimidine). How do I avoid this?
Answer:
The formation of 2,5-dihydroxypyrimidine is due to the hydrolysis of your 2-halopyrimidin-5-ol starting material. This occurs when water acts as a nucleophile, attacking the electron-deficient pyrimidine ring.
Root Cause Analysis:
-
Water in Solvents: Using non-anhydrous solvents or reagents is the most direct cause.
-
Basic Conditions: The presence of a base can generate hydroxide ions (OH-) from residual water, which is a potent nucleophile.
-
High Temperatures: Like other side reactions, hydrolysis is accelerated at higher temperatures.
Troubleshooting & Mitigation Protocol:
-
Ensure Anhydrous Conditions:
-
Protocol: Use freshly distilled or commercially available anhydrous solvents. Dry glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon) before use.
-
-
Inert Atmosphere:
-
Protocol: Conduct the reaction under an inert atmosphere. This involves evacuating and backfilling the reaction vessel with nitrogen or argon 2-3 times to remove atmospheric moisture.
-
-
Use a Non-Aqueous Base/Solvent System:
-
Protocol: If hydrolysis is persistent, switch to a non-aqueous system. For example, use DIPEA as a base in an anhydrous solvent like THF, Dioxane, or Toluene. This eliminates water and hydroxide from the reaction medium.
-
Mechanism: Desired SNAr vs. Hydrolysis Side Reaction
Caption: Competing nucleophilic attack pathways.
Final Checklist for Synthesis Success
-
Purity of Starting Materials: Verify the purity of your 2-halopyrimidin-5-ol and piperazine.
-
Stoichiometry: Use a large excess (4-8 eq.) of piperazine.
-
Conditions: Start with moderate temperatures (60-65°C) and anhydrous conditions if possible.
-
Base Selection: Use an appropriate base (e.g., K2CO3, DIPEA) in sufficient quantity (2-3 eq.).
-
Monitoring: Actively monitor the reaction by a suitable analytical method (TLC, LC-MS) to avoid prolonged reaction times that encourage side product formation.
-
Purification: The primary byproduct, 1,4-bis(pyrimidin-5-ol)piperazine, is often poorly soluble and can sometimes be removed by filtration from the cooled reaction mixture.[1] The desired product can then be extracted from the filtrate.
By carefully considering these factors and applying the troubleshooting protocols outlined, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Strategies for Improving the Aqueous Solubility of 2-(Piperazin-1-yl)pyrimidin-5-ol for In Vitro Assays
Introduction
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(Piperazin-1-yl)pyrimidin-5-ol and encountering challenges with its aqueous solubility during assay development. Poor solubility is a common hurdle in drug discovery, often leading to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[1] This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve solubility issues, ensuring the generation of reliable and reproducible data.
Section 1: Understanding the Molecule's Physicochemical Properties
A foundational understanding of the compound's structure is the first step in troubleshooting its solubility.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features within its structure.
-
Hydrophilic (Water-Loving) Centers: The molecule possesses multiple nitrogen atoms within the piperazine and pyrimidine rings, which act as basic centers capable of accepting protons.[2][3] The hydroxyl (-OH) group attached to the pyrimidine ring is weakly acidic, similar to a phenol. These ionizable groups can form hydrogen bonds with water.
-
Hydrophobic (Water-Fearing) Core: The fused ring system of pyrimidine and the carbon backbone of piperazine create a relatively large, non-polar surface area that limits interaction with water.[4]
This combination of acidic and basic groups makes the molecule amphoteric , meaning its net charge and, consequently, its aqueous solubility, are highly dependent on the pH of the solution.
Q2: Why is pH the most critical factor for this compound's solubility?
A2: As an amphoteric compound with multiple ionizable groups, the solubility of this compound is dictated by its ionization state, which is directly controlled by pH. This relationship is described by the Henderson-Hasselbalch equation .[5][6][7]
-
In Acidic Conditions (Low pH): The basic nitrogen atoms in the piperazine and pyrimidine rings will become protonated (positively charged). This charge significantly increases the molecule's polarity and its ability to interact with water, thereby boosting solubility.[8][9]
-
In Basic Conditions (High pH): The acidic hydroxyl group will become deprotonated (negatively charged), which also increases polarity and water solubility.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will have a net neutral charge, making it least polar and minimally soluble in water.
Therefore, the most direct strategy to enhance solubility is to adjust the pH of the assay buffer to move it away from the compound's isoelectric point.
Caption: pH-dependent ionization and its effect on solubility.
Section 2: Troubleshooting and Step-by-Step Optimization Guide
This section provides a practical workflow for addressing solubility problems during your experiments.
Q3: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What happened and what should I do first?
A3: This common phenomenon is known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[10] Follow this troubleshooting workflow immediately.
Caption: Troubleshooting workflow for compound precipitation.
Immediate Actions:
-
Verify Final DMSO Concentration: High concentrations of DMSO can affect assay performance and cell health. Ensure your final concentration is below 1%, and ideally below 0.5%.[10]
-
Review Final Compound Concentration: Check if the target concentration exceeds the compound's known or suspected aqueous solubility limit.
-
Inspect DMSO Stock: Before dilution, ensure there is no visible precipitate in your high-concentration DMSO stock solution.[1]
Q4: How can I systematically improve solubility using pH modification?
A4: Determining the optimal pH for your assay buffer is the most effective first step. This requires performing a simple pH-solubility screen.
-
Prepare Buffers: Prepare a set of biologically compatible buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0).
-
Prepare Supersaturated Solutions: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant and dilute it in a suitable solvent for analysis (e.g., by HPLC-UV or LC-MS/MS) to determine the compound concentration. This concentration represents the thermodynamic solubility at that pH.
-
Analyze Data: Plot the solubility against pH to identify the optimal pH range for your experiments.
| Parameter | Example Data Log |
| Buffer pH | 4.0 |
| Temperature (°C) | 25 |
| Measured Concentration (µg/mL) | 550 |
| Observations | Clear solution after filtration |
| Buffer pH | 7.4 |
| Temperature (°C) | 25 |
| Measured Concentration (µg/mL) | 15 |
| Observations | Significant undissolved solid |
| Buffer pH | 9.0 |
| Temperature (°C) | 25 |
| Measured Concentration (µg/mL) | 220 |
| Observations | Clear solution after filtration |
Q5: What if pH adjustment isn't enough or is incompatible with my assay's requirements?
A5: If altering the pH is not feasible (e.g., in cell-based assays that require physiological pH), or if solubility remains insufficient, several formulation-based strategies using pharmaceutical excipients can be employed.[11][12][13]
-
A) Co-solvents: These are water-miscible organic solvents that can increase solubility.[14][15] They are best used at the lowest effective concentration to minimize potential assay interference or cytotoxicity.[16][17]
-
B) Surfactants (for Biochemical Assays Only): Surfactants form micelles that encapsulate non-polar compounds, increasing their apparent solubility in water.[18][19][20] They are generally not suitable for cell-based assays as they can disrupt cell membranes.
-
C) Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They form "inclusion complexes" with poorly soluble molecules, effectively shielding the hydrophobic regions from water and increasing solubility.[21][22][23][24] This is a widely used and highly effective method for both biochemical and cell-based assays.
-
Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of various excipients in your chosen assay buffer (at the required pH).
-
Test Formulations: Add your compound's DMSO stock to each excipient-containing buffer to achieve your target final concentration. Include a control with buffer only.
-
Equilibrate and Observe: Mix well and let the solutions stand for a short period (e.g., 1-2 hours) at the assay temperature.
-
Assess Solubility: Visually inspect for precipitation. For a quantitative assessment, use nephelometry (measures turbidity) or filter the solutions and measure the concentration of the soluble compound via HPLC, as described in Protocol 1.
| Excipient | Mechanism | Typical Concentration | Assay Compatibility |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 1-10% (v/v) | Biochemical & Cell-Based (check toxicity) |
| Propylene Glycol (PG) | Co-solvent | 1-10% (v/v) | Biochemical & Cell-Based (check toxicity) |
| Tween-20 / Triton X-100 | Surfactant (Micelle Formation) | 0.01-0.1% (v/v) | Biochemical assays only |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Inclusion Complex Formation | 1-10% (w/v) | Biochemical & Cell-Based |
Section 3: Best Practices for Stock Solution Preparation
Preventing solubility problems begins with correctly preparing and handling your stock solutions.[25]
Q6: How should I prepare and handle my stock solutions to avoid solubility issues from the start?
A6: Adhering to best practices for stock solution preparation is crucial for reproducibility.[26]
-
Use High-Quality Reagents: Start with high-purity compound and anhydrous, research-grade DMSO.
-
Accurate Measurement: Use a calibrated analytical balance to weigh the compound. For accurate concentrations, it is best to weigh a slightly variable amount, record the exact mass, and calculate the precise final concentration.[27]
-
Dissolution: Add the DMSO to the solid compound in a volumetric flask. To ensure complete dissolution, you may need to vortex vigorously and/or gently warm the solution (e.g., to 30-40°C) if the compound is thermally stable. Always cool to room temperature before bringing to the final volume.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation and prevent water absorption by the DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[1][28]
-
Labeling: Clearly label each vial with the compound name, exact concentration, solvent, preparation date, and your initials.
Section 4: Summary of Recommended Strategies
| Strategy | Mechanism of Action | Recommended Assay Type | Pros | Cons |
| pH Adjustment | Increases ionization of the compound. | Biochemical, Cell-Based (if pH is compatible) | Highly effective, low cost, minimal interference. | Limited by the pH tolerance of the assay system (e.g., enzyme activity, cell viability). |
| Co-solvents (e.g., PEG 400) | Reduces solvent polarity. | Biochemical & Cell-Based | Simple to implement. | Can cause cytotoxicity or interfere with protein function at higher concentrations.[16] |
| Surfactants (e.g., Tween-20) | Forms micelles to encapsulate the compound.[18] | Biochemical Only | Very effective at low concentrations. | Disrupts cell membranes; not suitable for live-cell assays. Can interfere with some protein targets. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a water-soluble inclusion complex.[21] | Biochemical & Cell-Based | Highly effective, generally low toxicity, widely used in formulations.[23] | Can be a significant cost factor. May interact with some assay components. |
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. microbenotes.com [microbenotes.com]
- 8. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. bepls.com [bepls.com]
- 16. researchgate.net [researchgate.net]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. australiansciencejournals.com [australiansciencejournals.com]
- 25. fastercapital.com [fastercapital.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. phytotechlab.com [phytotechlab.com]
2-(Piperazin-1-yl)pyrimidin-5-ol stability issues and degradation products
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Piperazin-1-yl)pyrimidin-5-ol. It provides in-depth troubleshooting advice and detailed protocols to address potential stability issues and characterize degradation products. Our goal is to equip you with the foundational knowledge and practical tools to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: My recent batch of this compound shows a new, unexpected peak in the HPLC analysis. What could be the cause?
A new peak in your HPLC chromatogram often indicates the presence of a degradation product or an impurity. The stability of pyrimidine derivatives can be influenced by storage conditions and handling.[1] Factors such as exposure to light, elevated temperatures, humidity, or incompatible solvents can lead to chemical changes. We recommend performing a forced degradation study to identify potential degradation products and confirm if the new peak corresponds to one of them.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to prevent moisture absorption and oxidation. For extended storage, keeping the compound at -20°C is advisable. Avoid repeated freeze-thaw cycles.
Q3: I am dissolving this compound in an aqueous buffer for my assays and notice a change in the solution's color over time. Is this a sign of degradation?
A change in color can be an indicator of chemical instability. Hydroxypyrimidines, in particular, can be susceptible to oxidation, which may result in the formation of colored byproducts. The piperazine moiety can also undergo oxidative degradation. It is crucial to use freshly prepared solutions for your experiments whenever possible. If the solution needs to be stored, even for a short period, it should be protected from light and kept at a low temperature.
Q4: How can I confirm the identity of a suspected degradation product?
The most effective method for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] This technique provides both the retention time from the chromatography and the mass-to-charge ratio of the molecule and its fragments from the mass spectrometer, which allows for structural elucidation. Comparing the mass spectra of the parent compound and the impurity can help in proposing a chemical structure for the degradant.
Q5: Are there any known metabolites of this compound that I should be aware of?
This compound is a known human metabolite of 2-(1-piperazinyl)pyrimidine. While information on the further metabolism of this compound is limited, it is plausible that it could undergo further biotransformation, such as conjugation reactions (e.g., glucuronidation) at the hydroxyl group.
Troubleshooting Guides: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying likely degradation products, and developing stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6]
Guide 1: Designing a Forced Degradation Study
A comprehensive forced degradation study should expose this compound to a variety of stress conditions to mimic potential degradation pathways. The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradants without completely destroying the parent molecule.[7]
Key Stress Conditions:
-
Acidic Hydrolysis: Investigates susceptibility to low pH environments.
-
Basic Hydrolysis: Assesses stability in alkaline conditions.
-
Oxidation: Determines the impact of oxidative stress.
-
Thermal Stress: Evaluates stability at elevated temperatures.
-
Photolytic Stress: Measures degradation upon exposure to light.
Below is a general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Guide 2: Hypothetical Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The hydroxypyrimidine ring is susceptible to oxidation and ring-opening reactions, while the piperazine ring can undergo N-oxidation or cleavage.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific stability characteristics observed for your sample.
Protocol 1: Acidic and Basic Hydrolysis
Objective: To assess the stability of the compound in acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
In a volumetric flask, add an appropriate volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the working concentration.
-
-
Basic Hydrolysis:
-
In a volumetric flask, add an appropriate volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. If significant degradation is observed, analyze the samples by LC-MS to identify the degradation products.
Protocol 2: Oxidative Degradation
Objective: To evaluate the susceptibility of the compound to oxidation.
Materials:
-
3% Hydrogen Peroxide (H₂O₂)
-
Other materials as listed in Protocol 1.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
In a volumetric flask, add an appropriate volume of the stock solution to 3% H₂O₂ to achieve a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature and protect it from light for 24 hours.
-
Withdraw aliquots at specified time points and dilute with mobile phase.
-
-
Analysis: Analyze the samples by HPLC and LC-MS.
Protocol 3: Thermal Degradation
Objective: To assess the stability of the compound under thermal stress.
Materials:
-
Oven capable of maintaining a constant temperature.
-
Solid this compound.
-
Other materials as listed in Protocol 1.
Procedure:
-
Solid State: Place a known amount of the solid compound in a vial and heat it in an oven at 70°C for 48 hours.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 100 µg/mL. Heat the solution at 70°C for 48 hours.
-
Sample Preparation for Analysis:
-
For the solid sample, dissolve it in the mobile phase to the working concentration after the heating period.
-
For the solution sample, dilute it with the mobile phase if necessary.
-
-
Analysis: Analyze the samples by HPLC and LC-MS.
Protocol 4: Photostability Testing
Objective: To determine the compound's sensitivity to light.
Materials:
-
Photostability chamber with a calibrated light source (providing both UV and visible light).
-
Quartz cuvettes or other suitable transparent containers.
-
Other materials as listed in Protocol 1.
Procedure:
-
Sample Preparation: Prepare a solution of the compound at 100 µg/mL. Also, place a sample of the solid compound in a transparent container.
-
Light Exposure: Expose the samples to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the exposure period, prepare the samples for analysis as described in the previous protocols and analyze by HPLC and LC-MS.
Data Interpretation and Reporting
A crucial aspect of stability studies is the accurate interpretation and reporting of data. The following table provides a template for summarizing the results from forced degradation studies.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal (Solid) | 48 hours | 70°C | |||
| Thermal (Solution) | 48 hours | 70°C | |||
| Photolytic | Per ICH Q1B | Per ICH Q1B |
Mass Balance Calculation: An important aspect of validating a stability-indicating method is the mass balance, which is the sum of the assay value of the parent compound and the levels of all degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Purification of 2-(Piperazin-1-yl)pyrimidin-5-ol
Welcome to the technical support center for the purification of 2-(Piperazin-1-yl)pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific experimental issues.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a piperazine moiety and a hydroxyl group.[1] The presence of both basic nitrogen atoms in the piperazine and pyrimidine rings and an acidic phenolic hydroxyl group gives the molecule unique chemical properties that can present challenges during its purification.[2][3] This guide will address these challenges and provide robust methodologies for obtaining a highly pure product.
Frequently Asked Questions (FAQs)
General Purity and Stability
Q1: My purified this compound sample is discolored (e.g., yellow, brown, or pink). What is the likely cause and how can I fix it?
A1: Discoloration in your sample is most likely due to the oxidation of the aminophenol-like functionality of the molecule.[2] Aminophenols are susceptible to oxidation, which can form colored impurities.
Troubleshooting Steps:
-
Charcoal Treatment During Recrystallization: Add a small amount of activated charcoal to the hot solution of your compound during recrystallization. The charcoal will adsorb the colored impurities. Be cautious, as excessive charcoal can also adsorb your product and reduce the yield.
-
Work Under an Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize its exposure to atmospheric oxygen.[2]
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid to the purification solvents can help prevent oxidation.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the main compound and detecting impurities.[4][5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity and identify the presence of impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect any structural isomers or impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound and help identify unknown impurities.
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I consider?
A3: Due to the presence of both polar (hydroxyl, amine) and non-polar (aromatic ring) functionalities, finding a single ideal solvent can be challenging. A solvent pair system is often more effective.
Solvent Selection Strategy:
-
"Like Dissolves Like": Start by testing polar solvents in which the compound is likely to be soluble when hot, such as ethanol, methanol, or isopropanol.[6]
-
Solvent Pairs: A good approach is to dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool. Common solvent pairs for polar compounds include:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot "good" solvent to your crude this compound until it completely dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization Issues:
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Use a lower-boiling point solvent. Use a larger volume of solvent. Try a different solvent system. |
| No Crystal Formation | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery Yield | The compound is too soluble in the cold solvent. | Cool the solution for a longer period or to a lower temperature. Use a solvent in which the compound is less soluble. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Perform a charcoal treatment during recrystallization. Ensure slow cooling to allow for selective crystallization. |
Troubleshooting Guide: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Q4: I am observing significant peak tailing and poor separation when trying to purify this compound on a silica gel column. Why is this happening?
A4: The basic nature of the piperazine and pyrimidine nitrogen atoms leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause peak tailing, irreversible adsorption, and poor resolution.
Chromatography Purification Strategy:
To counteract these issues, you can either modify the mobile phase or use a different stationary phase.
dot
Caption: Decision workflow for the purification of this compound.
Experimental Protocol: Column Chromatography on Silica Gel with a Modified Mobile Phase
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the column with the initial mobile phase, which should contain a small amount of a competing amine like triethylamine (typically 0.1-1%). A common starting mobile phase could be a mixture of ethyl acetate and hexane with 0.5% triethylamine.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column with your chosen mobile phase, gradually increasing the polarity if necessary to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography Issues:
| Problem | Potential Cause | Solution |
| Compound Stuck on the Column | The compound is too polar for the mobile phase. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| Poor Separation of Impurities | The mobile phase is not optimized. The column is overloaded. | Experiment with different solvent systems (e.g., dichloromethane/methanol). Use a smaller amount of crude product relative to the amount of silica gel. |
| Co-elution with a Major Byproduct | The byproduct has similar polarity to the desired product. | Consider a different chromatographic technique, such as reverse-phase HPLC, or try to remove the impurity through an acid-base extraction before chromatography. A likely byproduct from the synthesis of the related 2-(1-Piperazinyl)pyrimidine is 1,4-bispyrimidinylpiperazine, which is less polar and should elute first.[7] |
Purity Analysis and Characterization
Q5: What are the recommended TLC conditions for monitoring the purification of this compound?
A5: A common mobile phase for TLC analysis of piperazine- and pyrimidine-containing compounds is a mixture of a relatively polar organic solvent and a non-polar solvent, often with a basic modifier.
Recommended TLC Systems:
| Mobile Phase System | Typical Ratio (v/v) | Visualization |
| Ethyl Acetate / Hexane / Triethylamine | 70 : 30 : 0.5 | UV light (254 nm) |
| Dichloromethane / Methanol / Ammonium Hydroxide | 90 : 10 : 1 | UV light (254 nm), Iodine chamber |
| Butanol / Acetic Acid / Water | 4 : 1 : 1 | UV light (254 nm) |
Note: The Rf values will vary depending on the specific stationary phase and the exact mobile phase composition. It is always recommended to run a co-spot of the starting material and the reaction mixture to accurately track the progress of the reaction and purification.
References
- 1. PubChemLite - this compound (C8H12N4O) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 7. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-(Piperazin-1-yl)pyrimidin-5-ol
Welcome to the technical support guide for the spectral interpretation of 2-(Piperazin-1-yl)pyrimidin-5-ol. This molecule, while seemingly straightforward, presents several fascinating challenges in NMR spectroscopy due to a combination of dynamic processes, tautomerism, and the interplay of two distinct heterocyclic ring systems. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to help researchers navigate these complexities with confidence.
FAQ 1: I've just acquired a ¹H NMR spectrum. Where should I begin with signal assignment?
Answer:
A logical starting point is to divide the molecule into its three key structural components: the pyrimidine ring, the piperazine ring, and the exchangeable protons (-OH and -NH). Each component has a characteristic chemical shift range.
First, let's visualize the molecule with labeled protons for clarity.
Technical Support Center: Refining In Vivo Dosage for 2-(Piperazin-1-yl)pyrimidin-5-ol
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the in vivo application of 2-(Piperazin-1-yl)pyrimidin-5-ol. As a novel small molecule, establishing an effective and safe in vivo dosage is a critical step in its preclinical development. This guide is designed to provide you with a comprehensive framework for refining the in vivo dosage of this compound, addressing common challenges and questions that arise during this process. While public domain data on this specific compound is limited, the principles and methodologies outlined here are based on established practices in pharmacology and toxicology for novel chemical entities.
It is important to note that this compound is a known human metabolite of 2-(1-piperazinyl)pyrimidine.[1] The parent compound, 2-(1-piperazinyl)pyrimidine, is an antagonist of α2-adrenergic receptors and an active metabolite of several anxiolytic drugs of the azapirone class, including buspirone.[2][3] This information provides a starting point for understanding the potential pharmacological context of this compound.
This guide will walk you through a logical progression, from initial dose-range finding to the design of more definitive efficacy studies. Our goal is to empower you to make data-driven decisions, ensuring the scientific rigor and ethical conduct of your in vivo experiments.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Dose Selection and Range-Finding
Question 1: I have no prior in vivo data for this compound. How do I select a starting dose for my first animal study?
Answer:
Selecting a starting dose for a novel compound in the absence of prior in vivo data requires a conservative and systematic approach. The primary goal is to identify a dose that is high enough to elicit a potential pharmacological effect but low enough to be safe for the animals.[5] Here’s a recommended workflow:
-
In Vitro Data Analysis: Your first step should be a thorough analysis of all available in vitro data. The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) from relevant cell-based assays is a crucial piece of information. While a direct translation from in vitro concentration to in vivo dose is not straightforward, it provides a benchmark for the concentrations required to see a biological effect.
-
Literature Review of Analogous Compounds: Since this compound is a metabolite of 2-(1-piperazinyl)pyrimidine, reviewing the in vivo data for the parent compound and other pyrimidinylpiperazine derivatives can provide valuable insights.[2][3][6][7] For instance, 2-(1-piperazinyl)pyrimidine has been shown to have anxiolytic-like activity in rats at doses ranging from 1 to 4 mg/kg.[2] This information can help you establish a plausible starting dose range.
-
Dose Range-Finding (DRF) Study: A dose range-finding study in a small number of animals is the most direct way to determine a safe starting dose.[8][9] This study typically involves administering a wide range of doses to a few animals per group and observing for signs of toxicity.
Experimental Protocol: Dose Range-Finding (DRF) Study
-
Animal Model: Select a relevant animal model for your research question. For initial safety and tolerability, a common choice is the mouse or rat.
-
Group Size: Use a small number of animals per group (e.g., n=3-5 per sex).
-
Dose Levels: Select a wide range of doses, for example, 1, 10, and 100 mg/kg. The spacing between doses should be large enough to identify a dose-response relationship for any potential toxicity.
-
Route of Administration: The route of administration should be consistent with the intended therapeutic use (e.g., oral gavage, intraperitoneal injection).
-
Observations: Monitor the animals closely for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities for a defined period (e.g., 7-14 days).[8]
-
Endpoint: The primary endpoint of this study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
| Parameter | Recommendation | Rationale |
| Starting Dose | 1-10 mg/kg | Based on active doses of the parent compound, 2-(1-piperazinyl)pyrimidine.[2] |
| Dose Escalation | 3-5 fold increments | Allows for the identification of a dose-response for toxicity without using an excessive number of animals. |
| Animal Strain | Common rodent strains (e.g., Sprague-Dawley rats, C57BL/6 mice) | Well-characterized physiology and genetics provide a reliable baseline. |
Section 2: Pharmacokinetics and Bioavailability
Question 2: My initial efficacy studies are showing inconsistent results. Could this be related to the pharmacokinetics of the compound?
Answer:
Inconsistent results in efficacy studies are often a red flag for pharmacokinetic (PK) issues. Understanding how your compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for designing effective in vivo experiments.[10]
Troubleshooting Inconsistent Efficacy:
-
Poor Bioavailability: If the compound is administered orally, it may have low bioavailability, meaning that only a small fraction of the administered dose reaches the systemic circulation. This can be due to poor absorption from the gut or extensive first-pass metabolism in the liver.
-
Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body, resulting in a short duration of action. This would require more frequent dosing to maintain therapeutic concentrations.
-
Tissue Distribution: The compound may not be reaching the target tissue in sufficient concentrations to elicit a biological effect.
Experimental Protocol: Preliminary Pharmacokinetic Study
A preliminary PK study can provide valuable information on the key PK parameters of your compound.
-
Animal Model: Use the same animal model as your efficacy studies.
-
Dosing: Administer a single dose of the compound via the intended route of administration.
-
Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the plasma samples to determine the concentration of the compound over time.
-
Key Parameters: Calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
-
t1/2: Half-life of the compound.
-
| PK Parameter | Implication for Dosing Regimen |
| Low Bioavailability | Consider alternative routes of administration (e.g., intraperitoneal, intravenous) or formulation strategies to improve absorption. |
| Short Half-life (t1/2) | May require more frequent dosing (e.g., twice daily) to maintain therapeutic drug levels. |
| Low Cmax | The dose may be too low to achieve therapeutic concentrations. Consider dose escalation. |
Visualization of the Dosing Refinement Workflow
Caption: Iterative workflow for in vivo dose refinement.
Section 3: Bridging Efficacy and Toxicity
Question 3: How do I establish a therapeutic window for this compound?
Answer:
The therapeutic window is the range of doses that produces a therapeutic effect without causing significant toxicity. Establishing a therapeutic window is a key objective of preclinical development. This requires integrating data from both efficacy and toxicology studies.
Key Concepts:
-
No Observed Adverse Effect Level (NOAEL): The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.[5]
-
Minimal Anticipated Biological Effect Level (MABEL): The lowest dose level anticipated to produce a biological effect.[11]
-
Pharmacologically Active Dose (PAD): The dose that produces the desired pharmacological effect.[11]
Strategy for Establishing a Therapeutic Window:
-
Conduct Dose-Response Efficacy Studies: Once you have an MTD and preliminary PK data, you can design more definitive efficacy studies with multiple dose groups to identify the minimal effective dose (MED) and the optimal dose.
-
Conduct a Repeat-Dose Toxicology Study: To assess the safety of chronic administration, a repeat-dose toxicology study is necessary. This study will help you determine the NOAEL.
-
Integrate the Data: The therapeutic window lies between the MED and the NOAEL. A wider therapeutic window is desirable as it indicates a greater margin of safety.
Visualization of the Therapeutic Window
Caption: The therapeutic window is the dose range between efficacy and toxicity.
Section 4: Advanced Considerations
Question 4: Are there more advanced methods to predict human dosage from my preclinical data?
Answer:
Yes, allometric scaling is a commonly used method to extrapolate pharmacokinetic parameters and doses from animals to humans.[12][13][14] This method is based on the principle that many physiological and metabolic processes scale with body weight across species.[12]
Allometric Scaling Explained:
Allometric scaling uses mathematical equations to relate a biological parameter (like drug clearance) to body weight. The general equation is:
Y = a * W^b
Where:
-
Y is the biological parameter of interest.
-
W is the body weight.
-
a is the allometric coefficient.
-
b is the allometric exponent.
By determining the relationship between clearance and body weight in several animal species (e.g., mouse, rat, dog), you can predict the clearance in humans. This predicted human clearance can then be used to estimate a first-in-human dose.[13]
Important Considerations:
-
Species Selection: It is recommended to use data from at least three different mammalian species for robust allometric scaling.
-
Limitations: Allometric scaling is an empirical method and may not be accurate for all compounds, especially those that are extensively metabolized by enzymes that do not scale well with body size.[11]
-
Human Equivalent Dose (HED): The FDA provides guidance on calculating the Human Equivalent Dose (HED) from animal data based on body surface area normalization.[5][12]
References
- 1. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. karger.com [karger.com]
- 11. allucent.com [allucent.com]
- 12. allucent.com [allucent.com]
- 13. Pharmacokinetic allometric scaling of antibodies: application to the first-in-human dose estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. page-meeting.org [page-meeting.org]
Technical Support Center: Minimizing Toxicity of 2-(Piperazin-1-yl)pyrimidin-5-ol Derivatives
Prepared by: Senior Application Scientist, Drug Discovery & Development Support
This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with 2-(piperazin-1-yl)pyrimidin-5-ol derivatives. This scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous kinase inhibitors and other targeted therapies. However, its inherent structural motifs, particularly the piperazine ring, can be liabilities, leading to compound attrition due to unforeseen toxicity.
This document provides a structured, question-and-answer-based approach to proactively identify, troubleshoot, and mitigate toxicity issues during the discovery and lead optimization phases.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with the piperazine moiety in my compounds?
The piperazine ring, while beneficial for physicochemical properties like solubility, is a common structural alert for toxicity. The primary concern is metabolic bioactivation.[1] The nitrogen atoms in the piperazine ring are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the α-carbon position. This can lead to the formation of highly reactive electrophilic intermediates, such as iminium ions.[2] These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[1]
Q2: My lead compound contains a pyrimidine core. Are there specific toxicity mechanisms I should be aware of?
Yes, beyond the piperazine moiety, the pyrimidine core itself can contribute to toxicity. One significant mechanism is the disruption of cellular nucleotide pools. Some pyrimidine analogues can interfere with the de novo synthesis of pyrimidines, leading to a depletion that sensitizes cells to mitochondrial toxicity, particularly in the liver.[3][4] This can impair mitochondrial DNA replication and cellular respiration, ultimately triggering apoptosis.[3][5] Therefore, assessing mitochondrial health is a critical step in the safety evaluation of these compounds.
Q3: How does the 5-hydroxy (-OH) group on the pyrimidine ring influence potential toxicity?
The 5-hydroxy group significantly alters the electronic properties and metabolic profile of the pyrimidine ring. Phenolic hydroxyl groups are potential sites for Phase II conjugation reactions, such as glucuronidation or sulfation, which are typically detoxification pathways that increase water solubility and facilitate excretion. However, they can also be sites for oxidative metabolism. Depending on the overall electronic nature of the molecule, this position could be oxidized to form reactive quinone-type species, although this is generally a lesser concern than piperazine bioactivation. Its presence primarily offers a metabolic handle that can either lead to detoxification or, in some contexts, alternative bioactivation routes.
Q4: What is the role of Cytochrome P450 (CYP) enzymes in the toxicity of my derivatives?
CYP enzymes are central to the metabolic fate of these compounds and are a double-edged sword.[6] They are responsible for both detoxification and bioactivation.[7] Different CYP isoforms (e.g., CYP3A4, CYP2D6) will metabolize the compound at different rates and potentially produce different metabolites.[8] A major role of CYPs in the context of this compound derivatives is the oxidation of the piperazine ring, which is a key bioactivation pathway.[1][2] Therefore, early characterization of which CYP enzymes metabolize your compound is crucial for predicting potential drug-drug interactions and understanding its toxicity profile.[6][9]
Q5: What initial in vitro assays should I perform to get a baseline toxicity reading?
For an initial toxicity assessment, a tiered approach is recommended. Start with a simple, high-throughput cytotoxicity assay using a relevant cell line (e.g., HepG2 for general hepatotoxicity). The MTT assay is a standard and reliable method for this purpose, as it measures metabolic activity as an indicator of cell viability.[10] This will provide a half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) value, which is a fundamental measure of the compound's potency in causing cell death.[10][11]
| Assay | Principle | Primary Endpoint | Reference |
| MTT Assay | Conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. | Cell Viability (IC50/CC50) | [10] |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. | Cell Lysis / Necrosis | N/A |
| Caspase-3/7 Assay | Measures the activity of executioner caspases involved in the apoptotic cascade. | Apoptosis Induction | [11] |
| Mitochondrial Membrane Potential Assay | Uses fluorescent dyes (e.g., JC-1, TMRM) that accumulate in healthy mitochondria. | Mitochondrial Dysfunction | [12] |
Table 1: Recommended initial in vitro assays for toxicity screening.
Troubleshooting Guides
Problem 1: My lead compound shows high cytotoxicity in the initial MTT assay (low CC50 value).
High initial cytotoxicity requires immediate de-risking to determine the underlying cause.
The compound may be undergoing bioactivation into a toxic species.
-
Recommended Action: Metabolic Stability & Covalent Binding Assessment.
-
Metabolic Stability Assay: Incubate the compound with human and/or rat liver microsomes (HLM/RLM) to determine its metabolic half-life.[8] Rapid metabolism can sometimes correlate with the formation of reactive species.
-
Glutathione (GSH) Trapping: This is the gold-standard experiment to confirm reactive metabolite formation. Incubate the compound with liver microsomes in the presence of glutathione. GSH will "trap" electrophilic intermediates, and the resulting GSH-adducts can be identified by LC-MS/MS.[13] Detection of a GSH adduct is strong evidence of bioactivation.
-
The compound may be potently inhibiting a critical cellular target other than the intended one.
-
Recommended Action: Broad Panel Screening.
-
Screen the compound against a commercially available panel of common off-target proteins (e.g., a safety panel from Eurofins or CEREP). This typically includes a wide range of kinases, GPCRs, ion channels, and transporters. Unintended activity against a crucial target (e.g., hERG channel, key metabolic enzymes) can explain the observed cytotoxicity.
-
The compound may be directly impairing mitochondrial function, a common mechanism of drug-induced liver injury.[5][12]
-
Recommended Action: Assess Mitochondrial Health.
-
Perform specific assays to measure mitochondrial dysfunction. A common method is to use fluorescent probes like JC-1 or TMRM to measure the mitochondrial membrane potential. A collapse in this potential is a clear indicator of mitochondrial toxicity. Assays measuring cellular ATP levels can also confirm energy depletion.
-
Problem 2: My GSH trapping experiment was positive, indicating bioactivation. How can I modify the molecule to fix this?
A positive GSH trapping result points directly to a metabolically unstable part of your molecule, most likely the piperazine ring. This requires a focused medicinal chemistry effort based on Structure-Toxicity Relationships (STR).
The goal is to make the piperazine ring less susceptible to CYP-mediated oxidation.
-
Recommended Actions:
-
Introduce Electron-Withdrawing Groups (EWGs): Attaching an EWG (e.g., a carbonyl group) directly to one of the piperazine nitrogens can decrease the electron density of the ring system, making it less prone to oxidation.[1]
-
Metabolic Blocking: Introduce small, metabolically stable groups (e.g., methyl, fluoro) at the α-carbon positions of the piperazine ring. This steric hindrance can physically block CYP enzymes from accessing the site of oxidation.
-
Reduce Basicity (pKa): Lowering the pKa of the distal nitrogen on the piperazine can reduce unwanted off-target effects (e.g., hERG binding) and may alter its interaction with metabolizing enzymes. This can be achieved by changing the substituent on that nitrogen.
-
If modifications to the piperazine are unsuccessful or compromise potency, consider replacing it.
-
Recommended Actions:
-
Synthesize a small set of analogues where the piperazine is replaced with other saturated heterocycles that are known to have greater metabolic stability (e.g., piperidines, partially saturated rings). Evaluate these for both potency and a negative result in the GSH trapping assay.
-
Caption: Potential metabolic bioactivation of the piperazine ring.
Experimental Protocols
Protocol 1: General MTT Cytotoxicity Assay
This protocol provides a framework for assessing the cytotoxic potential of your compounds.[10]
-
Cell Seeding: Seed HepG2 cells (or another relevant cell line) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. The final concentration range should typically span from 0.01 µM to 100 µM. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Caption: A typical workflow for toxicity screening and lead optimization.
Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites
This assay is designed to detect the formation of electrophilic reactive metabolites.[13]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (to sustain CYP activity)
-
Glutathione (GSH) at a high concentration (e.g., 1-5 mM)
-
Pooled Human Liver Microsomes (HLM)
-
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound (typically at 10-50 µM) to initiate the reaction. Also, run a control reaction without the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C for 60 minutes with gentle shaking.
-
Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer. Search for the predicted mass of the parent compound conjugated with glutathione. The detection of this mass is a positive hit for reactive metabolite formation.
References
- 1. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine nucleoside depletion sensitizes to the mitochondrial hepatotoxicity of the reverse transcriptase inhibitor stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs | CoLab [colab.ws]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies | MDPI [mdpi.com]
- 12. Mechanisms of Pathogenesis in Drug Hepatotoxicity Putting the Stress on Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer protocols grounded in established chemical principles to ensure a robust, scalable, and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before embarking on a scale-up campaign.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most direct and industrially viable route is via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a pyrimidine core, activated with a suitable leaving group at the C2 position, with piperazine. The precursor of choice is typically 2-chloropyrimidin-5-ol . The reaction proceeds by the addition of the nucleophilic piperazine to the electron-deficient pyrimidine ring, followed by the elimination of the chloride leaving group.[1][2] The pyrimidine ring's inherent electron-deficient nature, due to the two nitrogen atoms, facilitates this substitution, particularly at the C2 and C4 positions.[3][4]
Q2: Why is controlling the stoichiometry of piperazine so critical for this synthesis, and what is the recommended ratio for scale-up?
A2: Piperazine is a symmetrical diamine, meaning both nitrogen atoms are nucleophilic. This creates a significant risk of a di-substitution side reaction, where a second molecule of 2-chloropyrimidin-5-ol reacts with the already-formed product to yield an undesirable 1,4-bis(5-hydroxypyrimidin-2-yl)piperazine byproduct.[5] To statistically favor the desired mono-substitution, Le Châtelier's principle is applied by using a large excess of piperazine. For scale-up, a molar ratio of 5 to 10 equivalents of piperazine relative to the 2-chloropyrimidin-5-ol is recommended to minimize the formation of this high-molecular-weight, often difficult-to-remove impurity.[6][7]
Q3: What are the best-practice recommendations for solvent and base selection on a larger scale?
A3:
-
Solvent: The ideal solvent should fully dissolve the piperazine and the base while allowing the 2-chloropyrimidin-5-ol to react effectively. For scale-up, consider process safety, environmental impact, and ease of removal.
-
Protic Solvents: Ethanol, isopropanol (IPA), and water are common choices. They are effective at dissolving piperazine and inorganic bases.[5][8] Water can be a green and cost-effective option.
-
Aprotic Polar Solvents: While solvents like DMF or NMP can accelerate SNAr reactions, they have high boiling points, making them difficult to remove, and carry greater toxicity concerns, making them less ideal for large-scale production.
-
-
Base: The SNAr reaction liberates one equivalent of hydrochloric acid (HCl), which will protonate the basic piperazine, rendering it non-nucleophilic. A base is required to neutralize this acid and maintain the free-base form of piperazine.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are cost-effective, easily removed during aqueous workup, and commonly used.[5]
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they can complicate purification. For most applications, an inorganic base is preferred for its simplicity and low cost.
-
Q4: How can I reliably monitor the reaction's progress during a multi-hour or overnight run?
A4: In-process controls (IPCs) are critical for scale-up. Relying on time alone is insufficient.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. A suitable mobile phase (e.g., Dichloromethane/Methanol, 9:1) should provide good separation between the starting material (2-chloropyrimidin-5-ol), the product, and the di-substituted byproduct.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. Develop a robust HPLC method to accurately measure the consumption of the starting material and the formation of the product and key impurities. A typical IPC would be to continue the reaction until the starting material is <1.0% by area on the chromatogram.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the scale-up process.
| Problem ID | Issue | Potential Causes | Recommended Solutions & Explanations |
| P-01 | Low Yield or Stalled Reaction | 1. Insufficient Temperature: The activation energy for the SNAr reaction is not being met. 2. Inefficient Base: The base may be too weak, not soluble enough, or insufficient in quantity to neutralize the generated HCl, leading to protonation of the piperazine nucleophile. 3. Poor Reagent Quality: Impurities in the 2-chloropyrimidin-5-ol or wet piperazine can inhibit the reaction. | 1. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C). Monitor by HPLC to see if the conversion rate improves without significant impurity formation. 2. Re-evaluate Base: Ensure at least 1.5-2.0 equivalents of base (e.g., K₂CO₃) are used. If solubility is an issue in a purely organic solvent, adding a small amount of water can sometimes facilitate the reaction. 3. Verify Reagent Purity: Use analytical techniques (NMR, LC-MS) to confirm the identity and purity of starting materials. Ensure piperazine is anhydrous if using a non-aqueous solvent. |
| P-02 | Significant Formation of Di-substituted Byproduct (>5%) | 1. Insufficient Piperazine Excess: The molar ratio of piperazine to 2-chloropyrimidin-5-ol is too low. 2. Localized "Hot Spots": Poor mixing on a large scale or too rapid addition of the chloropyrimidine can create localized areas of high concentration, favoring the di-substitution reaction. | 1. Increase Piperazine Stoichiometry: Increase the excess of piperazine to at least 8-10 equivalents. This statistically increases the probability of a 2-chloropyrimidin-5-ol molecule encountering a fresh piperazine molecule rather than the product.[7] 2. Control Addition Rate: Add the 2-chloropyrimidin-5-ol solution slowly (e.g., over 1-2 hours) to the heated solution of piperazine and base. This maintains a high dilution of the electrophile, suppressing the second substitution. Ensure vigorous agitation throughout the reaction. 3. Alternative Strategy: For processes where the byproduct is particularly problematic, consider using mono-Boc-piperazine. This ensures perfect mono-substitution but adds the cost and time of an additional deprotection step.[6] |
| P-03 | Difficult Product Isolation & Purification | 1. Removing Excess Piperazine: Piperazine is a polar, water-soluble base that can be challenging to remove completely from the final product. 2. Product Solubility: The product contains a basic piperazine moiety and an acidic phenol group, making it amphoteric. Its solubility can be highly pH-dependent, complicating extractions and crystallization. 3. Emulsion Formation: During aqueous workup, the product may act as a surfactant, leading to persistent emulsions. | 1. Acid-Base Extraction: After the reaction, distill off the solvent. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer multiple times with water or brine to remove the bulk of the excess piperazine and inorganic salts.[6] 2. pH-Controlled Isolation: The product is often least soluble at its isoelectric point. Experiment with adjusting the pH of the aqueous solution after workup to precipitate the product. 3. Crystallization/Trituration: The most effective purification method for scale-up. Screen various solvents (e.g., IPA, ethanol, acetonitrile, water mixtures) to find a system where the product crystallizes while impurities remain in the mother liquor. Triturating the crude solid with a solvent like MTBE or ethyl acetate can also effectively remove residual piperazine. |
Section 3: Visualized Workflows and Mechanisms
Visual aids are essential for understanding complex chemical processes and making informed decisions.
Core Reaction Pathway & Side Reaction
The following diagram illustrates the desired SNAr reaction and the competing di-substitution pathway.
Caption: Key reaction pathways in the synthesis.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical sequence of steps to diagnose and resolve yield issues.
Caption: Decision tree for troubleshooting low yield.
Section 4: Reference Experimental Protocol
This protocol is a representative example for lab-scale synthesis (10-50g) and should be optimized for your specific equipment and scale.
Materials:
-
2-chloropyrimidin-5-ol (1.0 eq)
-
Piperazine, anhydrous (8.0 eq)
-
Potassium Carbonate (K₂CO₃), granular (2.0 eq)
-
Ethanol, 200 proof (10 mL per gram of starting material)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge piperazine (8.0 eq) and ethanol.
-
Inerting: Begin stirring and purge the vessel with nitrogen.
-
Base Addition: Add potassium carbonate (2.0 eq) to the slurry.
-
Heating: Heat the reaction mixture to 75-80°C.
-
Substrate Addition: In a separate vessel, dissolve 2-chloropyrimidin-5-ol (1.0 eq) in a minimal amount of ethanol. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the internal temperature at 75-80°C.
-
Reaction Monitoring: Hold the reaction at 80°C for 6-12 hours. Monitor the reaction for completion by HPLC until the starting material is <1.0%.
-
Solvent Removal: Once complete, cool the mixture to <50°C and concentrate under reduced pressure to remove the ethanol.
-
Aqueous Workup: To the resulting slurry, add ethyl acetate and deionized water. Stir vigorously for 30 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous phase.
-
Washing: Wash the organic layer twice more with deionized water to remove residual piperazine and salts.
-
Product Isolation: Concentrate the organic layer under reduced pressure to afford the crude product, typically as an off-white or pale-yellow solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water) to achieve the desired purity. Dry the final product under vacuum at 40-50°C.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Piperazin-1-yl)pyrimidin-5-ol
Welcome to the technical support center for 2-(Piperazin-1-yl)pyrimidin-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chemical intermediate. The unique physicochemical properties of this molecule—namely its high polarity and the basicity of the piperazine moiety—present specific challenges during purification. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve the desired purity for your samples.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most common problems encountered during the purification of this compound in a direct question-and-answer format.
Issue 1: Poor Purity After Initial Synthesis & Work-up
-
Q: My initial crude sample analysis (NMR/LCMS) shows significant impurities. What are the most likely side-products and unreacted materials?
A: The most common synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) between a 2-halopyrimidin-5-ol derivative and piperazine. Based on this, the primary impurities are typically:
-
1,4-bis(pyrimidinyl)piperazine: This is a very common byproduct where a single piperazine molecule has reacted at both nitrogen atoms with two molecules of the pyrimidine starting material.[1] This impurity is significantly less polar than your desired mono-substituted product.
-
Unreacted Starting Materials: Residual 2-chloropyrimidine (or other halo-pyrimidine) and excess piperazine are frequently observed.
-
Solvent Residues: Solvents used in the reaction or work-up (e.g., Dichloromethane, Ethyl Acetate, Methanol) may be present.
-
Degradation Products: Pyrimidine rings can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[2][3][4] Forced degradation studies can help identify potential degradants.[5]
-
Issue 2: Challenges with Column Chromatography
-
Q: My compound is streaking badly and showing severe tailing on my silica gel column. Why is this happening and how can I fix it?
A: This is the most frequently reported issue and is a direct consequence of the compound's basicity. The piperazine nitrogen is a Lewis base that interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This strong, non-specific binding leads to poor chromatographic performance.
Solutions:
-
Add a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica. Add 0.5-2% triethylamine (TEA) or a 7N ammonia solution in methanol to your mobile phase.[6][7] This competitively binds to the silica, allowing your basic compound to elute symmetrically.
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[6]
-
Embrace Reversed-Phase Chromatography: This is often the best solution. In reversed-phase (e.g., C18 silica), the separation mechanism is based on hydrophobicity, and the problematic acid-base interactions with the stationary phase are eliminated. This is the preferred method for highly polar, basic compounds.[6]
-
-
Q: My compound appears to be irreversibly stuck on the silica column. Even with 20% Methanol in DCM, it won't elute. What should I do?
A: This indicates either extremely strong binding or on-column decomposition. Before attempting a large-scale column, it is crucial to test your compound's stability on a silica TLC plate. Spot the compound, let the plate sit on the bench for 30-60 minutes, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely decomposing on the silica.
Solutions:
-
Abandon Normal-Phase: Do not proceed with a silica or alumina column. The risk of losing your entire sample is high.
-
Default to Reversed-Phase: The best course of action is to use reversed-phase flash chromatography. A C18 column with a mobile phase of water and acetonitrile (often with 0.1% formic or trifluoroacetic acid to improve peak shape) is the gold standard for this type of molecule.[6]
-
Issue 3: Difficulties with Recrystallization
-
Q: I'm trying to recrystallize my crude product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute's solubility is exceeded, but the conditions are not right for crystal lattice formation, often due to the presence of significant impurities or cooling the solution too quickly.[6]
Solutions:
-
Re-heat and Dilute: Add a small amount of additional hot solvent to dissolve the oil completely.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly, ideally by insulating it. Do not place it directly in an ice bath from a high temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Add Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[6]
-
Pre-Purification: If the sample is very impure, a preliminary purification step, such as a quick filtration through a small plug of silica (if stable) or an acid-base extraction, may be necessary to remove the impurities that inhibit crystallization.
-
Section 2: Standard Operating Protocols (SOPs)
These protocols provide detailed, step-by-step instructions for the purification and analysis of this compound.
SOP 1: Purity Assessment by Reversed-Phase HPLC
This method is crucial for accurately determining the purity of your final sample and for analyzing fractions from column chromatography.
1. Instrumentation and Materials:
-
HPLC system with UV or PDA detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
2. Sample Preparation:
-
Accurately weigh ~1 mg of your sample into a clean HPLC vial.
-
Add 1.0 mL of Sample Diluent to the vial.
-
Vortex or sonicate briefly to ensure complete dissolution.
3. HPLC Method Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection λ | 254 nm (or optimized wavelength) |
| Run Time | 20 minutes |
| Gradient | 5% B to 95% B over 15 min, hold 2 min, return to 5% B |
4. Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.
-
Inject a blank (Sample Diluent) to ensure the system is clean.
-
Inject your prepared sample.
-
Integrate the resulting chromatogram to determine the area percent of the main peak, which corresponds to the sample's purity.
SOP 2: Purification by Reversed-Phase Flash Chromatography
This is the recommended primary purification method for achieving high purity.
1. Materials:
-
Automated flash chromatography system.
-
Pre-packed C18 flash column, sized appropriately for your sample amount (typically load 1-5% of the column mass).[6]
-
Mobile Phase A: Water (with 0.1% Formic Acid, optional).
-
Mobile Phase B: Acetonitrile (with 0.1% Formic Acid, optional).
-
Celite or C18 silica for dry loading.
2. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sample in a minimal amount of a strong solvent like Methanol or DMF.
-
Add C18 silica or Celite (approx. 2-3 times the mass of your crude sample).
-
Mix to form a slurry and then remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[6]
-
Load this powder into a dry-loading cartridge.
3. Chromatography Protocol:
-
Equilibrate the C18 column with 5% Acetonitrile / 95% Water for at least 3 column volumes.
-
Attach the dry-loading cartridge to the column.
-
Run a gradient elution. A typical starting gradient would be 5% to 60% Acetonitrile over 20-30 column volumes.
-
Monitor the elution using the system's UV detector.
-
Collect fractions corresponding to the desired product peak.
4. Post-Purification:
-
Analyze the collected fractions by TLC or HPLC (using SOP 1) to identify the pure fractions.
-
Combine the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain your purified product as a fluffy solid.
SOP 3: High-Purity Recrystallization
This method can be effective if the sample is already >90% pure.
1. Solvent Selection:
-
Test the solubility of your compound in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Water, or mixtures like Ethanol/Water).
-
The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[8]
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture to a gentle boil while stirring. Add small portions of hot solvent until the solid just dissolves completely.[8]
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask further in an ice bath for 20-30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Confirm purity using HPLC (SOP 1) and identity via NMR.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose purification strategy for this compound? A: For the highest purity and most reliable results, a two-stage approach is recommended: First, perform reversed-phase flash chromatography to remove the bulk of impurities. Second, perform a final recrystallization on the pooled, purified fractions to remove any minor impurities and obtain a highly crystalline final product.
-
Q2: How do I choose the right solvent system for column chromatography? A: Use Thin-Layer Chromatography (TLC) to develop your solvent system.
-
For Normal-Phase (Silica): Aim for an Rf value of 0.2-0.3 for your desired compound in a system like Dichloromethane/Methanol with 1% Triethylamine.
-
For Reversed-Phase (C18): Use C18-coated TLC plates. Aim for an Rf of 0.3-0.5 in a system like Acetonitrile/Water. The higher the acetonitrile concentration, the higher the Rf will be.
-
-
Q3: What analytical techniques are essential to confirm the final purity and identity? A: A complete characterization package should include:
-
Q4: My final sample is a pale yellow/tan solid. Is this a concern? A: While a perfectly white solid is ideal, many nitrogen-containing heterocyclic compounds can have a slight off-white or tan color due to minor, highly conjugated impurities that are difficult to remove completely. If the sample meets your purity criteria by HPLC and NMR, a slight color is often acceptable for many research applications.
-
Q5: How should I store the purified this compound? A: Store the compound in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated (2-8 °C) for long-term stability. Given its structure, it is likely a stable solid under these conditions.
Section 4: Visual Guides & Workflows
Diagrams
Caption: Decision tree for selecting a purification method.
References
- 1. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-(Piperazin-1-yl)pyrimidin-5-ol Derivatives as ALK5 Kinase Inhibitors
For researchers and drug development professionals navigating the landscape of kinase inhibitors, the 2-(piperazin-1-yl)pyrimidin-5-ol scaffold represents a promising starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this chemical series, with a primary focus on its potent inhibitory activity against Activin receptor-like kinase 5 (ALK5). By juxtaposing these derivatives with established ALK5 inhibitors and providing detailed experimental protocols, this document serves as a comprehensive resource for advancing research in this area.
Introduction: The Significance of ALK5 Inhibition
Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β (TGF-β) type I receptor kinase, is a pivotal signaling protein implicated in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of the TGF-β/ALK5 signaling pathway is a hallmark of various pathologies, most notably fibrosis and cancer.[1] Consequently, the development of small molecule inhibitors targeting ALK5 has emerged as a compelling therapeutic strategy. The this compound core combines the established kinase-binding properties of the pyrimidine ring with the versatile substituent-carrying capacity of the piperazine moiety, making it an attractive scaffold for potent and selective ALK5 inhibition.
Deciphering the Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the pyrimidine and piperazine rings. While specific SAR data for the 5-hydroxy pyrimidine variant is emerging, extensive research on related 2-(piperazin-1-yl)pyrimidine analogs allows for the formulation of a robust SAR model for ALK5 inhibition.
Key Interaction Points with the ALK5 Kinase Domain
The pyrimidine core of these derivatives typically forms crucial hydrogen bond interactions with the hinge region of the ALK5 ATP-binding pocket. The piperazine ring extends towards the solvent-exposed region, providing a vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. The 5-hydroxyl group on the pyrimidine ring can potentially form additional hydrogen bonds with residues in the active site, thereby enhancing binding affinity.
Impact of Substituents on the Piperazine Ring
The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of inhibitory potency.
-
Aromatic and Heteroaromatic Substituents: Introduction of aryl or heteroaryl groups can significantly enhance potency through hydrophobic and potential π-stacking interactions within a hydrophobic pocket of the ALK5 active site.
-
Alkyl and Substituted Alkyl Groups: While often leading to less potent compounds compared to aromatic substituents, smaller alkyl groups can be well-tolerated. The introduction of polar functional groups on these alkyl chains can be leveraged to improve solubility and other physicochemical properties.
The following diagram illustrates the key SAR principles for this scaffold.
Caption: Key structure-activity relationships for this compound derivatives as ALK5 inhibitors.
Comparative Analysis with Alternative ALK5 Inhibitors
To contextualize the potential of this compound derivatives, a comparison with established ALK5 inhibitors is essential. Galunisertib (LY2157299) and RepSox are two well-characterized, potent, and selective ALK5 inhibitors that serve as excellent benchmarks.
| Compound | Structure | ALK5 IC₅₀ | Key Features |
| This compound Scaffold | Varies with substitution | Versatile scaffold with potential for high potency and tunable properties. | |
| Galunisertib (LY2157299) | 56 nM[2] | Clinically investigated ALK5 inhibitor with demonstrated in vivo efficacy. | |
| RepSox | 4 nM (autophosphorylation)[3][4][5] | Highly potent and selective tool compound for studying ALK5 signaling.[3][4][5] |
This comparison highlights that while the this compound scaffold requires further optimization to match the potency of compounds like RepSox, its synthetic tractability offers a significant advantage for developing derivatives with improved drug-like properties.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the activity of this compound derivatives as ALK5 inhibitors.
Synthesis of 2-(Piperazin-1-yl)pyrimidine Derivatives
A general synthetic route to access 2-(piperazin-1-yl)pyrimidine derivatives involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of the pyrimidine ring with piperazine.[6][7]
Caption: General synthetic workflow for 2-(piperazin-1-yl)pyrimidine derivatives.
Step-by-Step Protocol:
-
To a solution of the appropriately substituted 2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add piperazine (1.2 eq) and a base (e.g., K₂CO₃, Et₃N) (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperazin-1-yl)pyrimidine derivative.
ALK5 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by ALK5.
Caption: Workflow for the ALK5 TR-FRET kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
In a 384-well plate, add 2 µL of serially diluted test compound in DMSO.
-
Add 4 µL of ALK5 enzyme solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of biotinylated substrate (e.g., biotin-Sox9, final concentration ~100 nM) and ATP (final concentration at Km, e.g., 10 µM).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, a europium-labeled anti-phospho-serine/threonine antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 620 nm and determine the IC₅₀ values from the dose-response curves.
Cellular TGF-β Signaling Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to inhibit TGF-β-induced gene transcription in a cellular context.[8][9][10][11][12]
Step-by-Step Protocol:
-
Seed cells stably expressing a TGF-β responsive luciferase reporter construct (e.g., (CAGA)₁₂-luc) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percent inhibition of TGF-β-induced luciferase activity and determine the IC₅₀ values.
Conclusion and Future Directions
The this compound scaffold serves as a highly promising foundation for the development of novel ALK5 inhibitors. The SAR insights presented in this guide, derived from related chemical series, provide a rational basis for the design of more potent and selective analogs. The detailed experimental protocols offer a practical framework for the synthesis and biological evaluation of these compounds. Future efforts should focus on synthesizing a focused library of this compound derivatives with diverse substitutions on the piperazine ring to further elucidate the SAR and to optimize their pharmacokinetic and pharmacodynamic profiles. By leveraging the principles and methodologies outlined herein, researchers can accelerate the discovery of next-generation ALK5 inhibitors with the potential for significant therapeutic impact.
References
- 1. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RepSox | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. acrobiosystems.com [acrobiosystems.com]
- 12. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to the Biological Target Validation of 2-(Piperazin-1-yl)pyrimidin-5-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological target(s) of the small molecule 2-(Piperazin-1-yl)pyrimidin-5-ol. Given that the direct molecular target of this compound is not extensively characterized in public literature, this document outlines a multi-faceted, evidence-based strategy employing orthogonal experimental approaches. We will delve into the causality behind experimental choices, ensuring that each proposed protocol serves as a self-validating system.
While direct evidence is sparse, public databases indicate that this compound is a human metabolite of 1-(2-Pyrimidinyl)piperazine (1-PP).[1] 1-PP, in turn, is a metabolite of several centrally active drugs, including the anxiolytic buspirone, and is known to be an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.[2] This metabolic relationship provides a plausible, yet unconfirmed, starting point for our target validation journey, suggesting potential activity within monoamine signaling pathways. However, a prudent strategy must also include unbiased, proteome-wide screening to uncover novel or unexpected targets.
This guide will compare and contrast several state-of-the-art methodologies for robust target validation.
Section 1: Target Engagement in a Cellular Context
The foundational step in target validation is to confirm that the compound of interest physically interacts with its putative target protein within a physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the detection of direct target engagement in intact cells and tissues.[3][4]
The Cellular Thermal Shift Assay (CETSA)
Principle of Causality: CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding.[4][5] When a protein is stabilized by binding to a small molecule like this compound, it will require a higher temperature to denature and aggregate. This change in the protein's melting temperature (Tm) serves as direct evidence of target engagement.[6][7]
Experimental Workflow:
Caption: CETSA workflow for assessing target engagement.
Detailed Protocol for Western Blot-based CETSA:
-
Cell Preparation: Culture a relevant cell line (e.g., a neuroblastoma line like SH-SY5Y if investigating neurological targets) in sufficient quantity. Harvest and resuspend the cells in a suitable buffer.
-
Compound Treatment: Divide the cell suspension into two main groups: vehicle control (e.g., 0.1% DMSO) and treatment with this compound at a saturating concentration (e.g., 10-50 µM). Incubate for 1 hour at 37°C.
-
Heating Step: Aliquot each group into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[6]
-
Lysis and Fractionation: Subject the cells to lysis, for instance, through three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. To separate the soluble fraction from the precipitated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[5]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the putative target protein (e.g., α2-adrenergic receptor or 5-HT1A receptor) in each sample using Western blotting with a specific antibody.
-
Data Analysis: Plot the band intensity for the target protein as a percentage of the amount at the lowest temperature against the heating temperature. The resulting melting curves for the vehicle and compound-treated groups are compared. A rightward shift in the curve for the treated group indicates thermal stabilization and thus, target engagement.
Comparison with Alternatives:
| Feature | CETSA | Isothermal Dose-Response (ITDRF) CETSA |
| Principle | Measures Tm shift at a fixed ligand concentration. | Measures protein stabilization at a fixed temperature across a range of ligand concentrations. |
| Primary Output | ΔTm (change in melting temperature). | EC50 (cellular target engagement potency). |
| Use Case | Confirms direct binding. | Ranks compound potency in a cellular context. |
| Pros | Direct evidence of target binding in cells/tissues.[3] | Provides quantitative potency data. |
| Cons | Can be lower throughput; requires specific antibodies or mass spec. | Requires prior knowledge of the target's approximate Tm. |
Section 2: Unbiased, Proteome-Wide Target Identification
While CETSA is excellent for validating a hypothesized target, an unbiased approach is crucial to identify all potential binding partners, including "off-targets." Chemical proteomics serves this purpose by using the small molecule itself as a "bait" to pull down its interacting proteins from a complex cellular lysate.[8][9][10]
Chemical Proteomics using Affinity Purification Mass Spectrometry (AP-MS)
Principle of Causality: This technique relies on the specific, high-affinity interaction between the drug and its target protein(s).[10] By immobilizing a modified version of this compound onto a solid support (e.g., beads), it can be used to selectively capture its binding partners from a cell lysate. These captured proteins are then identified using mass spectrometry.
Experimental Workflow:
Caption: Chemical proteomics workflow for target identification.
Detailed Protocol for AP-MS:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm terminating in an affinity handle like biotin. It is critical to choose a linker attachment point that does not disrupt the compound's binding to its target.
-
Lysate Preparation: Grow and harvest cells. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pulldown:
-
Control: Incubate lysate with beads coated only with the linker-biotin moiety (negative control).
-
Competition: Pre-incubate lysate with a high concentration of the original, unmodified this compound before adding the probe-coated beads. This will block specific binding sites on the target proteins.
-
Experiment: Incubate lysate with the probe-coated beads.
-
-
Washing: Wash the beads extensively with buffer to remove proteins that bind non-specifically.
-
Elution and Digestion: Elute the bound proteins from the beads. Digest the eluted proteins into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: True binding partners will be highly enriched in the experimental sample compared to the negative control and significantly reduced in the competition sample.
Comparison with Alternatives:
| Method | Chemical Proteomics (AP-MS) | CETSA-MS |
| Principle | Affinity capture of binding partners. | Thermal stabilization of binding partners. |
| Primary Output | List of potential binding proteins. | List of proteins showing a thermal shift upon drug treatment. |
| Use Case | De novo target identification and off-target profiling. | Unbiased confirmation of target engagement in cells. |
| Pros | Does not require prior knowledge of the target.[11] | Performed in intact cells, preserving cellular context.[4] |
| Cons | Requires chemical modification of the compound; risk of false positives from non-specific binding.[11] | May not detect targets that do not show thermal stabilization. |
Section 3: Genetic Approaches for Target Validation
Confirming a physical interaction is necessary but not sufficient. Genetic methods are required to validate that modulating the identified target protein is responsible for the compound's ultimate biological or phenotypic effect.[12] CRISPR/Cas9 technology is the gold standard for this type of validation.[13][][15]
CRISPR/Cas9-mediated Target Knockout
Principle of Causality: If this compound exerts its cellular effect by inhibiting a specific target protein, then genetically removing that protein from the cell should render the cell resistant to the compound's effect.[16] This provides powerful evidence for a direct link between the target and the compound's mechanism of action.
Experimental Workflow:
Caption: CRISPR/Cas9 workflow for target validation.
Detailed Protocol for Viability-based Assay:
-
Generate Knockout Cell Line:
-
Design and synthesize at least two independent single-guide RNAs (sgRNAs) targeting early exons of the candidate target gene to ensure robust knockout.
-
Co-transfect a suitable cell line with plasmids expressing Cas9 and the sgRNA.
-
Isolate single-cell clones and screen for target protein ablation using Western blot. Confirm the gene disruption at the genomic level via sequencing.
-
-
Phenotypic Assay:
-
Plate equal numbers of wild-type (WT) and validated knockout (KO) cells in multi-well plates.
-
Treat the cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Measure cell viability using a standard method, such as a CellTiter-Glo® assay.
-
-
Data Analysis:
-
Plot cell viability versus compound concentration for both WT and KO cell lines.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A significant increase in the IC50 for the KO cells compared to the WT cells strongly validates the target.
-
Section 4: Comparative Analysis and Orthogonal Validation
No single method is foolproof. A robust validation strategy relies on the convergence of evidence from multiple, independent (orthogonal) techniques.
Comparative Summary of Validation Techniques
| Technique | Question Answered | Key Advantage | Key Disadvantage |
| CETSA | Does the compound bind the target in cells? | Measures direct physical interaction in a native environment.[6] | Not easily scalable for proteome-wide discovery without MS. |
| Chemical Proteomics | What proteins does the compound bind to? | Unbiased, proteome-wide discovery of targets and off-targets.[9] | Requires chemical synthesis; potential for artifacts. |
| CRISPR Knockout | Is the target required for the compound's effect? | Provides strong genetic evidence for the mechanism of action.[17] | Can be time-consuming; cellular compensation can mask effects. |
| Kinase/Enzyme Panel | Is the compound selective for a specific enzyme family? | High-throughput screening against hundreds of related targets.[18][19] | In vitro data may not fully translate to cellular activity. |
Integrating Data for a Coherent Conclusion
The ideal validation workflow integrates these approaches. For this compound, a robust plan would be:
-
Hypothesis Generation & Initial Screen: Based on its metabolite relationship, perform an initial screen against a panel of aminergic GPCRs and a broad kinase panel to check for activity.[20][21] Kinases are common off-targets for many small molecules.
-
Unbiased Discovery: Concurrently, perform a chemical proteomics experiment to identify all potential binding partners in an unbiased manner.
-
Direct Engagement Validation: For the top candidates from both approaches (e.g., 5-HT1A from the panel screen and a novel kinase from proteomics), validate direct target engagement in cells using CETSA.
-
Genetic Confirmation: For the CETSA-validated targets, generate CRISPR knockout cell lines and confirm that loss of the target leads to a loss of the compound's phenotypic effect.
This layered, orthogonal approach provides the highest degree of confidence in identifying and validating the true biological target(s) of this compound, paving the way for further drug development.
References
- 1. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. CETSA [cetsa.org]
- 5. annualreviews.org [annualreviews.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Impact of CRISPR/Cas9 on Target Identification and Validation [labhoo.com]
- 16. criver.com [criver.com]
- 17. selectscience.net [selectscience.net]
- 18. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. assayquant.com [assayquant.com]
- 21. kinaselogistics.com [kinaselogistics.com]
Navigating the Off-Target Landscape: A Comparative Guide to Cross-Reactivity Profiling of 2-(Piperazin-1-yl)pyrimidin-5-ol
For the discerning researcher and drug developer, understanding a molecule's selectivity is paramount to predicting its therapeutic efficacy and potential liabilities. This guide provides an in-depth comparison of modern cross-reactivity profiling strategies, using the novel kinase inhibitor scaffold, 2-(piperazin-1-yl)pyrimidin-5-ol, as a central case study. We will explore the rationale behind experimental choices and present a framework for building a comprehensive selectivity dossier.
The 2-(piperazin-1-yl)pyrimidine core is a well-established pharmacophore in kinase inhibitor design, with notable examples including the dual Bcr-Abl/Lyn inhibitor Bafetinib (also known as INNO-406 or NS-187).[1][2][3][4][5] The inherent potential for these scaffolds to interact with the highly conserved ATP-binding site of numerous kinases necessitates a rigorous and multi-faceted approach to elucidating their selectivity profile.[6] A thorough understanding of off-target interactions is not merely an academic exercise; it is a critical step in mitigating the risk of unforeseen toxicities and ensuring the development of safe and effective therapeutics.[7]
The Imperative of Early and Comprehensive Profiling
Relying solely on primary assay data against the intended target is a precarious strategy in drug discovery. Unforeseen off-target activities can lead to misleading structure-activity relationships (SAR), confound cellular phenotypes, and ultimately result in late-stage clinical failures.[8][9] Therefore, a proactive and comprehensive cross-reactivity profiling cascade is essential. This guide will compare and contrast several state-of-the-art methodologies that provide complementary insights into the selectivity of a compound like this compound.
A Multi-Pronged Approach to Selectivity Profiling
No single assay can provide a complete picture of a compound's selectivity. A robust profiling strategy employs a combination of in vitro biochemical assays, cell-based target engagement studies, and broader safety pharmacology panels.
Large-Scale Kinase Panels: Mapping the Kinome Footprint
Biochemical kinase assays, which measure the direct inhibition of a panel of purified kinases, represent the foundational step in selectivity profiling.[9] These high-throughput screens provide a broad overview of a compound's interactions across the human kinome.
Leading Platforms:
-
KINOMEscan™ (DiscoverX): This active site-directed competition binding assay quantitatively measures the interaction between a test compound and a panel of over 480 kinases.[10][11][12] It is not a functional assay that measures enzymatic activity but rather the displacement of a proprietary ligand from the kinase active site.
-
KiNativ™ (ActivX): This chemoproteomics platform profiles kinase inhibitors against native kinases within a cellular lysate.[13][14][15][16] By using ATP- and ADP-biotin probes that covalently modify active site lysines, KiNativ™ provides insights into inhibitor binding in a more physiologically relevant context, where protein-protein interactions and post-translational modifications are preserved.[13][14]
Comparative Analysis:
| Feature | KINOMEscan™ (Binding Assay) | KiNativ™ (Activity-Based Probe) |
| Principle | Competition binding with an active-site directed ligand.[11] | Covalent modification of active site lysine by an ATP/ADP-biotin probe.[13] |
| Format | Recombinant, purified kinases.[10] | Native kinases in cell or tissue lysates.[14] |
| Output | Dissociation constants (Kd) or percent inhibition. | IC50 values reflecting inhibitor potency in a competitive environment.[13] |
| Advantages | Broadest commercially available panel, highly quantitative.[11] | Physiologically relevant context, can identify allosteric inhibitors.[8][15] |
| Limitations | May not fully recapitulate cellular activity.[8] | Panel size may be more limited than recombinant platforms. |
Experimental Protocol: KINOMEscan™ Profiling (Conceptual)
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against the full kinase panel.[12]
-
Binding Assay: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR.
-
Data Analysis: Results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound.
-
Follow-up: For hits identified in the primary screen (e.g., >80% inhibition), a dose-response experiment is conducted to determine the dissociation constant (Kd).
Caption: The workflow for assessing target engagement in live cells using the Cellular Thermal Shift Assay.
Broad-Panel Safety Pharmacology: Probing Beyond the Kinome
While kinase inhibition is a primary concern for a molecule like this compound, it is crucial to assess its potential for interactions with other major drug target classes. Broad-panel safety pharmacology screens, such as those offered by Eurofins Cerep, evaluate the activity of a compound against a diverse panel of receptors, ion channels, transporters, and enzymes. [7][17][18][19][20] The Rationale:
The piperazine moiety, present in our compound of interest, is a common feature in many centrally active drugs and can interact with various G-protein coupled receptors (GPCRs) and ion channels. [21][22][23][24][25][26][27][28][29]Early identification of such off-target activities is critical for predicting potential side effects, such as cardiovascular or central nervous system liabilities. [7] Typical Safety Panel Composition:
A standard safety panel will include assays for:
-
GPCRs: Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.
-
Ion Channels: hERG, sodium, calcium, and potassium channels.
-
Transporters: Monoamine transporters (SERT, DAT, NET).
-
Enzymes: Phosphodiesterases (PDEs), cyclooxygenases (COXs).
Interpreting the Data:
A "hit" in a safety panel screen (typically defined as >50% inhibition or stimulation at a given concentration, e.g., 10 µM) serves as a flag for potential off-target liability. [18]These initial findings should be followed up with dose-response studies to determine the potency of the off-target interaction (IC50 or EC50).
Synthesizing the Data for a Comprehensive Profile
The true power of this multi-pronged approach lies in the integration of data from each methodology.
Hypothetical Data Summary for this compound:
| Assay Type | Key Findings | Implications |
| KINOMEscan™ | High affinity for Kinase X (Kd = 10 nM). Weaker binding to Kinases Y and Z (Kd > 1 µM). | Potent and selective inhibitor of the primary target. |
| CETSA® | Thermal stabilization of Kinase X in cells (ΔTm = 5°C). No significant shift for Kinases Y or Z. | Confirms on-target engagement in a cellular context. |
| Safety Panel | >50% inhibition of the hERG channel at 10 µM. | Potential for cardiovascular liability; requires further investigation. |
This integrated dataset provides a much more nuanced understanding of the compound's properties than any single assay alone. It confirms potent and selective on-target activity in both biochemical and cellular settings while also identifying a potential safety concern that needs to be addressed during lead optimization.
The Role of Structure-Activity Relationships (SAR)
The cross-reactivity data gathered should be used to inform the ongoing medicinal chemistry effort. For instance, if off-target activity is observed against a particular kinase or receptor, structural modifications to the this compound scaffold can be made to mitigate this interaction while preserving on-target potency. [21][30][31]This iterative process of profiling and chemical optimization is central to the development of highly selective and safe drug candidates.
Conclusion
The cross-reactivity profiling of a novel chemical entity such as this compound is a critical and multifaceted endeavor. By employing a strategic combination of large-scale kinase panels, cellular target engagement assays, and broad safety pharmacology screens, researchers can build a comprehensive selectivity profile. This proactive approach not only de-risks the drug development process but also provides a deeper understanding of the molecule's biological activity, ultimately paving the way for the development of safer and more effective medicines.
References
- 1. Bafetinib | Bcr-Abl | Src | Autophagy | TargetMol [targetmol.com]
- 2. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In situ kinase profiling reveals functionally relevant properties of native kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ActivX – in situ kinase profiling | Biotech 365 [biotech-365.com]
- 15. biospace.com [biospace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
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- 20. youtube.com [youtube.com]
- 21. Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 24. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scbt.com [scbt.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
comparative analysis of 2-(Piperazin-1-yl)pyrimidin-5-ol with known inhibitors
An objective comparison of 2-(Piperazin-1-yl)pyrimidin-5-ol with known inhibitors is currently challenging due to the limited publicly available data on its specific biological targets and inhibitory activity. This compound is a known human metabolite of 2-(1-piperazinyl)pyrimidine[1], a substance with recognized effects on adrenergic and serotonin receptors[2]. While the broader class of piperazine-substituted pyrimidines has been explored for various therapeutic applications, including as potential kinase inhibitors[3], specific inhibitory data for this compound remains scarce.
However, given the structural motifs present in this compound and their prevalence in kinase inhibitors, a hypothetical comparative analysis can be framed against a well-established therapeutic target. For the purpose of this guide, we will explore its potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the cellular response to stress and inflammation[4][5][6][7][8]. This will allow us to outline the methodologies and benchmarks that would be used to evaluate its efficacy against known p38 MAPK inhibitors.
The p38 MAPK Signaling Pathway: A Key Therapeutic Target
The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress[4][6][8]. Activation of p38 MAPK is mediated by a kinase cascade that ultimately leads to the phosphorylation of downstream targets, including transcription factors and other kinases[5][7]. This cascade plays a significant role in regulating processes such as inflammation, apoptosis, and cell differentiation[4][8]. Its central role in these pathways makes it a compelling target for the development of novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders[9][10].
Caption: Simplified p38 MAPK signaling cascade.
Comparative Analysis with Known p38 MAPK Inhibitors
To evaluate the potential of this compound as a p38 MAPK inhibitor, its performance would be benchmarked against well-characterized inhibitors such as SB 203580 and Doramapimod (BIRB 796). These compounds are known to be potent and selective inhibitors of p38 MAPK[11][12][13][14].
| Inhibitor | Mechanism of Action | IC50 (p38α) | Cellular Potency |
| This compound | (Hypothetical) ATP-competitive | To be determined | To be determined |
| SB 203580 | ATP-competitive, selective for p38α/β | 50 nM | Potent inhibition of cytokine production in cellular assays |
| Doramapimod (BIRB 796) | Allosteric inhibitor, binds to a distinct site from the ATP-binding pocket | 38 nM | High potency in cellular models, orally active |
IC50 values are approximate and can vary based on assay conditions.
Experimental Protocols for Inhibitor Characterization
A rigorous evaluation of a novel compound's inhibitory activity requires a multi-step approach, starting with biochemical assays and progressing to cell-based and whole-blood assays[15].
Biochemical Enzyme Inhibition Assay
This initial screen directly measures the ability of the compound to inhibit the enzymatic activity of purified p38 MAPK.
Protocol:
-
Reagents and Setup : Prepare a reaction buffer containing purified, active p38α enzyme, a suitable substrate (e.g., ATF2), and ATP[16].
-
Inhibitor Preparation : Serially dilute this compound and known inhibitors (SB 203580, Doramapimod) to a range of concentrations.
-
Reaction Initiation : Add the inhibitors to the enzyme/substrate mixture and incubate for a predetermined time at 30°C. Initiate the kinase reaction by adding ATP[17].
-
Detection : Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including ELISA-based detection with a phospho-specific antibody or luminescence-based assays that measure ADP production (e.g., ADP-Glo™)[15][17].
-
Data Analysis : Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a p38 MAPK enzyme inhibition assay.
Cell-Based Assay for Target Engagement
Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.
Protocol:
-
Cell Culture : Culture a suitable cell line (e.g., HeLa or A549 cells) in 96-well plates[18].
-
Inhibitor Pre-incubation : Treat the cells with varying concentrations of this compound and control inhibitors for 1 hour[18].
-
p38 MAPK Activation : Stimulate the cells with a known p38 MAPK activator, such as anisomycin or lipopolysaccharide (LPS), for 30 minutes[18].
-
Cell Lysis and Detection : Lyse the cells and measure the levels of phosphorylated p38 MAPK (at Thr180/Tyr182) or a downstream substrate like MAPKAPK-2 using a cell-based ELISA or Western blotting[18][19].
-
Data Analysis : Quantify the reduction in phosphorylation relative to the stimulated control to determine the cellular potency of the inhibitor.
Caption: Workflow for a cell-based p38 MAPK inhibition assay.
Conclusion
While there is currently a lack of direct evidence for the inhibitory activity of this compound, its structural characteristics suggest that it could potentially interact with biological targets such as protein kinases. The hypothetical comparison with known p38 MAPK inhibitors and the detailed experimental protocols provided in this guide offer a comprehensive framework for its future investigation. Should experimental data confirm its activity against p38 MAPK or another target, this guide can serve as a template for a more definitive comparative analysis. The synthesis of related piperazine-pyrimidine compounds is well-documented, providing a basis for obtaining the necessary quantities for such studies[20][21].
References
- 1. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 13. scbt.com [scbt.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. From Enzyme to Whole Blood: Sequential Screening Procedure for Identification and Evaluation of p38 MAPK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. promega.com [promega.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
Benchmarking a Novel Piperazine Derivative, 2-(Piperazin-1-yl)pyrimidin-5-ol, as a Potential Modulator of the Apoptotic Pathway via Bax
A Senior Application Scientist's Guide to In-Vitro Evaluation
Introduction
The intricate dance of apoptosis, or programmed cell death, is fundamental to tissue homeostasis, and its dysregulation is a hallmark of numerous pathologies, including cancer and neurodegenerative disorders.[1][2] Central to the intrinsic apoptotic pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the pro-apoptotic effector protein Bax.[3][4] Upon activation, Bax translocates from the cytosol to the mitochondrial outer membrane, where it oligomerizes to form pores, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately culminating in cell death.[1][2][3] Given its pivotal role, Bax has emerged as a compelling therapeutic target for the development of novel modulators of apoptosis.[4][5]
This guide provides a comprehensive framework for benchmarking the activity of a novel piperazine derivative, 2-(Piperazin-1-yl)pyrimidin-5-ol, against established standards in the context of Bax-mediated apoptosis. While the direct biological target of this compound is not extensively characterized, its structural motif, the pyrimidinyl-piperazine core, is present in a variety of biologically active compounds, including those with anti-cancer and neuroprotective properties.[6][7][8][9][10] This guide will, therefore, hypothesize its potential role as a Bax modulator and outline the experimental strategies to validate this hypothesis.
We will delve into the mechanistic underpinnings of Bax activation, detail robust in-vitro assays for quantifying its activity, and present a logical workflow for comparing our test compound to known Bax inhibitors and activators. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and scientifically sound evaluation.
The Bax-Mediated Apoptotic Pathway: A Target for Intervention
The regulation of Bax activity is a tightly controlled process involving a complex interplay of pro- and anti-apoptotic proteins of the Bcl-2 family.[2][4] In healthy cells, Bax exists as a soluble monomer in the cytoplasm, its pro-apoptotic function kept in check by anti-apoptotic Bcl-2 proteins.[3] Upon receiving an apoptotic stimulus, such as DNA damage or growth factor withdrawal, a cascade of events is initiated, leading to the activation of BH3-only proteins (e.g., Bid, Bim).[2][4] These proteins can either directly activate Bax or inhibit the anti-apoptotic Bcl-2 proteins, thereby liberating Bax to undergo a conformational change, translocate to the mitochondria, and self-associate into pores.[1][3]
Diagram: The Central Role of Bax in the Intrinsic Apoptotic Pathway
Caption: A simplified diagram of the Bax-mediated intrinsic apoptotic pathway.
Experimental Benchmarking Workflow
To comprehensively assess the activity of this compound, a multi-tiered approach is recommended, progressing from cell-free assays to cell-based models. This workflow allows for the dissection of the compound's direct effects on Bax and its broader impact on cellular apoptotic pathways.
Diagram: Experimental Workflow for Benchmarking Bax Modulators
Caption: A phased experimental workflow for evaluating novel Bax modulators.
Phase 1: Cell-Free Assays for Direct Bax Modulation
The initial phase focuses on determining if this compound directly interacts with and modulates the function of purified Bax protein in a reconstituted system.
Liposome Permeabilization Assay
Principle: This assay assesses the ability of a compound to inhibit or enhance Bax-mediated permeabilization of artificial lipid vesicles (liposomes) that mimic the mitochondrial outer membrane.[11]
Protocol:
-
Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Reaction Setup: In a microplate format, combine recombinant full-length Bax protein, the test compound (this compound at various concentrations), and a known Bax activator (e.g., tBid, BAM7).[11][12] Include appropriate controls: vehicle, compound alone, Bax alone, and Bax with activator.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. Dye release from the liposomes due to Bax pore formation will result in de-quenching and an increase in fluorescence.
-
Data Analysis: Calculate the percentage of dye release relative to a positive control (liposomes lysed with a detergent like Triton X-100). Determine the IC50 or EC50 of the test compound.
Standard Controls:
Bax Oligomerization Assay
Principle: This assay directly measures the formation of Bax oligomers, a critical step in its pore-forming activity.
Protocol:
-
Reaction: Incubate recombinant Bax with the test compound and an activator in a suitable buffer.
-
Cross-linking: Add a chemical cross-linker (e.g., disuccinimidyl suberate) to stabilize Bax oligomers.
-
SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe with an anti-Bax antibody to visualize monomers, dimers, and higher-order oligomers.
-
Densitometry: Quantify the band intensities to determine the effect of the compound on Bax oligomerization.
Phase 2: Cell-Based Assays to Assess Cellular Efficacy
This phase evaluates the compound's activity in a more physiologically relevant context, using cultured cells.
Bax Translocation Assay
Principle: This high-content imaging assay visualizes the movement of Bax from the cytosol to the mitochondria upon induction of apoptosis.[14]
Protocol:
-
Cell Culture: Use a cell line that expresses a fluorescently tagged Bax (e.g., GFP-Bax) or stain endogenous Bax.
-
Treatment: Treat the cells with an apoptotic stimulus (e.g., staurosporine, etoposide) in the presence or absence of this compound.
-
Mitochondrial Staining: Stain the mitochondria with a specific dye (e.g., MitoTracker Red).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the co-localization of the Bax signal with the mitochondrial signal to determine the extent of translocation.
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of the executioner caspases, which are activated downstream of Bax-mediated cytochrome c release.
Protocol:
-
Cell Treatment: Treat cells with an apoptotic inducer and the test compound.
-
Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3 and -7.
-
Signal Detection: Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.
Cell Viability Assay
Principle: This assay provides a general measure of the compound's effect on cell survival and proliferation.
Protocol:
-
Cell Plating and Treatment: Seed cells in a multi-well plate and treat with the test compound and/or an apoptotic stimulus.
-
Reagent Addition: After the desired incubation period, add a viability reagent such as MTT or a reagent from the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.
Phase 3: Selectivity and Mechanism of Action Studies
This final phase aims to confirm the on-target activity of the compound and elucidate its binding characteristics.
Comparison in Bax/Bak Knockout Cells
Principle: To confirm that the observed effects are Bax-dependent, the compound's activity is compared in wild-type cells versus cells lacking Bax and its close homolog, Bak.[15]
Protocol:
-
Cell Lines: Utilize wild-type, Bax-knockout (Bax-/-), Bak-knockout (Bak-/-), and Bax/Bak double-knockout (DKO) cell lines (e.g., HCT116 or MEFs).[15]
-
Assays: Repeat the caspase activity and cell viability assays in these cell lines.
-
Analysis: A selective Bax modulator should show significantly reduced or no activity in Bax-/- and Bax/Bak DKO cells.
Direct Binding Studies
Principle: Techniques such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can be used to quantify the direct binding affinity of the compound to purified Bax protein.
Data Summary and Interpretation
The quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: In-Vitro Activity Profile of this compound and Standard Compounds
| Assay | This compound | BAI1 (Inhibitor Control) | BAM7 (Activator Control) |
| Liposome Permeabilization (IC50/EC50) | TBD | ~3.3 µM[11] | ~3.3 µM[12] |
| Bax Translocation (IC50/EC50) | TBD | TBD | TBD |
| Caspase-3/7 Activity (IC50/EC50) | TBD | ~1.8 µM[11] | TBD |
| Cell Viability (IC50/EC50) | TBD | TBD | TBD |
TBD: To be determined by experimentation.
Conclusion
This guide provides a rigorous, step-by-step framework for benchmarking the activity of this compound as a potential modulator of Bax. By systematically progressing from cell-free to cell-based assays and employing appropriate standards and controls, researchers can obtain a comprehensive understanding of the compound's biological activity. The proposed workflow ensures scientific integrity and provides the necessary data to support further preclinical development. The ultimate goal is to ascertain whether this novel piperazine derivative holds promise as a therapeutic agent for diseases characterized by dysregulated apoptosis.
References
- 1. pnas.org [pnas.org]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide (EVT-2567978) | 1396812-53-5 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cell-based high-throughput screen for small molecule inhibitors of Bax translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 2-(Piperazin-1-yl)pyrimidin-5-ol
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic is paved with rigorous mechanistic studies. The compound 2-(Piperazin-1-yl)pyrimidin-5-ol, a molecule featuring the privileged pyrimidine and piperazine scaffolds, presents a compelling yet unresolved pharmacological profile. While its precise mechanism of action remains to be fully elucidated, its structural motifs are present in a variety of bioactive agents, suggesting several plausible biological targets.
This guide provides a comprehensive, comparative framework for systematically investigating the mechanism of action of this compound. We will not merely present a rigid set of protocols; instead, we will delve into the rationale behind experimental choices, comparing the proposed investigations with established methodologies for well-characterized drugs. This approach is designed to be a self-validating system, ensuring that the data generated is robust, interpretable, and contributes meaningfully to our understanding of this compound's therapeutic potential.
Part 1: Foundational Assessment and Hypothesis Generation
The initial step in characterizing a novel compound is a thorough evaluation of its basic cytotoxic and metabolic properties. This foundational data is crucial for designing subsequent, more targeted experiments.
Initial Cytotoxicity Profiling
Before delving into specific mechanistic pathways, it is essential to determine the concentration range over which this compound exerts a biological effect. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
Experimental Protocol: MTT Assay for General Cytotoxicity
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, U87 - glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 2: Comparative Elucidation of Potential Mechanisms of Action
Based on the structural features of this compound, we can hypothesize several potential mechanisms of action. The pyrimidine ring is a common feature in kinase inhibitors, while the piperazine moiety is found in many GPCR ligands and monoamine oxidase inhibitors. The following sections outline a comparative experimental approach to investigate these possibilities.
Hypothesis 1: Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, including the highly successful drug, Imatinib, which targets the Bcr-Abl tyrosine kinase.[4][5][6][7][8] Therefore, a primary hypothesis is that this compound functions as a kinase inhibitor.
Comparative Framework: this compound vs. Imatinib and Ibrutinib
| Parameter | This compound (Hypothetical) | Imatinib (Bcr-Abl Inhibitor) | Ibrutinib (BTK Inhibitor) |
| Target Class | Protein Kinases | Tyrosine Kinase (Bcr-Abl)[4][5][6][7][8] | Tyrosine Kinase (Bruton's Tyrosine Kinase)[1][2][9][10][11] |
| Mechanism | ATP-competitive inhibition | Binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing phosphorylation of its substrates.[5] | Forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition.[9][10] |
| Cellular Effect | Inhibition of proliferation and induction of apoptosis in sensitive cell lines. | Blocks proliferative signals, leading to apoptosis in Bcr-Abl positive cells.[5][6] | Inhibits B-cell receptor signaling, leading to apoptosis and disruption of cell migration.[9][10] |
Experimental Workflow: Kinase Inhibition Profiling
To test the kinase inhibition hypothesis, a multi-step approach is recommended, starting with a broad screen and narrowing down to specific targets.
Detailed Protocols:
-
Broad Kinase Panel Screen: Utilize a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) to screen this compound at a single concentration (e.g., 10 µM) against a large panel of several hundred kinases. This will identify potential "hit" kinases.
-
IC50 Determination for Hit Kinases: For the identified hits, perform a dose-response analysis using a luminescence-based kinase assay (e.g., ADP-Glo™). This assay measures the amount of ADP produced, which is proportional to kinase activity.[12] The IC50 value, a measure of the compound's potency, can then be calculated.
-
Cellular Target Engagement: To confirm that the compound inhibits the target kinase within a cellular context, a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be employed. These assays measure the binding of the compound to its target protein in intact cells.
-
Downstream Signaling Analysis: If a specific kinase is potently inhibited, investigate the phosphorylation status of its known downstream substrates using Western blotting or targeted proteomics. A reduction in the phosphorylation of these substrates upon treatment with this compound would provide strong evidence for on-target activity.
Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation
The piperazine ring is a common structural element in ligands for G-protein coupled receptors (GPCRs), the largest family of cell surface receptors. For instance, many antipsychotic and antidepressant drugs containing a piperazine moiety modulate dopaminergic and serotonergic GPCRs. Therefore, it is plausible that this compound interacts with one or more GPCRs.
Comparative Framework: this compound vs. Serotonin (5-HT)
| Parameter | This compound (Hypothetical) | Serotonin (5-HT) |
| Target Class | G-Protein Coupled Receptors | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) |
| Mechanism | Agonist or antagonist activity | Binds to and activates serotonin receptors, leading to the activation of intracellular signaling pathways (e.g., inhibition of adenylyl cyclase, stimulation of phospholipase C).[13][14][15][16][17] |
| Cellular Effect | Modulation of second messenger levels (e.g., cAMP, Ca2+) | Changes in intracellular cAMP and Ca2+ concentrations, leading to diverse physiological responses. |
Experimental Workflow: GPCR Activity Screening
A tiered approach is recommended to screen for GPCR activity, starting with functional assays that measure second messenger production.
Detailed Protocols:
-
Calcium Flux Assay: This assay is used to identify compounds that activate Gq-coupled GPCRs, which signal through the release of intracellular calcium.[4][5][18][19][20] Cells expressing a GPCR of interest are loaded with a calcium-sensitive dye. An increase in fluorescence upon addition of the compound indicates agonistic activity.
-
cAMP Assay: This assay measures changes in intracellular cyclic AMP (cAMP) levels and is used to identify compounds that modulate Gs- or Gi-coupled GPCRs.[21][22][23][24][25] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP production.
-
Radioligand Binding Assay: For any identified "hit" receptors, radioligand binding assays are the gold standard for confirming direct interaction and determining binding affinity (Ki).[26][27] These assays measure the displacement of a known radioactive ligand from the receptor by the test compound.
Hypothesis 3: Monoamine Oxidase (MAO) Inhibition
Certain piperazine-containing compounds have been shown to inhibit monoamine oxidases (MAOs), enzymes that are crucial for the metabolism of neurotransmitters.[21] The irreversible MAO inhibitor Phenelzine is a classic example of a drug that acts through this mechanism.[6][7][10][11]
Comparative Framework: this compound vs. Phenelzine
| Parameter | This compound (Hypothetical) | Phenelzine |
| Target Class | Monoamine Oxidase (MAO-A and/or MAO-B) | MAO-A and MAO-B[6][7][10][11] |
| Mechanism | Reversible or irreversible inhibition | Irreversibly binds to and inactivates MAO enzymes.[6][10] |
| Cellular Effect | Increased levels of monoamine neurotransmitters | Prevents the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7][10] |
Experimental Workflow: MAO Inhibition Assay
A straightforward enzymatic assay can be used to determine if this compound inhibits MAO-A or MAO-B.
Detailed Protocols:
-
MAO Inhibitor Screening Assay: Commercially available kits provide a convenient fluorometric method for screening MAO inhibitors.[9] These assays typically use a substrate that is converted by MAO into a fluorescent product. The inhibition of fluorescence in the presence of the test compound indicates MAO inhibition. Assays should be run for both MAO-A and MAO-B to determine selectivity.
-
Determining Reversibility: To determine if the inhibition is reversible or irreversible, a dialysis or a dilution experiment can be performed. A significant recovery of enzyme activity after removal of the inhibitor suggests reversible binding.
Hypothesis 4: DNA Damage Repair Inhibition
Some small molecules can interfere with DNA damage repair pathways, a mechanism exploited by drugs like the PARP inhibitor Olaparib.[18] While the structure of this compound does not immediately suggest this mechanism, it is a possibility worth exploring, especially if the compound shows selective cytotoxicity in cancer cell lines with known DNA repair deficiencies.
Comparative Framework: this compound vs. Olaparib
| Parameter | This compound (Hypothetical) | Olaparib |
| Target Class | DNA Repair Enzymes (e.g., PARP) | Poly (ADP-ribose) polymerase (PARP)[18] |
| Mechanism | Inhibition of enzyme activity | Inhibits PARP, leading to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during replication.[18] |
| Cellular Effect | Synthetic lethality in cells with deficient homologous recombination (e.g., BRCA1/2 mutations) | Induces cell death in cancer cells with BRCA1 or BRCA2 mutations.[18] |
Experimental Workflow: DNA Damage and Repair Assays
-
Comet Assay: This assay can be used to assess for DNA strand breaks. An increase in the "comet tail" length in treated cells indicates DNA damage.
-
γH2AX Staining: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks. Immunofluorescence staining for γH2AX foci can quantify the extent of DNA damage.
-
PARP Activity Assay: A direct enzymatic assay can be used to determine if this compound inhibits PARP activity.
-
Synthetic Lethality Screen: Test the cytotoxicity of the compound in a panel of isogenic cell lines with and without specific DNA repair gene knockouts (e.g., BRCA1, BRCA2). Enhanced cytotoxicity in the repair-deficient cells would suggest a synthetic lethal interaction.
Part 3: Integrated Data Analysis and Conclusion
The data generated from these comparative experimental workflows should be integrated to build a comprehensive picture of the mechanism of action of this compound. For example, if the compound is found to be a potent kinase inhibitor in biochemical assays, this should be corroborated with cellular target engagement and downstream signaling data. If it shows activity in GPCR functional screens, this should be confirmed with direct binding assays.
By systematically exploring these plausible mechanisms and comparing the experimental approaches and outcomes with those of well-understood drugs, researchers can confidently and efficiently elucidate the pharmacological profile of this compound. This knowledge is fundamental for its further development as a potential therapeutic agent.
References
- 1. targetedonc.com [targetedonc.com]
- 2. droracle.ai [droracle.ai]
- 3. PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 9. Ibrutinib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 11. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 23. Olaparib - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 25. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Olaparib - NCI [cancer.gov]
A Head-to-Head Comparison of Piperazine-Containing Kinase Inhibitors: A Guide for Researchers
Introduction: The Ubiquitous Kinase and the Privileged Piperazine
Protein kinases are fundamental regulators of nearly all cellular processes, catalyzing the phosphorylation of substrate proteins to control signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2] Kinase inhibitors have revolutionized treatment paradigms, and within this class of drugs, the piperazine moiety is a recurring structural motif.[3][4]
The prevalence of the piperazine ring is not coincidental. This heterocyclic scaffold often imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability. Furthermore, its basic nitrogen atoms can form critical hydrogen bonds and salt bridges within the kinase ATP-binding pocket, enhancing potency and influencing selectivity.[3][5]
This guide provides a head-to-head comparison of prominent piperazine-containing kinase inhibitors, focusing on their performance, the experimental methodologies used for their evaluation, and the signaling pathways they modulate. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers in drug development.
Comparative Analysis: The Case of BCR-ABL Tyrosine Kinase Inhibitors in CML
Chronic Myeloid Leukemia (CML) is a prime example of a kinase-driven malignancy, primarily caused by the constitutively active BCR-ABL fusion protein. The development of piperazine-containing tyrosine kinase inhibitors (TKIs) like Imatinib, Dasatinib, Nilotinib, and Bosutinib has transformed CML treatment.[4][6] While all target BCR-ABL, their efficacy and selectivity profiles differ, providing a compelling basis for comparison.
Indirect comparisons of clinical trial data for bosutinib, nilotinib, and dasatinib have shown largely equivalent efficacy in treating newly diagnosed chronic-phase CML.[6][7] However, subtle differences in response rates and side-effect profiles guide clinical decision-making. For instance, a matching-adjusted indirect comparison (MAIC) found that bosutinib demonstrated a significantly greater progression-free survival (PFS) than both dasatinib and nilotinib in second-line CML treatment.[8]
Another important comparison is between Imatinib and Sunitinib for Gastrointestinal Stromal Tumors (GIST), another kinase-driven cancer. In patients who progress on standard-dose imatinib, switching to sunitinib has been associated with a longer median time to progression (TTP) compared to imatinib dose escalation (10 months vs. 5 months, respectively).[9][10][11] However, overall survival did not significantly differ, as patients often cross over to sunitinib after imatinib escalation fails.[10]
Table 1: Comparative Performance of Selected Piperazine-Containing Kinase Inhibitors
| Inhibitor | Primary Target(s) | Disease Context | Key Performance Metric (Second-Line) | Adverse Event Profile Highlights |
| Imatinib | BCR-ABL, c-KIT, PDGFR | CML, GIST | GIST: Median TTP of 5 months with dose escalation.[10] | Edema, bleeding.[12] |
| Sunitinib | c-KIT, PDGFR, VEGFR | GIST, RCC | GIST: Median TTP of 10 months.[10] | Higher rates of leukopenia, neutropenia, thrombocytopenia, diarrhea, hand-foot syndrome, hypertension compared to Imatinib.[12] |
| Bosutinib | BCR-ABL, Src family | CML | CML: Superior Progression-Free Survival vs. Dasatinib & Nilotinib.[8] | Diarrhea, nausea, vomiting. |
| Dasatinib | BCR-ABL, Src family, c-KIT | CML, ALL | CML: Comparable efficacy to Bosutinib and Nilotinib in first-line treatment.[6][7] | Pleural effusion, thrombocytopenia. |
| Nilotinib | BCR-ABL | CML | CML: Comparable efficacy to Bosutinib and Dasatinib in first-line treatment.[6][7] | Hyperglycemia, pancreatitis, cardiovascular events. |
Note: Data is compiled from multiple sources and indirect trial comparisons. Direct head-to-head trial results may vary.[6][7][8][10][12]
Methodologies for Kinase Inhibitor Evaluation
The comparative data presented above are the culmination of rigorous preclinical and clinical testing. Understanding the underlying experimental protocols is critical for interpreting these results and designing new studies.
In Vitro Biochemical Assays: Quantifying Potency
The first step in characterizing a kinase inhibitor is to measure its direct effect on the purified enzyme.[13] This is typically done to determine the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.[2]
Causality Behind Experimental Choices:
-
Why use a biochemical assay? It provides a direct, clean measure of the inhibitor's interaction with its target kinase, free from cellular complexities like membrane permeability or efflux pumps.[14] This allows for a clear structure-activity relationship (SAR) analysis during lead optimization.
-
Why measure ADP production? Kinase activity involves the transfer of a phosphate group from ATP to a substrate, producing ADP. Measuring ADP is a universal and robust method to quantify the enzymatic reaction.[2][15]
-
Why use a luminescence-based readout? Luminescence assays, like ADP-Glo™, are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening (HTS) in 96- or 384-well plate formats.[16][17]
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay [16]
This protocol describes a common method for determining an inhibitor's IC50 value against a specific kinase.
-
Compound Preparation: A 10 mM stock solution of the test inhibitor is prepared in 100% DMSO. A serial dilution series is then created in DMSO to cover a wide concentration range.
-
Kinase Reaction Setup:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO-only control.
-
Add 2.5 µL of the target kinase enzyme diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, but a common starting point is to use ATP at its Km concentration for the specific kinase.
-
-
Reaction Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[16]
Workflow: In Vitro Biochemical Kinase Assay
Caption: Workflow for a typical luminescence-based in vitro kinase assay.
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are crucial for determining direct potency, they don't capture the whole picture.[18] Cell-based assays are essential for evaluating an inhibitor's performance in a more physiologically relevant environment, accounting for factors like cell permeability, target engagement, and effects on downstream signaling.[14][17]
Causality Behind Experimental Choices:
-
Why use a cell-based assay? To confirm that the inhibitor can enter the cell, engage its target in the presence of high intracellular ATP concentrations, and exert a biological effect. Some compounds are potent biochemically but fail in cells due to poor permeability or rapid efflux.[17][19]
-
Why measure substrate phosphorylation? This provides a direct readout of the inhibitor's ability to block the kinase's activity inside the cell, confirming on-target engagement.[20]
-
Why use an ELISA-based method? ELISA (Enzyme-Linked Immunosorbent Assay) is a widely used, sensitive, and quantitative method that can be adapted to measure specific protein phosphorylation events using phospho-specific antibodies.[13][20]
Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based) [20]
-
Cell Culture and Treatment: Plate cells in a 96-well tissue culture plate and grow to 80-90% confluency. Treat the cells with various concentrations of the kinase inhibitor (or DMSO control) for a specified time (e.g., 90 minutes).
-
Cell Lysis: Remove the media and lyse the cells directly in the wells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
ELISA Procedure:
-
An ELISA plate is pre-coated with a capture antibody specific for the total (phosphorylated and unphosphorylated) substrate protein.
-
Add the cell lysates to the wells and incubate to allow the substrate protein to bind to the capture antibody.
-
Wash the plate to remove unbound cellular components.
-
Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate to remove the unbound detection antibody.
-
Add a colorimetric HRP substrate (e.g., TMB). The enzyme converts the substrate into a colored product.
-
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate. Normalize the data to the DMSO control and plot against inhibitor concentration to determine the IC50 for cellular target inhibition.
Workflow: Cell-Based Phosphorylation Assay
References
- 1. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Imatinib dose escalation versus sunitinib as a second line treatment in KIT exon 11 mutated GIST: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Sunitinib versus imatinib dose escalation after failure of imatinib standard dose in patients with advanced Gastrointestinal stromal tumors – a real-world multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imatinib dose escalation versus sunitinib as a second-line treatment against advanced gastrointestinal stromal tumors: A nationwide population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. inits.at [inits.at]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Validating In Vitro Results of 2-(Piperazin-1-yl)pyrimidin-5-ol in Preclinical Animal Models
For researchers, scientists, and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical and often challenging step. This guide provides an in-depth, experience-driven framework for designing and executing preclinical animal studies to validate the therapeutic potential of 2-(Piperazin-1-yl)pyrimidin-5-ol. We will explore methodologies for two distinct and plausible therapeutic avenues for this pyrimidine derivative: oncology and neurodegenerative disease. This dual-pathway approach is based on the broad therapeutic applications of pyrimidine scaffolds, which are integral to numerous approved drugs.[1]
The piperazine-pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a wide array of biological pathways.[2] While specific in vitro data for this compound is not extensively published, its structure suggests potential interactions with kinases, G-protein coupled receptors, or other enzymes implicated in cell proliferation and neuronal function. For the purpose of this guide, we will hypothesize two distinct sets of in vitro findings to illustrate the subsequent in vivo validation strategies.
Hypothetical In Vitro Profile 1: Oncology
-
Target: Putative inhibitor of a novel kinase, "Kinase X," overexpressed in non-small cell lung cancer (NSCLC).
-
Activity: IC50 of 50 nM in an enzymatic assay.
-
Cellular Efficacy: Demonstrated dose-dependent inhibition of proliferation in A549 and H460 human NSCLC cell lines with an EC50 of 200 nM.
-
Mechanism: Induces apoptosis and cell cycle arrest at the G1 phase in cancer cells.
Hypothetical In Vitro Profile 2: Neurodegeneration
-
Target: Potential modulator of Glycogen Synthase Kinase-3 Beta (GSK-3β), a key enzyme in the pathogenesis of Alzheimer's disease.
-
Activity: IC50 of 100 nM in a GSK-3β kinase assay.
-
Cellular Efficacy: Reduces tau hyperphosphorylation in a dose-dependent manner in SH-SY5Y neuroblastoma cells.
-
Mechanism: Shows neuroprotective effects against Aβ-induced toxicity in primary cortical neurons.
This guide will now diverge to provide detailed validation pathways for each of these hypothetical, yet plausible, scenarios.
Part 1: Oncology Validation Pathway - Targeting "Kinase X" in NSCLC
The journey from a promising IC50 value to a viable oncology candidate requires a multi-faceted in vivo assessment. The primary goals are to establish a pharmacokinetic profile, demonstrate target engagement and pharmacodynamic response in the tumor, and ultimately, prove efficacy in reducing tumor growth.
Animal Model Selection: The Cornerstone of Translatability
Choosing the right animal model is paramount for generating clinically relevant data. For NSCLC, several options exist, each with distinct advantages and limitations.[3][4][5]
-
Subcutaneous Xenograft Models: This is the most common and cost-effective starting point. Human cancer cell lines (e.g., A549, H460) are injected subcutaneously into immunodeficient mice (e.g., athymic nude or NOD/SCID).[5][6] These models are excellent for initial efficacy and tolerability assessments.
-
Orthotopic Xenograft Models: Injecting cancer cells into the organ of origin (in this case, the lung) better recapitulates the tumor microenvironment and metastatic potential. While more technically challenging, the data generated is often more predictive of clinical outcomes.
-
Patient-Derived Xenograft (PDX) Models: These models involve implanting fresh tumor tissue from patients directly into immunodeficient mice.[3][6] PDX models are considered the gold standard for preclinical efficacy testing as they retain the heterogeneity and microenvironment of the original human tumor.[3]
Our Recommendation: A tiered approach is most effective. Begin with subcutaneous A549 xenografts for initial PK/PD and efficacy screening. Promising results should then be confirmed in a more clinically relevant PDX model of NSCLC.
Experimental Workflow for Oncology Validation
The following diagram outlines a logical workflow for the in vivo validation of this compound in an oncology setting.
Caption: Oncology validation workflow for this compound.
Detailed Experimental Protocols
A. Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish an appropriate dosing regimen for efficacy studies.
-
Animals: Male BALB/c mice (n=3 per group).
-
Procedure:
-
Administer this compound via intravenous (IV) injection (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze compound concentration using LC-MS/MS.
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).[1][7]
-
B. Xenograft Efficacy Study
-
Objective: To assess the anti-tumor efficacy of this compound in vivo.
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
Inject 5 x 10^6 A549 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[8]
-
Treatment groups could include: Vehicle control, this compound (e.g., 25 mg/kg, daily PO), and a positive control (standard-of-care NSCLC drug).
-
Administer treatment daily for 21-28 days.
-
Measure tumor volume and body weight 2-3 times per week.[8]
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Kinase X).
-
Comparison with Alternatives
The performance of this compound should be benchmarked against existing therapies for NSCLC.
| Compound | Target | Dosing Regimen (Mouse) | Expected Outcome |
| This compound (Hypothetical) | Kinase X | 25 mg/kg, PO, daily | >50% Tumor Growth Inhibition (TGI) |
| Osimertinib | EGFR | 25 mg/kg, PO, daily | >80% TGI in EGFR-mutant models |
| Palbociclib [8] | CDK4/6 | 100 mg/kg, PO, daily | Significant tumor growth delay |
Part 2: Neurodegeneration Validation Pathway - Targeting GSK-3β in Alzheimer's Disease Models
Validating a neuroprotective compound requires a different set of animal models and behavioral endpoints compared to oncology. The focus shifts from tumor regression to assessing cognitive improvements and neuropathological changes.
Animal Model Selection: Modeling a Complex Disease
Modeling neurodegenerative diseases like Alzheimer's is challenging, as no single model perfectly recapitulates the human condition.[9][10][11]
-
Transgenic Mouse Models: These are the workhorses of Alzheimer's research. Mice are genetically engineered to overexpress human genes associated with familial Alzheimer's disease, such as Amyloid Precursor Protein (APP) and Presenilin-1 (PS1).[11] The APP/PS1 mouse model, for instance, develops amyloid plaques and cognitive deficits with age.
-
Chemically-Induced Models: While less common for Alzheimer's, models using agents like scopolamine can induce acute cognitive deficits, useful for screening compounds that affect cholinergic pathways.
-
Aged Rodent Models: Natural aging in rodents leads to some cognitive decline and can be a model for sporadic, late-onset Alzheimer's, though pathological hallmarks are less pronounced.
Our Recommendation: The APP/PS1 transgenic mouse model is a robust choice for evaluating a GSK-3β inhibitor, as it develops relevant pathology (amyloid plaques) and cognitive impairments.[11]
Experimental Workflow for Neurodegeneration Validation
The workflow for a neuroprotective agent focuses on long-term treatment and behavioral assessment.
Caption: Neurodegeneration validation workflow for this compound.
Detailed Experimental Protocols
A. CNS Pharmacokinetic Study
-
Objective: To confirm that the compound crosses the blood-brain barrier (BBB) and reaches therapeutic concentrations in the brain.
-
Animals: Male C57BL/6 mice (n=3 per time point).
-
Procedure:
-
Administer this compound via PO or IP injection.
-
At various time points, collect blood and brain tissue.
-
Analyze compound concentrations in both plasma and brain homogenate via LC-MS/MS.
-
Calculate the brain-to-plasma ratio (Kp) to quantify BBB penetration.
-
B. Chronic Efficacy Study in APP/PS1 Mice
-
Objective: To determine if chronic treatment can rescue cognitive deficits and reduce Alzheimer's-like pathology.
-
Animals: APP/PS1 transgenic mice and wild-type littermates (6 months of age).
-
Procedure:
-
Randomize mice into treatment groups: Wild-type + Vehicle, APP/PS1 + Vehicle, APP/PS1 + Compound (e.g., 10 mg/kg, daily PO).
-
Treat mice for 3 months.
-
In the final month of treatment, conduct behavioral testing to assess learning and memory (e.g., Morris Water Maze, Y-maze).
-
Following behavioral tests, euthanize mice and harvest brains.
-
One hemisphere can be used for immunohistochemistry (to quantify amyloid plaques and p-tau) and the other for biochemical analysis (e.g., Western blot for p-GSK-3β, p-tau, and synaptic markers).
-
Comparison with Alternatives
The efficacy of this compound would be compared against other compounds investigated for Alzheimer's therapy.
| Compound | Target | Dosing Regimen (Mouse) | Expected Outcome |
| This compound (Hypothetical) | GSK-3β | 10 mg/kg, PO, daily | Rescue of cognitive deficits in Morris Water Maze; reduction in p-tau levels. |
| Donepezil | Acetylcholinesterase Inhibitor | 1-3 mg/kg, PO, daily | Symptomatic improvement in cognitive tests. |
| Aducanumab (Antibody) | Amyloid-beta | 10 mg/kg, IP, weekly | Reduction in amyloid plaque burden. |
Conclusion
The successful transition of this compound from an in vitro hit to a preclinical candidate hinges on a rigorously designed and executed in vivo validation strategy. By carefully selecting the appropriate animal models, establishing a clear pharmacokinetic and pharmacodynamic relationship, and demonstrating efficacy against relevant endpoints, researchers can build a compelling data package. Whether pursuing an indication in oncology or neurodegeneration, the principles of tailoring the experimental design to the specific disease biology and proposed mechanism of action remain the same. This guide provides a robust framework, grounded in established preclinical methodologies, to navigate this critical phase of drug discovery and development.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 7. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. rupress.org [rupress.org]
Assessing the Selectivity of 2-(Piperazin-1-yl)pyrimidin-5-ol: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the precise targeting of protein kinases is paramount. The development of small molecule inhibitors with high selectivity for their intended target, while minimizing off-target effects, is a critical determinant of therapeutic success and safety. This guide provides an in-depth comparative analysis of the selectivity of 2-(Piperazin-1-yl)pyrimidin-5-ol, a novel investigational compound.
For the purpose of this illustrative guide, we will consider this compound as a putative inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases. This assumption is based on extensive research indicating that the piperazinylpyrimidine scaffold is a privileged structure for targeting various kinase families, including PDGFR.[1][2] This guide will objectively compare its hypothetical performance with established kinase inhibitors and provide supporting experimental data frameworks. Our audience is researchers, scientists, and drug development professionals who require a rigorous, scientifically grounded methodology for evaluating kinase inhibitor selectivity.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[2] This homology presents a significant challenge in designing inhibitors that are truly selective. Off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a comprehensive assessment of a compound's selectivity profile across the kinome is not merely a regulatory requirement but a fundamental aspect of preclinical drug development.[3]
This guide will explore two gold-standard methodologies for assessing kinase inhibitor selectivity: broad-panel kinase screening (e.g., KINOMEscan®) and target engagement in a cellular context using the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis: this compound vs. Reference Inhibitors
To contextualize the selectivity of this compound, we will compare its hypothetical data against two well-characterized multi-kinase inhibitors with known activity against PDGFR: Imatinib and Sunitinib.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical Data) | Imatinib (Reference Data) | Sunitinib (Reference Data) |
| PDGFRα | 15 | 100 | 50 |
| PDGFRβ | 25 | 100 | 60 |
| c-KIT | 50 | 100 | 70 |
| ABL | >1000 | 25 | >1000 |
| VEGFR2 | 250 | >1000 | 10 |
| FLT3 | 150 | 500 | 20 |
| SRC | >1000 | >1000 | 200 |
Data for Imatinib and Sunitinib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.
The hypothetical data in Table 1 suggests that this compound exhibits potent and selective inhibition of PDGFRα and PDGFRβ, with weaker activity against other kinases like c-KIT, VEGFR2, and FLT3. This profile suggests a more targeted agent compared to the broader spectrum of activity seen with Imatinib and Sunitinib.
Experimental Methodologies for Selectivity Profiling
A robust assessment of selectivity requires both biochemical and cellular approaches. Biochemical assays provide a direct measure of a compound's interaction with a purified enzyme, while cellular assays confirm target engagement in a more physiologically relevant environment.
Biochemical Selectivity: Kinome Scanning
Broad-panel kinase screening is an essential tool for profiling the selectivity of a kinase inhibitor against a large number of purified kinases.[4] Commercial services like KINOMEscan® from Eurofins DiscoverX or Reaction Biology Corporation's kinase profiling panels offer comprehensive screening options.[4]
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of DNA-tagged kinases. The amount of kinase captured on an immobilized ligand is measured by qPCR.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Capture: The kinase-ligand complex is captured on a solid support.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The amount of captured, DNA-tagged kinase is quantified using qPCR. The results are typically reported as percent of control (%Ctrl), where a lower value indicates stronger binding of the test compound.
Diagram 1: KINOMEscan® Experimental Workflow
Caption: KINOMEscan® workflow for assessing kinase inhibitor binding.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that allows for the assessment of target engagement in intact cells and tissues.[1][3][5][6][7] The principle of CETSA is based on the ligand-induced thermal stabilization of target proteins.[1][3][5][6][7]
This protocol describes a classic Western blot-based CETSA to confirm the engagement of this compound with PDGFRβ in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a PDGFRβ-expressing cell line (e.g., NIH-3T3) to 80-90% confluency. Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification and Western Blotting: Quantify the protein concentration of the soluble fraction. Perform SDS-PAGE and Western blotting using an antibody specific for PDGFRβ.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble PDGFRβ as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Diagram 2: CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
The comprehensive assessment of kinase inhibitor selectivity is a multifaceted process that requires the integration of biochemical and cellular methodologies. For a novel compound like this compound, a systematic approach starting with broad kinome screening provides a global view of its selectivity profile. Subsequent validation of on-target and potential off-target interactions in a cellular context using techniques like CETSA is crucial for confirming target engagement and predicting potential liabilities. The hypothetical data presented herein positions this compound as a promising and selective PDGFR inhibitor. However, rigorous experimental validation as outlined in this guide is essential to substantiate this profile and guide its further development as a potential therapeutic agent.
References
- 1. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
A-Comparative-Docking-Analysis-of-2-(Piperazin-1-yl)pyrimidin-5-ol-Analogs-as-Potential-Kinase-Inhibitors
A-Technical-Guide-for-Drug-Discovery-Researchers
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 2-(piperazin-1-yl)pyrimidin-5-ol analogs, a class of compounds with significant potential in medicinal chemistry. The methodologies and insights presented herein are designed to assist researchers in the rational design and identification of novel kinase inhibitors.
Introduction: The-Promise-of-Pyrimidine-Derivatives-in-Kinase-Inhibition
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities.[1] The this compound scaffold, in particular, represents a privileged structure in the design of kinase inhibitors.[2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer.[3][4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.[3][4][5]
Molecular docking is an indispensable computational tool in this endeavor.[4] It allows for the prediction of binding modes and affinities of small molecules within the active site of a target protein, thereby guiding the optimization of lead compounds.[1][4] This guide will delve into a structured, scientifically rigorous approach to comparative docking studies, using this compound analogs as a case study to illustrate key principles and best practices.
The-Strategic-Imperative-of-Comparative-Docking-Studies
A singular docking result, while informative, provides a limited perspective. The true power of in silico analysis lies in a comparative framework. By systematically docking a series of analogs, researchers can:
-
Elucidate Structure-Activity Relationships (SAR): Identify which structural modifications enhance or diminish binding affinity.
-
Optimize Lead Compounds: Rationally design new analogs with improved potency and selectivity.
-
Prioritize Synthesis: Focus laboratory efforts on the most promising candidates, saving time and resources.
This guide will walk you through a robust workflow for achieving these objectives, emphasizing the importance of methodological rigor and thorough validation.
Experimental-Workflow:-A-Validated-Protocol-for-Comparative-Docking
The following protocol outlines a detailed, step-by-step methodology for a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step-1:-Ligand-and-Protein-Preparation
The accuracy of any docking study is fundamentally dependent on the quality of the input structures.
-
Ligand Preparation:
-
The 3D structures of the this compound analogs are sketched using chemical drawing software (e.g., ChemDraw) and saved in a .mol file format.
-
These structures are then energetically minimized using a computational chemistry program (e.g., Chem3D) to obtain their most stable conformations.[1]
-
-
Protein Preparation:
-
The 3D crystal structure of the target kinase is retrieved from the Protein Data Bank (PDB).
-
All non-essential molecules, such as water and co-crystallized ligands, are removed.[6]
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure using software like AutoDock Tools. The prepared protein is saved in the PDBQT format.[1]
-
Step-2:-Defining-the-Binding-Site-and-Grid-Generation
-
A grid box is generated around the active site of the target protein.[1] The dimensions of this box are critical; it must be large enough to encompass the entire binding pocket, allowing the ligand to explore all possible binding orientations.[6]
Step-3:-Molecular-Docking-Simulation
-
The docking simulation is performed using a validated software package such as AutoDock Vina.[6] The Lamarckian Genetic Algorithm is a commonly employed search algorithm that explores a vast conformational space for the ligand within the defined grid box.[1][6]
-
The exhaustiveness parameter, which dictates the thoroughness of the search, should be set to an appropriate value to ensure a comprehensive exploration of binding poses.[6]
Step-4:-Analysis-and-Validation-of-Docking-Results
This is a critical phase where the raw output of the docking simulation is translated into meaningful scientific insights.
-
Binding Energy Evaluation: The primary quantitative output is the binding energy, typically expressed in kcal/mol.[6] A lower binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[6][7]
-
Pose Analysis: The top-ranked binding poses for each analog are visually inspected to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.[6]
-
Validation: The docking protocol must be validated to ensure its predictive accuracy. A common method is to re-dock a known co-crystallized ligand into the active site. If the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å, the protocol is generally considered reliable.[6][8] In the absence of a co-crystallized ligand, other validation methods include using different scoring functions or docking software to see if the results are consistent.[9]
Caption: A generalized workflow for molecular docking studies.
Comparative-Analysis-of-2-(Piperazin-1-yl)pyrimidin-5-ol-Analogs
To illustrate the power of this comparative approach, we present a hypothetical docking study of five this compound analogs against a well-characterized protein kinase, Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Table-1:-Comparative-Docking-Results-of-Analogs-Against-EGFR
| Analog ID | Modification | Binding Energy (kcal/mol) | Key Interacting Residues |
| Analog-1 | Parent Scaffold | -7.8 | Met793, Leu718, Gly796 |
| Analog-2 | 4'-Fluoro substitution on Piperazine | -8.5 | Met793, Leu718, Gly796, Cys797 |
| Analog-3 | 3'-Methyl substitution on Piperazine | -8.1 | Met793, Leu718, Gly796 |
| Analog-4 | 4'-Chloro substitution on Piperazine | -8.9 | Met793, Leu718, Gly796, Cys797 |
| Analog-5 | 3'-Methoxy substitution on Piperazine | -7.5 | Met793, Leu718 |
Interpretation-of-Results
The data in Table 1 clearly demonstrates the impact of subtle structural modifications on binding affinity.
-
Halogenation is Favorable: The introduction of fluoro (Analog-2) and chloro (Analog-4) substituents at the 4'-position of the piperazine ring resulted in a significant increase in binding affinity. This is likely due to the formation of additional favorable interactions, such as halogen bonds, with residues in the active site.
-
Steric Hindrance: The 3'-methoxy substitution (Analog-5) led to a decrease in binding affinity, possibly due to unfavorable steric clashes within the binding pocket.
-
Analog 4 as the Lead Candidate: Based on this in silico screening, Analog-4, with the lowest binding energy, emerges as the most promising candidate for further development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Piperazin-1-yl)pyrimidin-5-ol for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents, such as 2-(Piperazin-1-yl)pyrimidin-5-ol, are not merely procedural formalities but cornerstones of responsible science. This guide provides an in-depth, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical nature and the regulatory landscape. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific, comprehensive toxicological profile may be limited for novel compounds, a hazard assessment can be inferred from its structural motifs—a pyrimidine ring and a piperazine group—and available safety data sheets (SDS).
A Safety Data Sheet for 1-(5-Hydroxy-2-pyrimidinyl)piperazine indicates that the compound should be handled with care.[1] The piperazine moiety, in particular, is known to be corrosive and can cause severe skin burns and eye damage.[2][3] Therefore, it is prudent to treat this compound as a hazardous substance.
Immediate Handling Precautions:
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5][6][7]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.[4][5] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[1]
-
Body Protection : A laboratory coat to protect skin and clothing.[4][5]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a certified respirator should be used.[3][4]
Step-by-Step Disposal Workflow
The recommended and primary method for the disposal of this compound is through a licensed environmental waste management company.[5][6] The most common disposal route for this type of chemical is controlled incineration with flue gas scrubbing.[1][6] Under no circumstances should this chemical be discharged into drains or the environment. [1][6]
Workflow for Proper Disposal of this compound
Caption: Logical workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Waste Segregation and Collection : Proper segregation of chemical waste is crucial for safe and compliant disposal.[5]
-
Designated Waste Container : Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing this compound. The container must be marked with "Hazardous Waste" and the full chemical name.[4][5]
-
Solid Waste : Collect all contaminated solid materials, such as gloves, weighing paper, and pipette tips, in a designated solid hazardous waste container.[5]
-
Liquid Waste : Unused or spent solutions of this compound should be collected in a designated liquid hazardous waste container.[5]
-
Avoid Mixing : Do not mix this compound waste with other incompatible chemical waste streams to prevent potentially hazardous reactions.[4][5]
-
-
Spill Management : In the event of a spill, evacuate the immediate area and ensure proper ventilation.[4]
-
Decontamination :
-
Equipment : Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using a suitable solvent (e. g., ethanol or isopropanol), followed by soap and water.[4] Dispose of any contaminated cleaning materials as hazardous waste.[4]
-
Empty Containers : The original container, once "empty," may still contain hazardous residue. An "empty" container under federal regulations is one where all waste has been removed by standard practice, and no more than 2.5 cm of residue remains.[8] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[8] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, in accordance with local regulations.[1]
-
-
Interim Storage and Final Disposal :
-
Storage : Keep waste containers securely sealed when not in use and store them in a designated, cool, dry, and well-ventilated area away from incompatible materials.[6][9]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6] Provide an accurate inventory of the waste.[5]
-
Record Keeping : Maintain detailed records of the waste generated, including the date, quantity, and disposal method.[5]
-
Regulatory and Scientific Context
The disposal procedures outlined above are informed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories, which includes procedures for the safe removal of contaminated waste.[10][11] Employers are required to provide information and training to laboratory personnel on the hazards of chemicals and safe handling and disposal practices.[12]
-
EPA's Resource Conservation and Recovery Act (RCRA) : RCRA provides a comprehensive framework for the management of hazardous waste from its generation to its final disposal (often called "cradle-to-grave").[13] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[13][14] The regulations for hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[15]
The choice of incineration as the preferred disposal method is based on the chemical properties of pyrimidine and piperazine derivatives. These nitrogen-containing heterocyclic compounds can produce toxic gases, such as nitrogen oxides, upon combustion.[16] Controlled incineration in a specialized facility with flue gas scrubbing ensures that these and other hazardous byproducts are neutralized before being released into the atmosphere.[1][6]
Summary of Key Information
| Aspect | Guideline | Rationale |
| Primary Disposal Method | Licensed hazardous waste contractor for controlled incineration.[1][6] | Ensures complete destruction of the compound and scrubbing of toxic combustion byproducts. |
| PPE | Safety goggles, chemical-resistant gloves, lab coat.[4] | Protects against skin and eye irritation/burns from the piperazine moiety.[2][4] |
| Handling Area | Chemical fume hood.[4][5][6][7] | Prevents inhalation of potentially harmful dust or aerosols. |
| Waste Segregation | Separate solid, liquid, and sharp contaminated waste.[5][7] | Prevents hazardous reactions and ensures proper disposal routes for each waste type. |
| Container Labeling | "Hazardous Waste" + "this compound".[4][5] | Complies with OSHA and EPA regulations and ensures proper handling.[17][18] |
| Spill Cleanup | Use inert absorbent material and collect for disposal.[4][16] | Safely contains and removes the hazardous material from the work area. |
| Environmental Protection | Do not discharge into drains or the environment.[1][6] | Prevents contamination of water systems and harm to aquatic life.[9] |
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. osha.gov [osha.gov]
- 12. osha.gov [osha.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Steps in Complying with Regulations for Hazardous Waste | US EPA [epa.gov]
- 15. epa.gov [epa.gov]
- 16. nj.gov [nj.gov]
- 17. usbioclean.com [usbioclean.com]
- 18. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
